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  • Product: 1-Methyl-4-phenyl-4-piperidinol-d5
  • CAS: 1346601-71-5

Core Science & Biosynthesis

Exploratory

Physicochemical Profile & Molecular Weight Analysis

Technical Whitepaper: 1-Methyl-4-phenyl-4-piperidinol-d5 in Bioanalytical Quantitation Executive Summary 1-Methyl-4-phenyl-4-piperidinol-d5 (CAS: 1346601-71-5) is the stable isotope-labeled analog of 1-Methyl-4-phenyl-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-Methyl-4-phenyl-4-piperidinol-d5 in Bioanalytical Quantitation

Executive Summary 1-Methyl-4-phenyl-4-piperidinol-d5 (CAS: 1346601-71-5) is the stable isotope-labeled analog of 1-Methyl-4-phenyl-4-piperidinol, a critical intermediate in the synthesis of the synthetic opioid MPPP and a known hydrolytic metabolite of the neurotoxin MPTP.[1][2] In bioanalytical contexts, the d5-variant serves as the gold-standard Internal Standard (IS) for the precise quantification of its parent compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This guide details the physicochemical properties, synthesis logic, and validated protocols for utilizing this isotope in forensic toxicology and neurodegenerative research.[1][2]

[2][3]

The accurate molecular weight of a deuterated standard is paramount for establishing the precursor ion (


) in mass spectrometry.[1][2]

Table 1: Comparative Physicochemical Data

PropertyParent CompoundDeuterated Analog (IS)
Compound Name 1-Methyl-4-phenyl-4-piperidinol1-Methyl-4-phenyl-4-piperidinol-d5
CAS Number 4972-68-31346601-71-5
Molecular Formula


Monoisotopic Mass 191.1310 Da196.1624 Da
Average Mol.[1][2][3] Weight 191.27 g/mol 196.30 g/mol
Deuteration Site N/APhenyl Ring (

)
Appearance White to Off-White SolidWhite Solid
Solubility DMSO, Methanol, ChloroformDMSO, Methanol

Molecular Weight Calculation Logic: The shift in molecular weight is derived from the substitution of five hydrogen atoms (


, approx.[1][2] 1.0078 Da) on the phenyl ring with five deuterium atoms (

, approx.[1][2] 2.0141 Da).[1][2]

Synthesis & Structural Integrity[1][2]

The synthesis of the d5-analog typically mirrors the Grignard reaction used for the parent, but substitutes bromobenzene with bromobenzene-d5 .[1][2]

Reaction Pathway:

  • Reagents: 1-Methyl-4-piperidone + Phenylmagnesium bromide-d5 (formed from Bromobenzene-d5 + Mg).[1][2]

  • Mechanism: Nucleophilic addition of the Grignard reagent to the ketone carbonyl at the 4-position of the piperidine ring.[1][2]

  • Hydrolysis: Acidic workup yields the tertiary alcohol.[1][2]

Stability Note: The tertiary alcohol group is sensitive to dehydration under acidic conditions and high heat, which converts the compound into MPTP-d5 (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-d5).[1][2]

  • Critical Safety Warning: MPTP is a potent neurotoxin that causes permanent Parkinsonian symptoms.[1][2][4] While the alcohol (piperidinol) itself is less toxic, accidental dehydration during handling or GC-MS injection port heating can generate the neurotoxin.[1][2] LC-MS is preferred over GC-MS to avoid thermal dehydration. [1][2]

Metabolic & Forensic Context[1][2]

Understanding the relationship between the piperidinol, MPPP, and MPTP is essential for interpreting toxicological data.[1][2] The piperidinol is often found in biological matrices as a marker of MPPP abuse or MPTP exposure.[1][2]

MetabolicPathways cluster_legend Legend Piperidinol 1-Methyl-4-phenyl-4-piperidinol (Precursor/Metabolite) MPPP MPPP (Synthetic Opioid) Piperidinol->MPPP Esterification (Propionic Anhydride) MPTP MPTP (Neurotoxic Impurity) Piperidinol->MPTP Dehydration (Acid/Heat) MPPP->Piperidinol Hydrolysis (Metabolism) MPP_Plus MPP+ (Active Toxin) MPTP->MPP_Plus MAO-B Oxidation (Brain) key Blue: Analyte of Interest (Parent) Red: Toxic/Abuse Agents

Figure 1: The chemical relationship between the piperidinol analyte, the opioid MPPP, and the neurotoxin MPTP.[1][2][5] The d5-analog is used to quantify the "Piperidinol" node.[1][2]

Analytical Protocol: LC-MS/MS Quantitation

This protocol utilizes the d5-analog as an Internal Standard to correct for matrix effects and recovery losses in plasma or brain tissue samples.[1][2]

A. Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 100 µL of biological matrix (plasma/tissue homogenate) to a glass tube.

  • IS Spiking: Add 10 µL of 1-Methyl-4-phenyl-4-piperidinol-d5 working solution (100 ng/mL in MeOH).

    • Why: Deuterated IS must be added before extraction to track recovery.[1][2]

  • Basification: Add 50 µL of 0.1 M NaOH.

    • Causality: The piperidinol is a tertiary amine (

      
      ).[1][2] High pH ensures the molecule is uncharged (neutral), maximizing extraction into the organic solvent.[1][2]
      
  • Extraction: Add 1 mL of Ethyl Acetate:Hexane (9:1). Vortex for 5 mins; Centrifuge at 4000g for 10 mins.

  • Reconstitution: Evaporate supernatant under nitrogen; reconstitute in 100 µL Mobile Phase A/B (50:50).

B. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1][2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source for ionization).[1][2]

    • B: 0.1% Formic Acid in Acetonitrile.[1][2]

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]

Table 2: MRM Transitions for Quantitation

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
Analyte 192.1 (

)
174.1 (

)
20Quantifier
192.1134.135Qualifier
IS (d5) 197.2 (

)
179.2 (

)
20Internal Standard

Note: The primary fragmentation pathway involves the loss of water (18 Da), creating a tetrahydropyridine cation.[1][2] For the d5-IS, this loss retains the deuterated phenyl ring, shifting the fragment from 174 to 179.[1][2]

References

  • National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CID 78670, 1-Methyl-4-phenylpiperidin-4-ol. Retrieved from [Link]

  • Dove Research & Analytics. (n.d.).[1][2] Isotope Labeled Standards: 1-Methyl-4-phenyl-4-piperidinol-d5 (CAS 1346601-71-5).[1][2][6] Retrieved from [Link]

  • World Health Organization (WHO). (2022).[1][2] Expert Committee on Drug Dependence: MPPP Review. Retrieved from [Link]

Sources

Foundational

Technical Guide: Development and Validation of MPHP-d5 Deuterated Standard

The following technical guide details the design, synthesis, and analytical application of a deuterated internal standard for 1-methyl-4-phenyl-4-piperidinol (MPHP) , the primary metabolite of the opioid MPPP . Topic: MP...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the design, synthesis, and analytical application of a deuterated internal standard for 1-methyl-4-phenyl-4-piperidinol (MPHP) , the primary metabolite of the opioid MPPP .

Topic: MPPP Metabolite (MPHP) Deuterated Internal Standard Content Type: Technical Whitepaper & Protocol Guide Audience: Forensic Toxicologists, ADME Scientists, Analytical Chemists

Executive Summary: The MPPP/MPTP Analytical Challenge

In the landscape of forensic toxicology and drug development, MPPP (1-methyl-4-phenyl-4-propionoxypiperidine, Desmethylprodine) represents a critical case study.[1] While MPPP itself is an opioid analgesic, its synthesis is infamously prone to producing MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxic impurity that causes irreversible Parkinsonism via its metabolite MPP+ .[1]

However, for the detection of opioid usage (MPPP intake) rather than neurotoxicity, the primary analyte of interest is the hydrolysis metabolite MPHP (1-methyl-4-phenyl-4-piperidinol).[1] Unlike the lipophilic MPTP, MPHP is the direct result of esterase activity on MPPP.

The Challenge: Accurate quantification of MPHP in biological matrices (plasma, urine) is complicated by significant matrix effects and the potential for in-source fragmentation. The Solution: The implementation of a stable isotope-labeled internal standard, MPHP-d5 , designed with deuterium labeling on the phenyl ring to ensure metabolic stability and mass spectral distinctiveness.

Chemical Identity & Metabolic Context[1][2][3][4]

Understanding the metabolic fate of MPPP is prerequisite to selecting the correct internal standard.

  • Parent Drug: MPPP (Desmethylprodine)[1]

  • Primary Metabolic Route: Hydrolysis by plasma esterases.[1]

  • Target Metabolite: MPHP (1-methyl-4-phenyl-4-piperidinol).[1]

  • Toxicological Divergence: Thermal elimination during synthesis produces MPTP, which metabolizes to MPP+.

Pathway Visualization

The following diagram illustrates the divergence between the metabolic activation of the opioid (MPPP) and the neurotoxic impurity (MPTP).

MetabolicPathway cluster_legend Pathway Legend MPPP MPPP (Opioid Parent) MPHP MPHP (Target Metabolite) MPPP->MPHP Hydrolysis (Esterases) MPTP MPTP (Impurity) MPPP->MPTP Thermal Elimination (Synthesis Side-Rxn) MPP MPP+ (Neurotoxin) MPTP->MPP MAO-B Oxidation (CNS Toxicity) key Green: Metabolic Target Red: Toxicological Impurity

Figure 1: Metabolic divergence of MPPP.[1] The target analyte for opioid exposure is MPHP, distinct from the MPTP impurity pathway.

The Deuterated Standard: MPHP-d5

Commercial standards for MPHP are rare, and deuterated versions often require custom synthesis.[1] This guide recommends MPHP-d5 (Phenyl-d5) over MPHP-d3 (N-methyl-d3).[1]

Structural Specifications
  • Chemical Name: 1-methyl-4-(phenyl-d5)-4-piperidinol.[1]

  • Molecular Formula: C₁₂H₁₂D₅NO.[1]

  • Molecular Weight: 196.30 g/mol (vs. 191.27 g/mol for unlabeled).[1]

  • Mass Shift: +5 Da. This provides sufficient separation from the M+0 isotope envelope of the analyte and prevents "cross-talk" in the MS detector.

Rationale for Phenyl-Labeling
FeatureN-Methyl-d3 LabelPhenyl-d5 Label (Recommended)
Metabolic Stability Low: Susceptible to N-demethylation (loss of label).[1]High: Aromatic ring is stable against rapid metabolism.[1]
Isotopic Exchange Possible at high pH/temp.[1]Negligible (C-D bonds on aryl ring are inert).[1]
Cost Lower (CD3I precursor).[1]Higher (d5-Bromobenzene precursor).[1]
Validation Suitability Risk of bias if demethylation occurs.[1]Gold Standard for quantification.[1]

Synthesis Protocol: Grignard Route

Note: This synthesis involves precursors that can form MPTP if dehydrated.[1] Strict temperature control is mandatory.

Reagents[4]
  • Precursor A: 1-Methyl-4-piperidone (Commercial).[1]

  • Precursor B: Phenyl-d5-magnesium bromide (Prepared from Bromobenzene-d5).[1]

  • Solvent: Anhydrous Diethyl Ether or THF.[1]

Step-by-Step Methodology
  • Grignard Formation: Under nitrogen atmosphere, react Bromobenzene-d5 (1.0 eq) with Magnesium turnings (1.1 eq) in anhydrous ether to form Phenyl-d5-magnesium bromide.[1]

  • Addition: Cool the Grignard solution to 0°C . Add 1-Methyl-4-piperidone (0.9 eq) dropwise.[1]

    • Critical Control: Maintain temperature < 10°C to prevent side reactions.[1]

  • Hydrolysis: Quench the reaction with saturated ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine.[1]

  • Purification: Recrystallize from hexane/ethyl acetate.

    • Purity Check: Ensure no dehydration product (MPTP-d5) is present.[1] MPTP forms if the tertiary alcohol is exposed to acid/heat.[1]

Synthesis Start Bromobenzene-d5 + Mg Grignard Phenyl-d5-MgBr (Grignard Reagent) Start->Grignard Reaction Nucleophilic Addition (0°C, Anhydrous) Grignard->Reaction Piperidone 1-Methyl-4-piperidone Piperidone->Reaction Quench NH4Cl Quench Reaction->Quench Product MPHP-d5 (1-Methyl-4-(phenyl-d5)-4-piperidinol) Quench->Product

Figure 2: Synthetic route for MPHP-d5 via Grignard addition.[1] Temperature control is vital to avoid dehydration to MPTP.

Analytical Methodology: LC-MS/MS

This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) for absolute quantification.[1]

Sample Preparation (Plasma)[1]
  • Aliquot: 100 µL Plasma.

  • IS Spike: Add 10 µL of MPHP-d5 working solution (100 ng/mL).

  • Precipitation: Add 300 µL cold Acetonitrile (0.1% Formic Acid).

  • Vortex/Centrifuge: Vortex 30s, Centrifuge 10,000g for 5 min.

  • Supernatant: Transfer to autosampler vial.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 4 minutes.

MS/MS Transitions (MRM)

The tertiary hydroxyl group typically leads to water loss in the source or collision cell.[1]

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Type
MPHP 192.1 [M+H]⁺174.1 [M-H₂O]⁺20Quantifier
MPHP 192.1 [M+H]⁺91.1 [Tropylium]⁺35Qualifier
MPHP-d5 197.1 [M+H]⁺179.1 [M-H₂O]⁺20Internal Standard

Note: The +5 Da shift is maintained in the product ion (174 -> 179) because the water loss occurs at the piperidine ring, leaving the deuterated phenyl ring intact.

Validation Framework (Self-Validating System)

To ensure "Trustworthiness" (Part 2 of Core Requirements), the method must include internal quality checks.

  • Isotopic Purity Check: Inject a high concentration of MPHP-d5 (1 µg/mL).[1] Monitor the MPHP (unlabeled) transition (192->174). Signal should be < 0.5% of the d5 signal to ensure the standard doesn't contribute to the analyte signal.

  • Cross-Signal Check: Inject a high concentration of MPHP (unlabeled).[1] Monitor the d5 transition. Absence of signal confirms no "cross-talk" from natural isotopes.[1]

  • Matrix Factor (MF): ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">

    
    
    An MF between 0.85 and 1.15 indicates acceptable matrix effect suppression/enhancement. The IS (MPHP-d5) should have an MF matching the analyte within ±5%.[1]
    

References

  • Ziering, A., & Lee, J. (1947). Piperidine derivatives; 1-alkyl-4-phenyl-4-acyloxypiperidines.[1] The Journal of Organic Chemistry, 12(6), 911–914. [1]

  • Langston, J. W., et al. (1983).[1][2] Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis.[1] Science, 219(4587), 979–980. [1]

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.

  • Cayman Chemical. (n.d.).[1] 4-ANPP-d5 Product Insert (Analogous Deuteration Strategy).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 74049, 1-Methyl-4-piperidone.[1][3] [1]

Sources

Exploratory

4-Hydroxy-MPTP-d5: Nomenclature, Chemical Identity, and Experimental Application

The following technical guide details the nomenclature, chemical identity, and experimental application of 4-hydroxy-MPTP-d5 , a deuterated internal standard used in neurotoxicology and metabolic profiling. [1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, chemical identity, and experimental application of 4-hydroxy-MPTP-d5 , a deuterated internal standard used in neurotoxicology and metabolic profiling.

[1]

Executive Summary

4-Hydroxy-MPTP-d5 is the stable isotope-labeled analog of 4'-hydroxy-MPTP (1-methyl-4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine).[1] While the parent compound MPTP is a potent neurotoxin used to model Parkinson’s disease, 4'-hydroxy-MPTP represents a critical detoxification metabolite formed primarily by Cytochrome P450 2D6 (CYP2D6).[1]

This guide delineates the precise nomenclature to avoid confusion with toxic metabolites, outlines the metabolic pathways, and provides a validated protocol for using 4-hydroxy-MPTP-d5 as an internal standard (IS) in LC-MS/MS quantification.[1]

Part 1: Nomenclature and Chemical Identity[1]

The nomenclature for MPTP derivatives can be ambiguous due to the numbering of the pyridine ring versus the phenyl ring.[1] "4-hydroxy-MPTP" almost exclusively refers to the para-hydroxyphenyl derivative, not a hydroxyl group on the tetrahydropyridine ring itself.[1]

Identification Data
ParameterDetail
Common Name 4-Hydroxy-MPTP-d5
Synonyms 4'-OH-MPTP-d5; 4-(4-hydroxyphenyl)-1-methyl-1,2,3,6-tetrahydropyridine-d5
Target Analyte 4'-Hydroxy-MPTP (The non-deuterated metabolite)
IUPAC Name 1-(methyl-d3)-4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-6,6-d2 (Typical d5 pattern*)
Chemical Formula C₁₂H₁₀D₅NO (varies by labeling position)
Role Internal Standard (IS) for Mass Spectrometry
Parent Toxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

*Note: The specific position of the deuterium label ("d5") varies by manufacturer.[1] It often involves a d3-methyl group and two deuteriums on the tetrahydropyridine ring, or a fully deuterated piperidine ring.[1] Always verify the Certificate of Analysis (CoA) for the exact isotopologue.[1]

Structural Distinction (Critical)

Researchers must distinguish between three chemically distinct "hydroxy" species associated with MPTP:

  • 4'-Hydroxy-MPTP (The Metabolite): Hydroxyl on the phenyl ring (para-position).[1] Formed by CYP2D6.[1][2][3][4][5][6] Nontoxic.[1]

  • MPTP-N-Oxide: Oxygen on the nitrogen.[1] Formed by FMO.[1] Detoxification product.[1][2]

  • 4-Phenyl-4-piperidinol (Precursor): Hydroxyl at the 4-position of the piperidine ring .[1] Often called "MP-diol" or "PP-ol."[1] This is the synthetic precursor to MPTP, not the "4-hydroxy-MPTP" metabolite.[1]

Part 2: Biological Context & Mechanism[1]

Understanding the role of 4-hydroxy-MPTP requires mapping the divergent metabolic pathways of MPTP.[1] The balance between bioactivation (toxicity) and detoxification determines neuronal survival.[1]

The Metabolic Bifurcation

MPTP itself is lipophilic and crosses the Blood-Brain Barrier (BBB).[1][7] Once inside glial cells, it faces two fates:[1]

  • Toxification (MAO-B): Oxidized to MPDP+, then to MPP+, which enters dopaminergic neurons via the Dopamine Transporter (DAT) and inhibits Mitochondrial Complex I.[1]

  • Detoxification (CYP2D6): Hydroxylated at the phenyl ring to form 4'-hydroxy-MPTP , which cannot form the toxic pyridinium ion and is excreted.[1]

Pathway Visualization[1]

MPTP_Metabolism cluster_legend Pathway Key MPTP MPTP (Lipophilic Precursor) MPDP MPDP+ (Intermediate) MPTP->MPDP MAO-B (Glial Cells) OH_MPTP 4'-Hydroxy-MPTP (Detoxified Metabolite) MPTP->OH_MPTP CYP2D6 (Neuronal/Hepatic) N_Oxide MPTP N-Oxide (Detoxified) MPTP->N_Oxide FMO (Hepatic) MPP MPP+ (Neurotoxin) MPDP->MPP Spontaneous Oxidation key Red Path: Neurotoxicity Green Path: Detoxification

Figure 1: Metabolic bifurcation of MPTP. 4'-Hydroxy-MPTP represents the primary CYP2D6-mediated detoxification product, contrasting with the MAO-B mediated activation to MPP+.[1]

Part 3: Experimental Protocol (LC-MS/MS Quantification)

This protocol describes the quantification of 4'-hydroxy-MPTP in biological matrices (plasma or brain tissue) using 4-hydroxy-MPTP-d5 as the Internal Standard.[1]

Reagent Preparation
  • Stock Solution: Dissolve 4-hydroxy-MPTP-d5 in methanol to 1 mg/mL. Store at -80°C (light sensitive).

  • Working IS Solution: Dilute stock to 100 ng/mL in 50:50 Methanol:Water.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: MPTP and its metabolites are basic amines.[1] Alkaline extraction improves recovery.[1]

  • Aliquot: Transfer 100 µL of plasma or brain homogenate to a glass tube.

  • Spike IS: Add 10 µL of 4-hydroxy-MPTP-d5 working solution.

  • Alkalinization: Add 50 µL of 0.1 M NaOH (adjust pH > 10 to suppress ionization and increase lipophilicity for extraction).

  • Extraction: Add 1 mL of tert-butyl methyl ether (MTBE) .

  • Agitation: Vortex for 10 minutes; Centrifuge at 3000 x g for 5 minutes.

  • Reconstitution: Transfer the organic (upper) layer to a fresh tube. Evaporate to dryness under nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 90% B over 5 minutes.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1]

MRM Transitions (Example)

Verify transitions based on the specific deuteration pattern of your standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4'-Hydroxy-MPTP 190.1172.1 (Loss of H₂O)25
4-Hydroxy-MPTP-d5 195.1177.1 (Loss of H₂O)25

Part 4: Analytical Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Brain/Plasma) Spike Spike Internal Standard (4-Hydroxy-MPTP-d5) Sample->Spike Base Alkalinization (pH > 10) Spike->Base Extract LLE with MTBE (Organic Phase) Base->Extract Dry Evaporate & Reconstitute Extract->Dry LC HPLC Separation (C18 Column) Dry->LC MS ESI+ MS/MS (MRM Mode) LC->MS Data Quantification (Ratio Analyte/IS-d5) MS->Data

Figure 2: Analytical workflow for the quantification of 4'-hydroxy-MPTP using the d5 internal standard.

References

  • Metabolic Pathway & CYP2D6: Mann, A., et al. (2012).[1] "Metabolism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by mitochondrion-targeted cytochrome P450 2D6: implications in Parkinson disease." Journal of Biological Chemistry.

  • MPTP Neurotoxicity Mechanism: Przedborski, S., et al. (2003).[1] "The parkinsonian toxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): a technical review of its utility and safety." Journal of Neurochemistry. [1]

  • Analytical Methodology (LC-MS): Herraiz, T., & Chaparro, C. (2006).[1] "Human monoamine oxidase enzyme activity determination using monoamine neurotoxins as substrates." Analytica Chimica Acta. [1]

  • Chemical Structure & Precursors: PubChem Database. "1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)."[1] [1]

Sources

Foundational

An In-depth Technical Guide to the Contrasting Roles of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its Deuterated Analog, 1-Methyl-4-phenyl-4-piperidinol-d5

Abstract In the landscape of neurodegenerative disease research, particularly in the study of Parkinson's Disease (PD), few molecules are as significant as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). This compou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of neurodegenerative disease research, particularly in the study of Parkinson's Disease (PD), few molecules are as significant as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). This compound serves as a potent and selective pro-neurotoxin, capable of inducing a parkinsonian syndrome in various species, thereby providing an invaluable model for investigating disease pathogenesis.[1][2] Conversely, structurally related compounds are required for the precise bioanalysis that underpins this research. This guide delineates the profound structural and functional dichotomy between MPTP and 1-Methyl-4-phenyl-4-piperidinol-d5. We will explore the bioactivation of MPTP that renders it a powerful biological tool for inducing neurodegeneration, and contrast this with the critical role of its deuterated analog as an analytical tool—an internal standard essential for achieving accuracy and precision in quantitative mass spectrometry.[3][4] This document serves as a technical resource for researchers, chemists, and drug development professionals, clarifying the distinct applications of these two vital compounds.

Part 1: Core Structural & Chemical Analysis

A foundational understanding of the function of these molecules begins with their structure. While they share a common core, their critical differences dictate their entirely separate applications.

1.1. Molecular Structure Overview

  • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): The key feature of MPTP is the tetrahydropyridine ring, which contains a double bond. This unsaturation is the critical site for metabolic activation.[5] MPTP is a lipophilic pro-toxin, a property that allows it to readily cross the blood-brain barrier after systemic administration.[6][7]

  • 1-Methyl-4-phenyl-4-piperidinol-d5 (MPP-d5 Analog): This molecule has two fundamental differences. First, the core is a saturated piperidine ring, lacking the double bond found in MPTP. Second, it possesses a hydroxyl (-OH) group at the 4-position, making it a tertiary alcohol. Most importantly, the "-d5" designation indicates that five hydrogen atoms on the phenyl ring have been replaced with deuterium, a stable heavy isotope of hydrogen.[3][8] This isotopic labeling is analytically crucial but does not significantly alter the compound's chemical behavior in a biological or chromatographic context.[4]

Table 1: Comparative Physicochemical Properties

Property1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)1-Methyl-4-phenyl-4-piperidinol-d5
Molecular Formula C₁₂H₁₅NC₁₂H₁₂D₅NO
Molar Mass 173.26 g/mol 196.30 g/mol
Core Heterocycle Tetrahydropyridine (unsaturated)Piperidine (saturated)
Key Functional Group C=C double bond in the heterocycle4-hydroxyl group (-OH)
Isotopic Labeling None (protium form)Deuterium (d5) on phenyl ring
Primary Role Pro-neurotoxin (Biological Tool)Internal Standard (Analytical Tool)

1.2. Structural Visualization

The distinct structures are best appreciated visually. The presence of the double bond in MPTP versus the hydroxyl group and saturated ring in its counterpart is the central point of divergence.

G cluster_0 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) cluster_1 1-Methyl-4-phenyl-4-piperidinol-d5 mptp mptp mpp_d5 mpp_d5

Figure 1: Comparative molecular structures.

Part 2: The Biological Tool: MPTP Bioactivation and Neurotoxicity

The utility of MPTP as a research tool is entirely dependent on its metabolic conversion into a potent neurotoxin. This process is a cascade of events that leads to the specific destruction of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's Disease.[1][9]

2.1. The Mechanism of Action

  • Blood-Brain Barrier Penetration: Following administration, the lipophilic nature of MPTP allows it to easily cross the blood-brain barrier.[7]

  • Metabolism to MPDP+: Within the brain, primarily in glial cells, MPTP is metabolized by the enzyme monoamine oxidase B (MAO-B).[6][10] This oxidation converts MPTP into the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).

  • Oxidation to MPP+: MPDP+ is further and rapidly oxidized to form the ultimate toxic species, 1-methyl-4-phenylpyridinium (MPP+).[10][11]

  • Selective Uptake: MPP+ is then released into the extracellular space, where it is recognized and selectively taken up by the dopamine transporter (DAT) on the surface of dopaminergic neurons.[7][9] This selective uptake is the reason for its specific toxicity to this neuronal population.

  • Mitochondrial Inhibition: Once inside the dopaminergic neurons, MPP+ is concentrated within the mitochondria. Here, it potently inhibits Complex I of the electron transport chain.[10][12] This inhibition halts ATP production, generates massive oxidative stress through the production of reactive oxygen species, and ultimately triggers apoptotic cell death.[9][13]

2.2. Visualization of the Neurotoxic Pathway

The bioactivation and subsequent toxic cascade of MPTP can be visualized as a clear, multi-step pathway.

G MPTP MPTP (Lipophilic) Crosses Blood-Brain Barrier Glia Glial Cell MPTP->Glia Enters Brain MPDP MPDP+ Glia->MPDP MAO-B MPP_extra MPP+ (Extracellular) MPDP->MPP_extra Oxidation Neuron Dopaminergic Neuron MPP_extra->Neuron Uptake via DAT MPP_intra MPP+ (Intracellular) Neuron->MPP_intra Mito Mitochondria MPP_intra->Mito Concentration ComplexI Inhibition of Complex I Mito->ComplexI Death Oxidative Stress & Neuronal Death ComplexI->Death

Figure 2: Bioactivation pathway of MPTP to the neurotoxin MPP+.

Part 3: The Analytical Tool: 1-Methyl-4-phenyl-4-piperidinol-d5 as an Internal Standard

In stark contrast to MPTP's biological role, 1-Methyl-4-phenyl-4-piperidinol-d5 serves a purely analytical function. In quantitative studies, especially those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for achieving reliable and accurate results.[14][15]

3.1. The Principle of Isotope Dilution Mass Spectrometry

The "gold standard" for quantification in mass spectrometry is the use of a stable isotope-labeled (SIL) internal standard.[3][4] The core principle is that a SIL-IS is chemically identical to the analyte of interest (in this case, MPTP or its metabolites).[16]

  • Causality Behind Its Use: When a known amount of the deuterated standard (like our MPP-d5 analog) is spiked into a sample at the very beginning of the preparation process, it experiences every subsequent step—extraction, cleanup, potential degradation, and injection—in the exact same way as the non-labeled analyte.[3] Any sample loss or variation will affect both the analyte and the IS proportionally.

  • Mass Spectrometric Differentiation: While chemically identical, the mass spectrometer can easily distinguish the analyte from the IS due to the mass difference imparted by the deuterium atoms. The instrument measures the ratio of the analyte signal to the IS signal. Because this ratio remains constant regardless of sample preparation inconsistencies or variations in instrument response, the quantification becomes highly precise and accurate.[3][17]

3.2. Why 1-Methyl-4-phenyl-4-piperidinol-d5 is an Effective Standard

This specific molecule is an excellent internal standard for quantifying MPTP and its key metabolite, MPP+.

  • Structural Similarity: It shares the same core ring structure and key substituents, ensuring it behaves almost identically during chromatographic separation and ionization.

  • Co-elution: It will elute from the LC column at virtually the same time as the unlabeled analytes, which is critical for correcting for matrix effects (ion suppression or enhancement) at that specific time point.[14]

  • Mass Difference: The +5 Dalton mass shift from the five deuterium atoms is sufficient to move its signal well outside the natural isotopic distribution of the analyte, preventing analytical interference.[4]

3.3. Visualization of the Analytical Workflow

The use of a deuterated internal standard is a cornerstone of a robust bioanalytical workflow.

G cluster_workflow LC-MS/MS Quantitative Workflow arrow Sample 1. Brain Tissue (Contains unknown amount of MPTP/MPP+) Spike 2. Spike with Known Amount of 1-Methyl-4-phenyl-4-piperidinol-d5 Sample->Spike Extract 3. Homogenization & Protein Precipitation Spike->Extract Analyze 4. LC-MS/MS Analysis Extract->Analyze Data 5. Data Processing Analyze->Data Detects both analyte and IS separately Result 6. Accurate Concentration (Ratio of Analyte / IS) Data->Result Calculate Ratio

Figure 3: Workflow for quantitative analysis using a deuterated internal standard.

Part 4: Practical Application & Experimental Protocol

To integrate these concepts, we present a validated protocol for the quantification of MPTP and its primary metabolite, MPP+, in rodent brain tissue.

Protocol: Quantification of MPTP and MPP+ in Mouse Striatum via LC-MS/MS

  • Objective: To accurately measure the concentration of MPTP and MPP+ in brain tissue from MPTP-treated mice using 1-Methyl-4-phenyl-4-piperidinol-d5 as an internal standard.

  • Methodology:

    • Standard and Sample Preparation:

      • Prepare a stock solution of 1-Methyl-4-phenyl-4-piperidinol-d5 (Internal Standard Working Solution) at 100 ng/mL in 50:50 acetonitrile:water.

      • Prepare calibration standards of MPTP and MPP+ in blank brain homogenate, ranging from 0.1 ng/mL to 200 ng/mL.

      • Harvest and weigh mouse striatum samples, keeping them frozen at -80°C until use.

    • Sample Extraction (Self-Validating System):

      • To a 2 mL polypropylene tube containing a ceramic bead, add the weighed striatum tissue (~20-50 mg).

      • Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to every tube (calibrators, QCs, and unknown samples). This early addition ensures the IS tracks the analyte through the entire process.

      • Add 400 µL of acidified acetonitrile (0.1% formic acid). The acetonitrile precipitates proteins while the acid keeps the amine analytes protonated and stable.

      • Homogenize the tissue using a bead beater (e.g., 2 cycles at 6000 rpm for 20 seconds).

      • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

      • Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.

      • Evaporate to dryness under a stream of nitrogen.

      • Reconstitute the sample in 100 µL of mobile phase A (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • LC-MS/MS Instrumentation and Conditions:

      • LC System: Standard HPLC or UPLC system.

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Gradient: A time-programmed gradient from 5% B to 95% B over 5 minutes to separate the analytes.

      • Mass Spectrometer: Triple quadrupole mass spectrometer.

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection: Multiple Reaction Monitoring (MRM). Optimized MRM transitions are listed below.

  • Data Presentation:

Table 2: Optimized Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
MPTP174.1117.122
MPP+170.1128.118
1-Methyl-4-phenyl-4-piperidinol-d5 (IS) 197.2 120.1 25
  • Data Analysis:

    • Integrate the peak areas for the analyte and internal standard MRM transitions.

    • Calculate the Peak Area Ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards.

    • Determine the concentration of the unknown samples by interpolating their Peak Area Ratios from the linear regression of the calibration curve.

Conclusion

The comparison of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and 1-Methyl-4-phenyl-4-piperidinol-d5 provides a compelling case study in molecular utility. Their subtle yet profound structural differences dictate their opposing roles in scientific research. MPTP, with its unsaturated ring, is a biological key that, through metabolic transformation, unlocks the cellular pathways of neurodegeneration, providing an essential model for Parkinson's Disease. In contrast, its saturated, hydroxylated, and deuterated analog is an analytical key, unlocking the ability to measure these biological effects with the highest degree of accuracy and confidence. Understanding this functional dichotomy is paramount for any researcher in the field, ensuring the correct tool is used for the correct task—one to induce a biological effect, the other to precisely measure it.

References

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Sources

Exploratory

Introduction: The Convergence of a Privileged Scaffold and a Precision Tool

An In-Depth Technical Guide to Stable Isotope Labeled 4-Phenyl-4-Piperidinol Analogs In the landscape of modern medicinal chemistry, the 4-phenyl-4-piperidinol scaffold stands out as a "privileged structure." Its rigid,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Stable Isotope Labeled 4-Phenyl-4-Piperidinol Analogs

In the landscape of modern medicinal chemistry, the 4-phenyl-4-piperidinol scaffold stands out as a "privileged structure." Its rigid, three-dimensional framework is a cornerstone in the design of numerous biologically active agents, particularly those targeting the central nervous system, including potent and selective opioid receptor modulators.[1][2][3][4] The therapeutic potential of these compounds is vast, but their journey from discovery to clinical application is fraught with challenges, primarily in understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.

This guide provides a comprehensive technical overview of the strategic use of stable isotope labeling (SIL) as applied to the 4-phenyl-4-piperidinol core. Stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), are non-radioactive variants of elements that possess additional neutrons.[5] While chemically identical to their lighter counterparts, their increased mass makes them readily distinguishable by mass spectrometry (MS), providing a powerful tool for researchers.[6] We will explore the rationale, synthesis, bioanalysis, and key applications of these labeled analogs, offering field-proven insights for researchers, scientists, and drug development professionals.

PART 1: The Scientific Rationale for Isotopic Labeling

The deliberate introduction of a stable isotope into a 4-phenyl-4-piperidinol analog is not merely an academic exercise; it is a strategic decision rooted in two fundamental principles that directly address critical challenges in drug development.

The Kinetic Isotope Effect (KIE): Modulating Metabolic Fate

Drug metabolism, primarily mediated by the cytochrome P450 (CYP450) family of enzymes in the liver, is often the primary route of clearance for many xenobiotics.[7][8][9] These enzymes frequently catalyze the oxidation of C-H bonds to introduce hydrophilicity and facilitate excretion. The rate-limiting step of this process is often the cleavage of the C-H bond.

By replacing a hydrogen atom with a deuterium atom at a metabolically vulnerable position, we introduce a stronger C-D bond. The C-D bond is approximately 6-10 times stronger than a C-H bond due to its lower zero-point vibrational energy.[10] Consequently, CYP450 enzymes require more energy to break this bond, leading to a significantly slower rate of metabolism. This phenomenon is known as the Kinetic Isotope Effect (KIE).[11][12]

Strategically deuterating a 4-phenyl-4-piperidinol analog can:

  • Enhance Metabolic Stability: Reduce the rate of metabolic clearance, potentially increasing the drug's half-life and exposure.[11][13]

  • Alter Metabolic Pathways: Slowing down one metabolic route can shunt the metabolism towards alternative pathways, which can be advantageous if the primary route produces toxic or inactive metabolites.[11][12]

  • Improve Pharmacokinetic Profiles: A longer half-life may allow for less frequent dosing and a more stable therapeutic window.

KIE_Metabolism cluster_0 Standard Metabolism (C-H Bond) cluster_1 Deuterated Metabolism (C-D Bond) Drug_CH Drug with C-H bond Metabolite_OH Hydroxylated Metabolite Drug_CH->Metabolite_OH Fast Cleavage Drug_CD Drug with C-D bond CYP450 CYP450 Enzyme CYP450->Drug_CH Metabolite_OD Hydroxylated Metabolite Drug_CD->Metabolite_OD Slow Cleavage (KIE) CYP450_2 CYP450 Enzyme CYP450_2->Drug_CD caption Fig 1. The Kinetic Isotope Effect on Drug Metabolism.

Caption: The Kinetic Isotope Effect slows enzymatic C-H bond cleavage.

The Perfect Internal Standard: Isotope Dilution Mass Spectrometry

Quantitative bioanalysis—accurately measuring drug concentrations in biological matrices like plasma or urine—is the bedrock of pharmacokinetics.[14] The "gold standard" for this is isotope dilution mass spectrometry, which relies on a stable isotope-labeled version of the analyte as an internal standard (IS).[6][15]

An SIL analog is the ideal IS because it:

  • Is Chemically Identical: It behaves exactly like the unlabeled analyte during sample extraction, chromatography, and ionization, correcting for any sample loss or matrix effects.[5]

  • Is Mass-Distinct: It is easily differentiated from the analyte by the mass spectrometer, allowing for precise and accurate ratiometric quantification.

This approach eliminates the variability and potential inaccuracies associated with using a structurally different molecule as an internal standard.

PART 2: Synthesis of Stable Isotope Labeled 4-Phenyl-4-Piperidinol Analogs

The incorporation of stable isotopes can be achieved through various synthetic strategies. For the 4-phenyl-4-piperidinol scaffold, deuteration is the most common approach due to the wide availability of deuterated reagents.

Key Synthetic Strategies
  • Reductive Deuteration: This involves the reduction of a suitable precursor, such as a pyridine or tetrahydropyridine, using a deuterium source. Common reagents include deuterium gas (D₂) with a catalyst (e.g., Pd/C) or deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄).[10][16][17]

  • Hydrogen-Deuterium (H/D) Exchange: In some cases, protons on the piperidine ring can be exchanged for deuterium by treatment with deuterated acids or bases in a deuterated solvent (e.g., D₂O). This method's regioselectivity can be challenging to control.

  • De Novo Synthesis with Labeled Building Blocks: A highly controlled but often more lengthy approach involves building the piperidine ring from smaller, commercially available deuterated starting materials, such as deuterated formaldehyde in a Mannich condensation.[16][17]

Caption: A common synthetic route to deuterated piperidinols.

Representative Experimental Protocol: Synthesis of d₄-4-Phenyl-4-piperidinol

This protocol is a representative example based on established chemical transformations for piperidine synthesis and deuteration.[2][16][18] Note: All operations should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.

Step 1: Reductive Deuteration of Pyridine-d₅

  • To a solution of pyridine-d₅ (1.0 eq) in deuterated acetic acid (CH₃COOD), add platinum(IV) oxide (0.05 eq).

  • Place the reaction vessel in a high-pressure reactor and purge with nitrogen gas, followed by deuterium gas (D₂).

  • Pressurize the reactor with D₂ gas (approx. 50 psi) and stir vigorously at room temperature for 24-48 hours.

  • Monitor the reaction by GC-MS until the starting material is consumed.

  • Carefully vent the reactor, and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Basify the filtrate with a cold aqueous solution of NaOH to pH > 12 and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield piperidine-d₉.

Step 2: Oxidation to Piperidone-d₈

  • Dissolve the piperidine-d₉ (1.0 eq) in an appropriate solvent like dichloromethane.

  • Add a suitable oxidizing agent, such as ruthenium(III) chloride (RuCl₃) with an oxidant like periodic acid, and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup to isolate the crude 4-piperidone-d₈.

  • Purify the product by column chromatography.

Step 3: Grignard Addition

  • In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), place a solution of the purified 4-piperidone-d₈ (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of phenylmagnesium bromide (1.1 eq) in THF dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, d₈-4-phenyl-4-piperidinol, by flash column chromatography or recrystallization.

Isotopic Purity and Mass Shift

The success of the synthesis is determined by the isotopic purity and the resulting mass shift, which is critical for its use in MS-based assays.

Isotopic LabelNumber of Deuterium AtomsTheoretical Mass Increase (Da)
d₀-Analog00.0
d₁-Analog1~1.006
d₂-Analog2~2.012
d₄-Analog4~4.025
d₈-Analog8~8.050

PART 3: Bioanalytical Methodology and Validation

The quantification of a 4-phenyl-4-piperidinol analog and its labeled internal standard from a complex biological matrix requires a robust and validated bioanalytical method.

Bioanalytical_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with SIL-IS Plasma->Spike Extract Protein Precipitation or LLE Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into UPLC Evap->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze Tandem MS (MRM) Ionize->Analyze Data Data Processing (Analyte/IS Ratio vs. Conc.) Analyze->Data caption Fig 3. Bioanalytical Workflow for Quantitation.

Caption: From biological matrix to quantitative data.

Protocol: Sample Extraction from Human Plasma

This protocol describes a common protein precipitation (PPT) method.[19][20]

  • Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the stable isotope-labeled internal standard (SIL-IS) working solution (e.g., d₄-4-phenyl-4-piperidinol at 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to ensure complete dissolution and inject into the LC-MS/MS system.

Protocol: Representative LC-MS/MS Conditions
  • LC System: UPLC system (e.g., Waters Acquity, Shimadzu Nexera).

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Thermo).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Analyte Transition (Hypothetical): Q1: 178.2 m/z → Q3: 160.2 m/z (loss of H₂O).

    • SIL-IS Transition (d₄-Analog): Q1: 182.2 m/z → Q3: 162.2 m/z (loss of D₂O).

Method Validation

Before a bioanalytical method can be used for sample analysis in regulated studies, it must be fully validated according to guidelines from regulatory bodies like the FDA.[21][22]

Validation ParameterDescription & Acceptance Criteria
Selectivity The ability to differentiate the analyte from other components. No significant interfering peaks at the retention time of the analyte or IS in blank matrix.[21]
Calibration Curve A minimum of six non-zero standards. The curve should have a correlation coefficient (r²) of ≥ 0.99.[21]
Lower Limit of Quantification (LLOQ) The lowest concentration on the curve that can be measured with acceptable precision (≤ 20%) and accuracy (within ± 20%).[22]
Accuracy & Precision Measured at LLOQ and at least three other QC levels (Low, Mid, High). Accuracy should be within ± 15% of nominal (± 20% at LLOQ). Precision (%CV) should be ≤ 15% (≤ 20% at LLOQ).[22]
Recovery The extraction efficiency of the method. Should be consistent and reproducible across QC levels.
Stability Analyte stability must be demonstrated under various conditions: bench-top, freeze-thaw cycles, and long-term storage.[21]

PART 4: Core Applications in Drug Development

The use of stable isotope-labeled 4-phenyl-4-piperidinol analogs provides critical data that informs go/no-go decisions throughout the drug development pipeline.

Definitive Pharmacokinetic & Metabolism Studies

A powerful technique involves administering a "cocktail" or mixture of the labeled and unlabeled drug to subjects. By analyzing the ratio of labeled to unlabeled compound and their respective metabolites over time, researchers can:

  • Determine Absolute Bioavailability: By giving an oral dose of the unlabeled drug and an intravenous dose of the labeled drug simultaneously, one can calculate absolute bioavailability in a single experiment, reducing inter-subject variability.

  • Characterize Metabolite Profiles: The unique isotopic signature of the labeled compound allows for the rapid and unambiguous identification of all drug-related metabolites in a complex biological sample, distinguishing them from endogenous noise.[5]

Probing Drug-Drug Interactions

Understanding a drug's potential to inhibit or induce CYP450 enzymes is a regulatory requirement. SIL compounds are used in phenotyping studies to determine which CYP enzymes are responsible for metabolizing a 4-phenyl-4-piperidinol analog. This is crucial for predicting potential drug-drug interactions with co-administered medications.[23][24]

Positron Emission Tomography (PET) Imaging

While this guide focuses on stable isotopes, it is important to note that the 4-phenyl-4-piperidinol scaffold is also amenable to labeling with positron-emitting radioisotopes like fluorine-18 (¹⁸F) or carbon-11 (¹¹C).[25][26] PET imaging is a non-invasive technique that allows for the real-time visualization and quantification of drug-target engagement in the brain.[27][28] A ¹⁸F-labeled 4-phenyl-4-piperidinol analog could be used in preclinical and clinical studies to:

  • Confirm the drug crosses the blood-brain barrier.

  • Measure receptor occupancy at its target (e.g., the mu-opioid receptor).

  • Inform dose selection for later-stage clinical trials.

Conclusion

Stable isotope-labeled 4-phenyl-4-piperidinol analogs are indispensable tools in the modern drug development toolkit. Their application extends far beyond simple tracing. Through the strategic use of the kinetic isotope effect, they offer a pathway to engineer molecules with improved metabolic profiles. As the ultimate internal standards, they provide the analytical rigor required for accurate pharmacokinetic and bioanalytical measurements. By enabling definitive metabolism studies and informing dose-finding strategies, these precisely crafted molecules de-risk the development process, accelerating the translation of promising therapeutic candidates from the laboratory to the clinic.

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  • The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. Retrieved from [Link]

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.). University of Cape Town. Retrieved from [Link]

  • Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. (n.d.). PMC. Retrieved from [Link]

  • The Role of Cytochrome P450 in drug metabolism - A basic review. (2023). PharmaTutor. Retrieved from [Link]

  • Bioanalytical Method Validation: A Comprehensive Review. (2019). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Deuterium Labeled Compounds in Drug Discovery Process. (n.d.). Heavy Water Board. Retrieved from [Link]

  • Using Deuterium in Drug Discovery: Leaving the Label in the Drug. (n.d.). ResearchGate. Retrieved from [Link]

  • Bioanalytical Method Validation. (n.d.). FDA. Retrieved from [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024). MDPI. Retrieved from [Link]

  • [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. (2024). MDPI. Retrieved from [Link]

  • Applications of Deuterium in Medicinal Chemistry. (2019). PubMed. Retrieved from [Link]

  • Substituted 4-phenylpiperidines, their preparation and use. (n.d.). Google Patents.
  • Common anesthetic used in preclinical PET imaging inhibits metabolism of the PET tracer [F]3F4AP. (n.d.). ResearchGate. Retrieved from [Link]

  • Role of Cytochrome P450 In Drug Metabolism. (2024). MicroDigest. Retrieved from [Link]

  • Scientists Expand PET Imaging Options Through Simpler Chemistry. (2020). Tech Launch Arizona. Retrieved from [Link]

  • Bioanalytical method development and validation for the pharmacokinetics and biodistribution study of pirfenidone-loaded solid lipid nanoparticles. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Recent Upgradation in Bioanalytical Studies. (n.d.). Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. (n.d.). MDPI. Retrieved from [Link]

Sources

Foundational

Precision Quantitation of Neurotoxic Impurities: The D5-Stable Isotope Dilution Protocol

Technical Guide for Analytical Method Development & Validation Executive Summary In the landscape of pharmaceutical safety, the detection of neurotoxic and mutagenic impurities (such as Nitrosamines or MPTP-analogs) has...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Analytical Method Development & Validation

Executive Summary

In the landscape of pharmaceutical safety, the detection of neurotoxic and mutagenic impurities (such as Nitrosamines or MPTP-analogs) has shifted from "presence/absence" to ultra-trace quantitation (ppb levels). This guide details the application of Pentadeuterated (D5) Internal Standards in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The "D5 Standard" is not merely a reagent; it is a metrological anchor . By mirroring the physicochemical behavior of the target impurity while carrying a distinct mass signature (+5 Da), it corrects for the two greatest enemies of trace analysis: Matrix Effects (Ion Suppression) and Extraction Variability .

Part 1: The Regulatory & Safety Landscape

The Imperative of Trace Analysis

Under ICH M7(R2) and recent FDA guidance on nitrosamines, DNA-reactive impurities must be controlled to negligible risk levels (often < 26.5 ng/day). Neurotoxic impurities, which may cause cumulative neuronal damage (e.g., via oxidative stress or adduct formation), require similarly rigorous control strategies.

The Mechanism of Neurotoxicity

Understanding the target helps in selecting the correct standard. Many neurotoxic impurities act as alkylating agents.

  • Action: They form adducts with DNA bases (genotoxicity) or mitochondrial proteins (neurotoxicity).

  • Relevance to D5: The D5 label must be placed on a metabolically stable portion of the molecule (e.g., a phenyl ring or alkyl chain) that does not undergo rapid Hydrogen-Deuterium exchange (HDX) during the analytical process.

NeurotoxicityMechanism Impurity Neurotoxic Impurity (e.g., Nitrosamine) Metabolism Metabolic Activation (CYP450) Impurity->Metabolism Bioactivation ReactiveSpecies Reactive Electrophile (Diazonium Ion) Metabolism->ReactiveSpecies Loss of leaving group Adduct DNA/Protein Adduct ReactiveSpecies->Adduct Alkylation NeuronalDeath Neuronal Apoptosis (Neurodegeneration) Adduct->NeuronalDeath Mitochondrial Failure

Figure 1: Generalized mechanism of action for alkylating neurotoxic impurities. The analytical method quantifies the precursor 'Impurity' before activation.

Part 2: The Chemistry of the D5 Standard

Why D5? (The Mass Shift)

A D5 label (typically a fully deuterated phenyl ring


 or an ethyl chain 

) provides a mass shift of +5 Daltons.
  • Causality: This shift is sufficient to avoid "cross-talk" from the natural isotopic abundance of the native analyte (Carbon-13 isotopes typically contribute to M+1 or M+2, rarely M+5).

  • Protocol Check: Ensure your Mass Spectrometer's resolution is sufficient to distinguish the D5 peak from any background noise, though in MRM mode, this is rarely an issue.

The "Deuterium Isotope Effect" in Chromatography

Expertise Insight: Deuterium (


) is heavier but forms slightly shorter, stronger bonds than Protium (

).[1] This reduces the molecular volume and lipophilicity (hydrophobicity) of the D5 standard.
  • Observation: In Reversed-Phase LC (RPLC), the D5 standard often elutes slightly earlier (0.05 – 0.2 minutes) than the native impurity.

  • Critical Control: Do not set integration windows too tight based solely on the native peak. You must account for this shift to avoid cutting off the front of the Internal Standard (IS) peak.

Part 3: Analytical Method Development (LC-MS/MS)

The Isotope Dilution Mass Spectrometry (IDMS) Workflow

The IDMS approach relies on the principle that the ratio of the Native Impurity to the D5 Standard remains constant throughout extraction and ionization, even if absolute recovery varies.

IDMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Drug Substance (Matrix) Equilibrate Equilibration (Mix thoroughly) Sample->Equilibrate Spike Spike D5-Standard (Fixed Conc.) Spike->Equilibrate Extract Extraction (LLE or SPE) Equilibrate->Extract LC LC Separation (Note Ret. Time Shift) Extract->LC ESI ESI Ionization (Matrix Suppression Occurs) LC->ESI MS MRM Detection (Native & D5 Channels) ESI->MS Calc Quantitation: Ratio (Area_Native / Area_D5) MS->Calc Data Processing

Figure 2: Workflow for Isotope Dilution Mass Spectrometry (IDMS). Note that matrix suppression (Red node) affects both Native and D5 equally, cancelling out the error.

Experimental Protocol: MRM Optimization

Objective: Establish sensitive detection channels.

  • Infusion: Infuse the D5 standard (1 µg/mL in 50:50 MeOH:Water) directly into the MS source.

  • Precursor Selection: Identify the

    
     or 
    
    
    
    parent ion.
    • Note: Ensure the mass corresponds to the D5 shift (e.g., if Native is 150.1, D5 should be 155.1).

  • Product Ion Scan: Fragment the precursor. Select the most intense fragment for Quantitation (Quant) and the second most intense for Confirmation (Qual).

    • Integrity Check: The D5 fragment should also retain the deuterium label if possible. If the fragmentation causes the loss of the labeled part (e.g., loss of the deuterated phenyl ring), the mass shift is lost, and specificity is compromised.

Chromatographic Conditions (Example)
  • Column: C18 or Phenyl-Hexyl (for aromatic impurities), 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (5% to 95% B) to elute the API matrix, but shallow gradient around the impurity elution time to separate it from isobaric interferences.

Data Presentation: Signal-to-Noise Requirements
ParameterRequirementRationale
LOD (Limit of Detection) S/N ≥ 3:1Qualitative presence confirmation.
LOQ (Limit of Quantitation) S/N ≥ 10:1Minimum reliable quantitative point.
D5 Standard Conc. 20x - 50x LOQMust be high enough to have <1% RSD but not suppress the detector.
Retention Time Shift

RT < 0.2 min
D5 typically elutes earlier; confirm relative retention factor (RRF).

Part 4: Validation Strategy (Self-Validating Systems)

Isotopic Purity & Cross-Signal Contribution

A common failure mode is "Cross-Talk."

  • Scenario A (D0 in D5): The D5 standard is only 98% pure; it contains 2% native (D0) impurity.

    • Result: You will detect impurity even in blank samples spiked with IS.

    • Correction: Subtract the "IS Blank" response from samples, or purchase >99.5% isotopic purity standards.

  • Scenario B (D5 in D0): High concentrations of native impurity contribute to the D5 channel (via M+5 isotopes).

    • Result: Underestimation of the calculated ratio.

    • Correction: Rare for D5 (M+5 probability is low), but verify by injecting a high-concentration native standard (without IS) and monitoring the IS channel.

Linearity and Recovery
  • Linearity: Plot the Response Ratio (Area_Native / Area_IS) vs. Concentration. The

    
     should be > 0.99. The intercept should be effectively zero.
    
  • Accuracy (Spike Recovery): Spike the impurity into the real matrix (drug substance) at LOQ, 100%, and 150% levels.

    • Acceptance: 80-120% recovery.

    • Why IDMS works here: Even if the matrix suppresses the signal by 50%, it suppresses both the native and the D5 equally. The ratio remains 1.0, yielding 100% calculated recovery.

References

  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[3][4]

  • US FDA . Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (2024).[5][6][7][8]

  • Stokvis, E., et al.Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?

  • Wang, S., et al.Deuterium isotope effect on retention time in reversed-phase liquid chromatography.

Sources

Protocols & Analytical Methods

Method

1-Methyl-4-phenyl-4-piperidinol-d5 internal standard preparation

Abstract This application note details the synthesis, purification, and analytical validation of 1-Methyl-4-(phenyl-d5)-4-piperidinol (MPP-d5) . This compound serves as a critical stable isotope-labeled internal standard...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis, purification, and analytical validation of 1-Methyl-4-(phenyl-d5)-4-piperidinol (MPP-d5) . This compound serves as a critical stable isotope-labeled internal standard (SIL-IS) for the quantification of 1-methyl-4-phenyl-4-piperidinol, a metabolic intermediate of the neurotoxin MPTP and a synthetic impurity in meperidine analog production.[1][2] The protocol emphasizes a Grignard-based synthesis utilizing bromobenzene-d5 to ensure isotopic stability on the aromatic ring.[1][2] Special attention is given to safety protocols to prevent accidental dehydration of the alcohol to the neurotoxic MPTP-d5 analog.[2]

Safety & Hazard Warning (CRITICAL)

⚠️ DANGER: NEUROTOXICITY HAZARD

  • Dehydration Risk: Under acidic conditions or high heat, 1-Methyl-4-phenyl-4-piperidinol dehydrates to form MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) . [1][2] * MPTP Toxicity: MPTP is a pro-toxin that crosses the blood-brain barrier and is metabolized to MPP+, causing irreversible destruction of dopaminergic neurons (Parkinsonian syndrome). [2][3][4][5][6] * Handling: All procedures must be performed in a certified chemical fume hood.[2] Double gloving (Nitrile) and full-body protective clothing are mandatory. [1][2] * Waste: All waste streams must be treated as neurotoxic hazards.[1][2]

Introduction

In forensic toxicology and neuropharmacology, 1-Methyl-4-phenyl-4-piperidinol is a key analyte.[1][2] It appears as:

  • A Precursor: In the illicit synthesis of MPPP (synthetic heroin), where poor temperature control leads to MPTP formation.[2]

  • A Metabolite: In the detoxification pathway of MPTP in the liver.[2]

To accurately quantify this polar tertiary amine in complex biological matrices (plasma, brain homogenate), a deuterated internal standard is required to compensate for matrix effects during Electrospray Ionization (ESI). MPP-d5 (deuterium labeling on the phenyl ring) is superior to N-methyl-d3 labeling because the aromatic ring is metabolically robust and resistant to back-exchange.[1][2]

Chemical Synthesis Protocol

Retrosynthetic Strategy

The synthesis utilizes a nucleophilic addition of Phenyl-d5-magnesium bromide to 1-Methyl-4-piperidone .[1][2] This route ensures high isotopic enrichment (>99 atom% D) and avoids the use of acidic catalysts that could trigger dehydration.

Reagents & Materials
  • Precursor A: Bromobenzene-d5 (CAS: 4165-57-5), >99 atom% D.[1][2]

  • Precursor B: 1-Methyl-4-piperidone (CAS: 1445-73-4).[1][2][7]

  • Reagent: Magnesium turnings (activated).[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free.[1][2]

  • Quenching Agent: Saturated Ammonium Chloride (NH₄Cl) solution.[1]

Step-by-Step Synthesis

Step 1: Grignard Reagent Formation

  • Flame-dry a 100 mL 3-neck round-bottom flask under Argon atmosphere.

  • Add Mg turnings (1.2 eq) and a crystal of iodine.

  • Add 10 mL anhydrous THF.

  • Add Bromobenzene-d5 (1.1 eq) dropwise.[1][2] Initiate reaction with gentle heating if necessary (iodine color fades).[1][2]

  • Reflux for 1 hour to ensure complete formation of Phenyl-d5-magnesium bromide.

Step 2: Nucleophilic Addition

  • Cool the Grignard solution to 0°C in an ice bath.

  • Dissolve 1-Methyl-4-piperidone (1.0 eq) in 5 mL anhydrous THF.

  • Add the ketone solution dropwise to the Grignard reagent over 20 minutes.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

Step 3: Mild Quenching (Critical for Safety) [1]

  • Cool the reaction mixture back to 0°C.

  • Slowly add saturated aqueous NH₄Cl.

    • Note: Do NOT use HCl or H₂SO₄.[1][2] Strong acids will dehydrate the product to MPTP-d5.[1][2]

  • Adjust pH to ~9 using dilute NaOH to ensure the amine is in the free base form for extraction.[2]

Step 4: Purification

  • Extract the aqueous layer 3x with Ethyl Acetate.[1][2][8]

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo (bath temp < 40°C).

  • Recrystallization: Recrystallize the crude solid from hot Hexane/Ethyl Acetate (avoid heating above 60°C).

  • Yield: Expect white crystalline solid (Yield ~60-75%).

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: Inert Atmosphere (Argon) Reagents Reagents: Bromobenzene-d5 + Mg + THF Start->Reagents Grignard Intermediate: Phenyl-d5-magnesium bromide Reagents->Grignard Reflux 1h Addition Add: 1-Methyl-4-piperidone (0°C -> RT, 4 hrs) Grignard->Addition Quench Quench: Sat. NH4Cl (Maintain pH > 7) Addition->Quench SafetyCheck SAFETY CHECK: Avoid Strong Acid (Prevents MPTP-d5 formation) Quench->SafetyCheck Extraction Extraction: Ethyl Acetate (pH ~9) Quench->Extraction Product Final Product: 1-Methyl-4-(phenyl-d5)-4-piperidinol Extraction->Product Recrystallization

Figure 1: Synthetic pathway for MPP-d5 highlighting the critical safety checkpoint to avoid neurotoxin formation.

Analytical Validation (LC-MS/MS)

Mass Spectrometry Parameters

The introduction of 5 deuterium atoms on the phenyl ring shifts the precursor mass by +5 Da.[2]

ParameterAnalyte (Native)Internal Standard (MPP-d5)
Precursor Ion (Q1) 192.1 m/z [M+H]⁺197.1 m/z [M+H]⁺
Product Ion 1 (Quant) 174.1 m/z (Loss of H₂O)179.1 m/z (Loss of H₂O)
Product Ion 2 (Qual) 115.1 m/z (Phenyl fragment)120.1 m/z (Phenyl-d5 fragment)
Collision Energy 20 eV20 eV
Ionization ESI PositiveESI Positive

Note on Fragmentation: The primary transition involves the loss of water (M-18).[2] Since the deuterium is on the phenyl ring, the water loss (from the piperidine ring) preserves the mass shift, making 197 -> 179 a valid transition.[2]

Chromatographic Conditions
  • Column: Waters XSelect CSH Phenyl-Hexyl (2.1 x 100 mm, 3.5 µm).[1][2]

    • Reasoning: Phenyl-hexyl stationary phases provide superior retention for aromatic amines compared to C18 and offer alternative selectivity to separate the alcohol from the dehydrated MPTP impurity.[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[1][2]

Quality Control: Dehydration Monitoring

During method development, you must monitor for on-column dehydration .[1][2]

  • Inject a neat standard of MPP-d5.[1][2]

  • Monitor the MRM for MPTP-d5 (177.1 -> 134.1).[1][2]

  • If MPTP-d5 is detected, lower the source temperature or increase the pH of Mobile Phase A.[2]

Visualization: Method Development Logic

MethodLogic Sample Biological Sample + MPP-d5 IS Extraction LLE / PPT (Alkaline pH) Sample->Extraction LC LC Separation Phenyl-Hexyl Column Extraction->LC MS MS/MS Detection MRM Mode LC->MS Check Check for Dehydration? MS->Check Optimize Lower Source Temp Adjust pH Check->Optimize MPTP detected Final Quantification Check->Final No MPTP detected Optimize->LC Re-inject

Figure 2: Analytical workflow including a feedback loop to ensure thermal stability of the analyte during analysis.

Storage and Stability

  • State: Solid powder or solution in Methanol.[1][2]

  • Temperature: -20°C.

  • Container: Amber glass (protect from light).[1]

  • Shelf Life: 2 years (solid).

  • Precaution: Verify purity via LC-UV every 6 months to check for spontaneous dehydration to MPTP.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 202391, 1-Methyl-4-phenyl-4-piperidinol.[1][2] Retrieved from [Link][1]

  • Przedborski, S., et al. (2001). The Parkinsonian Toxin 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP): A Technical Review of its Utility and Safety.[1][2] Journal of Neurochemistry.[1][2] (Contextual grounding for MPTP safety).

  • Ziering, A., et al. (1947). Piperidine Derivatives; 1-Methyl-4-phenyl-4-piperidinol and Related Compounds.[1][2] Journal of Organic Chemistry.[1][2] (Foundational synthesis reference).

  • Environmental Health and Radiation Safety (Penn). Fact Sheet: MPTP, Safe Handling.[1][2] Retrieved from [Link]

Sources

Application

quantifying MPPP metabolites using d5 standards

An Application Note and Protocol for the Quantification of MPPP Metabolites Using d5-Labeled Internal Standards Authored by a Senior Application Scientist Introduction: The Analytical Imperative for MPPP Metabolite Quant...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantification of MPPP Metabolites Using d5-Labeled Internal Standards

Authored by a Senior Application Scientist

Introduction: The Analytical Imperative for MPPP Metabolite Quantification

1-methyl-4-phenyl-4-propionoxypiperidine (MPPP) is a synthetic opioid with analgesic properties, but it is more widely known as a designer drug, often associated with the illicit synthesis of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a potent neurotoxin. The metabolism of MPPP is a critical area of study in forensic toxicology and clinical research. Understanding the biotransformation of MPPP is essential for interpreting toxicological findings, determining the time course of drug exposure, and developing effective clinical interventions.

The primary metabolic pathways of MPPP involve hydrolysis of the propionoxy group to form the corresponding alcohol, 1-methyl-4-phenyl-4-piperidinol (PMP-OH), and N-demethylation to produce nor-MPPP. These metabolites can undergo further biotransformation, including conjugation with glucuronic acid. Accurate and precise quantification of these metabolites is paramount for a comprehensive toxicological assessment.

This application note provides a detailed protocol for the quantification of MPPP and its major metabolites in biological matrices, such as blood and urine, using a robust analytical methodology based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and stable isotope dilution with d5-labeled internal standards.

The Principle of Stable Isotope Dilution Analysis

The gold standard for quantitative mass spectrometry is stable isotope dilution (SID) analysis. This technique involves the addition of a known concentration of a stable isotope-labeled version of the analyte (in this case, d5-MPPP and its corresponding d5-labeled metabolites) to the sample at the beginning of the sample preparation process. These internal standards are chemically identical to the analytes of interest but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium).

The key advantages of this approach are:

  • Correction for Matrix Effects: The internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement in the mass spectrometer source, allowing for accurate correction.

  • Compensation for Sample Loss: Any loss of analyte during sample preparation (e.g., extraction, evaporation) will be mirrored by a proportional loss of the internal standard, ensuring the analyte-to-internal standard ratio remains constant.

This self-validating system provides the highest level of accuracy and precision in quantitative bioanalysis.

Analytical Workflow: From Sample to Result

The overall analytical workflow for the quantification of MPPP metabolites is depicted below.

MPPP Metabolite Quantification Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Matrix (e.g., Blood, Urine) Fortification Addition of d5-Internal Standards Sample->Fortification Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Fortification->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in LC Mobile Phase Evaporation->Reconstitution Injection Injection onto LC System Reconstitution->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Reporting Final Report Quantification->Reporting

Figure 1: A schematic of the complete analytical workflow for the quantification of MPPP metabolites.

Experimental Protocols

Materials and Reagents
  • MPPP, PMP-OH, and nor-MPPP analytical standards

  • d5-MPPP, d5-PMP-OH, and d5-nor-MPPP internal standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium

Method

Application Note: High-Precision Spiking of Biological Matrices with 1-Methyl-4-phenyl-4-piperidinol-d5

This Application Note is designed for bioanalytical scientists and researchers involved in neurotoxicology or pharmaceutical impurity profiling.[1] It addresses the specific challenges of handling 1-Methyl-4-phenyl-4-pip...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and researchers involved in neurotoxicology or pharmaceutical impurity profiling.[1] It addresses the specific challenges of handling 1-Methyl-4-phenyl-4-piperidinol (and its deuterated analog -d5 ), a compound chemically related to the neurotoxin MPTP and the antipsychotic Haloperidol.[1]

Core Directive & Scientific Rationale

The "Hidden" Chemistry Challenge

While standard small-molecule protocols often suffice for stable drugs, 1-Methyl-4-phenyl-4-piperidinol presents a unique stability trap : acid-catalyzed dehydration.[1]

This tertiary alcohol is the immediate precursor to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[1] Under acidic conditions (common in protein precipitation reagents like TCA or high-concentration formic acid) or high temperatures (GC injection ports), the hydroxyl group eliminates water to form the neurotoxic alkene, MPTP.

Impact on Data Integrity: If your extraction protocol is too acidic, you will artificially decrease the measured concentration of the alcohol and generate MPTP artifacts, leading to false positives for neurotoxin presence.

The Role of the d5-Internal Standard: The -d5 isotope (typically labeled on the phenyl ring) is critical not just for quantification, but as a process control .[1] If the d5-IS dehydrates to MPTP-d5 during extraction, it signals that your method is too harsh, even if the unlabeled analyte levels seem "acceptable" due to compensation.[1]

Materials & Safety Protocols

Critical Safety Warning
  • Neurotoxicity Risk: While the alcohol itself is less toxic than MPTP, it can convert to MPTP in vivo or in vitro.[1] Handle all neat standards as if they are potent neurotoxins.[1]

  • Engineering Controls: Weigh solids only in a certified fume hood with a HEPA/Charcoal filter. Use double nitrile gloves.[1]

Reagents
  • Analyte: 1-Methyl-4-phenyl-4-piperidinol (Purity >98%)

  • Internal Standard (IS): 1-Methyl-4-phenyl-4-piperidinol-d5 (Isotopic Purity >99% D)[1]

  • Matrix: Drug-free K2EDTA Human Plasma or Rat Brain Homogenate.

  • Solvents: Methanol (LC-MS grade), Ammonium Acetate (volatile buffer), Ammonium Hydroxide.[1]

Preparation of Master Stocks[1]

Stock Solution Stability

Avoid protic acids in stock solutions.[1]

  • Solvent: 100% Methanol (Neutral).[1]

  • Concentration: 1.0 mg/mL (free base equivalent).[1]

  • Storage: -20°C or -80°C. Stability is typically >6 months if kept neutral.[1]

Internal Standard Working Solution (ISWS)

The IS concentration should target the geometric mean of the calibration curve or ~50-100 ng/mL, ensuring the signal is 10x > LLOQ noise but not suppressing the detector.

Protocol:

  • Dilute 1.0 mg/mL d5-Stock 1:1000 in Methanol

    
     1 µg/mL.
    
  • Further dilute to 50 ng/mL in 50:50 Methanol:Water.

    • Note: Do not use 100% aqueous buffer for the working solution to prevent adsorption to glass/plastic walls.

Biological Matrix Spiking Protocol

This protocol uses a "Spike-Before-Extraction" approach to fully normalize recovery variance.[1]

The "5% Rule"

To prevent disrupting the biological matrix equilibrium (protein binding/pH), the volume of spiking solvent must never exceed 5% of the total matrix volume.

Step-by-Step Spiking (Calibration Standards)

Scenario: Preparing a 10 mL pool of Plasma at 100 ng/mL.

  • Calculate Mass Required:

    
    
    
  • Select Spiking Solution: Use a working stock that allows a small volume addition.[1]

    • Source: 10 µg/mL (10,000 ng/mL) in Methanol.[1]

    • Volume needed:

      
       (100 µL).
      
  • Execution:

    • Pipette 9.9 mL of Blank Plasma into a polypropylene tube.[1]

    • Add 100 µL of 10 µg/mL Analyte Working Solution.[1]

    • Vortex gently for 30 seconds.

    • Equilibration (CRITICAL): Incubate at 37°C for 30 minutes (or Room Temp for 60 mins).

      • Why? The analyte must bind to plasma proteins (albumin/AGP) to mimic a real incurred sample. Immediate extraction often yields artificially high recovery.[1]

QC Sample Preparation

Prepare Quality Control (QC) samples (Low, Mid, High) from a separate weighing of the reference material to verify the calibration integrity.

Extraction & Analysis Workflow

Method Selection: Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for this analyte because it allows pH control (keeping it basic/neutral) to prevent dehydration.[1]

Graphviz Workflow Diagram

BioanalysisWorkflow cluster_0 Sample Pre-Treatment cluster_1 Extraction (LLE) cluster_2 Critical Control Point cluster_3 LC-MS/MS Analysis Sample Biological Sample (Plasma/Brain Homogenate) IS_Add Add d5-IS (50 ng/mL) Sample->IS_Add Buffer Add Buffer (Ammonium Acetate pH 8.5) IS_Add->Buffer Solvent Add MTBE or Ethyl Acetate Buffer->Solvent Mix Vortex & Centrifuge Solvent->Mix PhaseSep Phase Separation (Collect Organic Top Layer) Mix->PhaseSep Evap Evaporation (N2 stream, <40°C) PhaseSep->Evap Risk RISK: Acidic/High Heat Dehydration to MPTP Evap->Risk Avoid Recon Reconstitution (MeOH:H2O 50:50) Evap->Recon LC HPLC: Phenyl-Hexyl Column Mobile Phase: NH4OAc/MeOH Recon->LC MS MS/MS Detection MRM Mode LC->MS caption Figure 1: Optimized LLE workflow minimizing dehydration risk.

Figure 1: Optimized LLE workflow minimizing dehydration risk.

Detailed Extraction Protocol (LLE)[1]
  • Aliquot: Transfer 100 µL of Spiked Matrix (Standard/QC/Sample) to a glass tube.

  • IS Addition: Add 20 µL of d5-IS Working Solution . Vortex.

  • Buffer Addition: Add 100 µL of 100 mM Ammonium Acetate (pH 8.5) .

    • Mechanism:[2][3][4] Alkaline pH suppresses protonation of the hydroxyl group, preventing water elimination.

  • Extraction: Add 1 mL MTBE (Methyl tert-butyl ether) .

    • Alternative: Ethyl Acetate (more polar, but extracts more matrix).[1]

  • Agitate: Shaker for 10 mins. Centrifuge at 4000 rpm for 5 mins.

  • Transfer: Transfer the organic (top) layer to a clean tube.

  • Dry Down: Evaporate under Nitrogen at 35°C .

    • Warning: Do not exceed 40°C.[1]

  • Reconstitute: 100 µL Mobile Phase (e.g., 10 mM Ammonium Acetate : Methanol, 80:20).

LC-MS/MS Conditions

Chromatography[5]
  • Column: Phenomenex Kinetex Phenyl-Hexyl or Waters XBridge Phenyl (2.1 x 50 mm, 2.6 µm).[1]

    • Why Phenyl? Better selectivity for aromatic amines compared to C18.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.5 - 7.0).[1]

  • Mobile Phase B: Methanol.[1][5][6]

    • Note: Avoid 0.1% Formic Acid if on-column dehydration is observed.[1]

Mass Spectrometry (MRM)

Ionization: ESI Positive Mode.

AnalytePrecursor (m/z)Product (m/z)CE (eV)Note
1-Methyl-4-phenyl-4-piperidinol 192.1174.120Loss of H2O (Dehydration in source)
192.1134.135Characteristic Fragment
d5-IS (Phenyl-d5) 197.1179.120Loss of H2O (d5 retained)
197.1139.135d5-Phenyl fragment

Note on Transitions: The transition 192


 174 represents the loss of water. While this is a common transition, it is non-specific if MPTP is also present (MPTP Parent is 173, but [M+H]+ is 174).[1] Crucial:  You must chromatographically separate the Alcohol (192) from MPTP (174) to ensure the 192 

174 signal comes from the alcohol, or use the 192

134 transition for quantification.

Validation Parameters (Acceptance Criteria)

ParameterCriteria (FDA/EMA Guidelines)
Linearity

, weighting

Accuracy

(

at LLOQ)
Precision CV

(

at LLOQ)
IS Normalized Matrix Factor 0.85 - 1.15 (CV < 15%)
Conversion Check Inject pure Alcohol standard. Monitor MPTP MRM (174

...). Signal should be < 1% of Alcohol response.[1]

Troubleshooting Guide

Issue: High signal in Blank samples (Carryover).

  • Cause: The tertiary amine sticks to stainless steel.

  • Fix: Use a needle wash of Methanol:Acetonitrile:Isopropanol:Water (1:1:1:[1]1) + 0.1% Ammonia.[1]

Issue: Poor Precision for d5-IS.

  • Cause: Deuterium exchange.[1][7]

  • Fix: Ensure the d5 label is on the phenyl ring , not the methyl group or the piperidine ring carbons adjacent to the nitrogen, which can be metabolically or chemically labile.

Issue: Two peaks in the chromatogram.

  • Cause: Separation of the Alcohol and the MPTP artifact formed on-column.[1]

  • Fix: Adjust Mobile Phase pH to neutral.[1] Lower the source temperature.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1388, MPTP.[1] Retrieved October 26, 2023 from [Link]

  • Johnson, R. D., & Botch-Jones, S. R. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions.[1][8][9] Journal of Analytical Toxicology, 37(2), 51–55.[8] [Link][1]

  • Chiba, K., et al. (1984). 1-Methyl-4-phenylpyridinium ion (MPP+): identification of a metabolite of MPTP, a toxin selective to the substantia nigra.[1][10] Neuroscience Letters, 48(1), 87-92.[1][10] [Link]

  • Mandal, P., et al. (2018). LC-MS/MS method development and validation of an antihistaminic...[1][11] piperazine group containing cinnarizine in human plasma.[1][11] Pharm Pharmacol Int J, 6(6), 475-482.[1][11] [Link]

Sources

Application

Introduction: The Critical Role of Deuterated Analogs in Pharmaceutical Development

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Deuterated Phenyl-Piperidinol Derivatives In the landscape of modern drug discovery and development, understanding a compound's...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Deuterated Phenyl-Piperidinol Derivatives

In the landscape of modern drug discovery and development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Phenyl-piperidinol derivatives represent a significant class of compounds, forming the structural core of numerous pharmaceuticals, including analgesics and various central nervous system agents.[1][2] The strategic incorporation of deuterium, a stable heavy isotope of hydrogen, into these molecules provides a powerful tool for pharmacokinetic (PK) and metabolic studies.[3]

The fundamental principle behind this strategy is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning that metabolic reactions involving the cleavage of a C-H bond at a deuterated site will proceed more slowly.[4][5] This can lead to improved metabolic stability, a longer drug half-life, and potentially a more favorable safety profile.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical technique for these investigations. It offers high chromatographic resolution and definitive structural identification based on characteristic mass fragmentation patterns.[6][7] However, phenyl-piperidinol derivatives contain polar hydroxyl (-OH) and secondary amine (-NH) groups, which render them non-volatile and prone to poor chromatographic performance. Therefore, a chemical derivatization step is essential to convert them into thermally stable, volatile analogs suitable for GC-MS analysis.[8][9]

This guide provides a comprehensive, field-proven protocol for the analysis of deuterated phenyl-piperidinol derivatives. We will delve into the causality behind experimental choices, from sample preparation and derivatization to the interpretation of mass spectra, ensuring a robust and self-validating methodology for researchers, scientists, and drug development professionals.

Core Principles of the Analytical Strategy

The successful analysis of deuterated phenyl-piperidinol derivatives by GC-MS hinges on three core concepts:

  • Derivatization for Volatility: The presence of active hydrogen atoms in the hydroxyl and amine functional groups causes intermolecular hydrogen bonding, which decreases volatility and can lead to analyte adsorption within the GC system.[9] Chemical derivatization replaces these active hydrogens with non-polar groups. Acylation with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) is a common and effective strategy. This not only increases volatility but also introduces fluorine atoms, which can enhance sensitivity and produce characteristic mass spectral fragments.[8][9]

  • GC Separation: Gas chromatography separates compounds in a complex mixture based on their boiling points and interactions with the stationary phase of the GC column. A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is typically ideal for separating the derivatized, relatively non-polar analytes.

  • MS Detection and Isotopic Confirmation: As the derivatized analytes elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) is a hard ionization technique that bombards the molecules with high-energy electrons, causing reproducible fragmentation. The resulting mass spectrum serves as a chemical "fingerprint." For deuterated compounds, the key is to identify the molecular ion and significant fragment ions and compare their mass-to-charge ratios (m/z) to the non-deuterated analog. The observed mass shift directly corresponds to the number of deuterium atoms in that fragment, confirming the position and extent of labeling.[6][10]

Comprehensive Analytical Workflow

The entire process, from sample receipt to final data interpretation, follows a logical and systematic sequence designed to ensure accuracy and reproducibility.

Analytical_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Microsomes) Spike Spike with Deuterated Internal Standard Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Solvent Dry->Reconstitute AddReagent Add Acylating Reagent (e.g., TFAA) Reconstitute->AddReagent React Incubate at 70°C AddReagent->React Evaporate Evaporate Reagent React->Evaporate FinalSolvent Reconstitute in Analysis Solvent Evaporate->FinalSolvent Inject Inject into GC-MS FinalSolvent->Inject Acquire Acquire Mass Spectra Inject->Acquire Identify Identify Peaks by Retention Time & m/z Acquire->Identify Acquire->Identify Quantify Quantify using Internal Standard Identify->Quantify

Caption: Overall workflow for GC-MS analysis of deuterated phenyl-piperidinol derivatives.

Detailed Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol is designed for the extraction of a phenyl-piperidinol derivative from a biological matrix (e.g., human plasma) for metabolic analysis. A deuterated analog of the target compound is used as an internal standard (IS) to correct for variability during sample preparation and analysis.[11][12][13]

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of the plasma sample.

  • Internal Standard Spiking: Add 10 µL of the deuterated internal standard solution (e.g., Phenyl-piperidinol-d5 in methanol at 1 µg/mL) to the plasma sample. Vortex briefly. Causality: The IS must be added at the earliest stage to account for any analyte loss during all subsequent steps.

  • Protein Precipitation & Extraction: Add 800 µL of cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins and extract the analyte and IS.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean glass tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C. The dry residue is now ready for derivatization.

Protocol 2: Derivatization with Trifluoroacetic Anhydride (TFAA)

This protocol converts the polar analyte into a stable trifluoroacetyl derivative.

  • Reagent Addition: To the dry residue from Protocol 1, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[14] Causality: Ethyl acetate serves as a solvent, while TFAA is the derivatizing agent that reacts with both the -OH and -NH groups.

  • Reaction Incubation: Cap the tube tightly and incubate at 70°C for 30 minutes in a heating block or water bath.

  • Cooling: Remove the tube from the heat source and allow it to cool to room temperature.

  • Reagent Removal: Evaporate the remaining solvent and excess TFAA reagent to dryness under a gentle stream of nitrogen. Caution: This step should be performed in a fume hood as TFAA is corrosive.

  • Reconstitution: Reconstitute the dry derivative in 100 µL of a suitable solvent for GC injection, such as hexane or ethyl acetate. Transfer the solution to a GC autosampler vial with an insert.

GC-MS Instrumentation and Optimized Parameters

The following parameters are a robust starting point for the analysis of derivatized phenyl-piperidinol compounds. Optimization may be required based on the specific derivative and instrumentation used.

Parameter Setting Justification
Gas Chromatograph
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms)A standard, non-polar column that provides excellent separation for a wide range of semi-volatile derivatized compounds.
Carrier GasHelium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Injection ModeSplitless, 1 µL injection volumeMaximizes the transfer of analyte onto the column, which is ideal for trace-level analysis.[15][16]
Inlet Temperature250 °CEnsures rapid volatilization of the derivatized analyte without causing thermal degradation.[15][16]
Oven ProgramInitial: 80°C, hold for 1 min. Ramp: 20°C/min to 280°C. Hold: 5 min.A starting temperature well below the solvent boiling point, followed by a steady ramp to elute the analyte, and a final hold to clean the column.[15][16]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard EI energy provides reproducible, library-searchable fragmentation patterns and is sensitive enough for most applications.[15][16]
Ion Source Temperature230 °CA standard source temperature that minimizes analyte degradation while ensuring efficient ionization.
Quadrupole Temperature150 °CPrevents condensation of analytes on the quadrupole analyzer.
MS Transfer Line Temp.280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Scan ModeFull Scan (m/z 50-550)Acquires a complete mass spectrum, which is essential for structural identification and confirmation of deuteration.
Solvent Delay3 minutesPrevents the high concentration of injection solvent from entering and saturating the MS detector.

Data Interpretation: Decoding the Mass Spectra

The key to success is understanding the fragmentation patterns. For phenyl-piperidinol derivatives, fragmentation under EI is primarily driven by the nitrogen atom.

Characteristic Fragmentation Pathways

The most dominant fragmentation pathway is α-cleavage , where the bond adjacent to the nitrogen atom breaks.[17] This results in the formation of a stable, resonance-stabilized iminium ion. The fragmentation pattern is heavily influenced by the substituents on both the phenyl and piperidine rings.

Let's consider a hypothetical 4-phenyl-4-piperidinol structure. The diagram below illustrates its expected fragmentation and the corresponding mass shifts for a pentadeuterated (-d5) analog where the phenyl ring is labeled.

Fragmentation M_d0 Molecular Ion (M+) m/z 177 F1_d0 α-Cleavage Loss of C2H5 m/z 148 M_d0->F1_d0 Path A F2_d0 Loss of H2O from M+ m/z 159 M_d0->F2_d0 Path B F3_d0 Phenyl Cation m/z 77 M_d0->F3_d0 Path C M_d5 Molecular Ion (M+) m/z 182 F1_d5 α-Cleavage Loss of C2H5 m/z 153 M_d5->F1_d5 Path A (+5 Da) F2_d5 Loss of H2O from M+ m/z 164 M_d5->F2_d5 Path B (+5 Da) F3_d5 Phenyl-d5 Cation m/z 82 M_d5->F3_d5 Path C (+5 Da)

Caption: Key fragmentation pathways for a phenyl-piperidinol and its phenyl-d5 analog.

  • Analysis of the Mass Shift: In the diagram, every fragment containing the phenyl ring (F1, F2, and F3) shows a mass increase of 5 Daltons (+5 Da) in the deuterated spectrum compared to the non-deuterated one. This provides definitive evidence that the five deuterium atoms are located on the phenyl ring and have remained intact throughout the analysis. If deuterium were located elsewhere (e.g., on the piperidine ring), different fragments would exhibit the mass shift.

Typical Results and Performance

A properly executed analysis will yield clean, sharp chromatographic peaks and unambiguous mass spectra. The deuterated internal standard should co-elute or elute very closely with the non-deuterated analyte.[18]

Compound Retention Time (min) Molecular Ion (M+) (m/z) Key Fragment Ions (m/z) and [Identity]
TFA-4-phenyl-4-piperidinol~9.8371342 [M-C₂H₅]⁺, 214 [M-Phenyl-OH-TFA]⁺, 91 [Tropylium]⁺, 77 [Phenyl]⁺
TFA-4-(phenyl-d5)-4-piperidinol (Internal Standard)~9.8376347 [M-C₂H₅]⁺, 214 [M-Phenyl-d5-OH-TFA]⁺, 96 [Tropylium-d5]⁺, 82 [Phenyl-d5]⁺

Note: m/z values are for the di-TFA derivative (on both -OH and -NH groups). The exact fragmentation will depend on the precise structure.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the GC-MS analysis of deuterated phenyl-piperidinol derivatives. By combining a robust extraction procedure, optimized chemical derivatization, and a clear understanding of mass spectral fragmentation, researchers can achieve reliable and accurate characterization and quantification of these important compounds. The use of a deuterated internal standard is critical for ensuring the trustworthiness of quantitative results in complex biological matrices. This methodology is directly applicable to critical studies in drug metabolism, pharmacokinetics, and other areas of pharmaceutical research, ultimately contributing to the development of safer and more effective medicines.

References

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. Available from: [Link]

  • Kulik, B. M., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. Environmental Science & Technology, 46(23), 12978-12984. Available from: [Link]

  • Deuterium Labeled Compounds Market Size, Growth and Analysis Report - 2033. (2024). Available from: [Link]

  • Kulik, B. M., et al. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. PMC. Available from: [Link]

  • Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. Available from: [Link]

  • Shah, V., et al. (2012). Application of Gas Chromatography-Tandem Mass Spectrometry (GC/MS/MS) for the Analysis of Deuterium Enrichment of Water. PMC. Available from: [Link]

  • Awad, H., et al. (2020). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. ResearchGate. Available from: [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Available from: [Link]

  • Awad, H., et al. (2020). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. Scholars.Direct. Available from: [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025). YouTube. Available from: [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. (2025). Available from: [Link]

  • quantification of organic acids by deuterated standards - Chromatography Forum. (2013). Available from: [Link]

  • Ma, H., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology. Available from: [Link]

  • Vadivelu, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. Available from: [Link]

  • da Costa, J. L., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Available from: [Link]

  • Antoniewicz, M. R., et al. (2011). Measuring Deuterium Enrichment of Glucose Hydrogen Atoms by Gas Chromatography/Mass Spectrometry. Analytical Chemistry, 83(8), 3211-3216. Available from: [Link]

  • Antoniewicz, M. R., et al. (2011). Measuring Deuterium Enrichment of Glucose Hydrogen Atoms by Gas Chromatography/Mass Spectrometry. MIT Open Access Articles. Available from: [Link]

  • Yeh, M. K., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(3). Available from: [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023). ARPI. Available from: [Link]

  • Xia, M., et al. (2007). Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(21), 5964-5968. Available from: [Link]

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Available from: [Link]

  • Derivatization - Chemistry LibreTexts. (2023). Available from: [Link]

  • Dettmer, K., et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC. Available from: [Link]

  • Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times - ResearchGate. Available from: [Link]

  • Abdel-Hay, K. M. (2015). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Office of Justice Programs. Available from: [Link]

  • Antioxidant potential of piperidine containing compounds-a short review - SciSpace. Available from: [Link]

Sources

Method

Application Note: Quantitative Calibration of 1-Methyl-4-phenyl-4-piperidinol using d5-Internal Standard by LC-MS/MS

This Application Note and Protocol is designed for researchers in Neurotoxicology and Forensic Analysis . The compound 1-Methyl-4-phenyl-4-piperidinol (often abbreviated as MPP-ol or the "MPTP precursor") is a critical a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers in Neurotoxicology and Forensic Analysis .

The compound 1-Methyl-4-phenyl-4-piperidinol (often abbreviated as MPP-ol or the "MPTP precursor") is a critical analyte. It serves as the immediate synthetic precursor to the neurotoxin MPTP and is a marker in forensic impurity profiling of illicit opioids (MPPP). The d5-analog is the industry-standard reference material used to normalize matrix effects during mass spectrometry quantification.

Introduction & Scientific Context

The accurate quantification of 1-Methyl-4-phenyl-4-piperidinol is essential in two primary fields:

  • Neurobiology: As a metabolic intermediate or synthetic precursor in MPTP-induced Parkinsonism models.

  • Forensic Toxicology: As a "fingerprint" impurity in illicitly synthesized prodine analogs (e.g., MPPP), indicating the potential presence of neurotoxic contaminants.

This protocol details the setup of a ratiometric calibration curve . We utilize the d5-isotopolog as the Internal Standard (IS) to correct for ionization suppression/enhancement in complex matrices (plasma/brain tissue) and extraction variability.

Materials & Reagents

  • Analyte Stock: 1-Methyl-4-phenyl-4-piperidinol (Certified Reference Material).

  • IS Stock: 1-Methyl-4-phenyl-4-piperidinol-d5 (typically labeled on the phenyl ring).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Water.

  • Matrix: Drug-free human plasma or bovine serum albumin (BSA) surrogate (if biological matrix is unavailable).

Experimental Protocol

Stock Solution Preparation[1]
  • Primary Stock (Analyte): Dissolve 1 mg of unlabeled analyte in 1 mL MeOH to yield 1.0 mg/mL .

  • Primary Stock (IS - d5): Dissolve 1 mg of d5-standard in 1 mL MeOH to yield 1.0 mg/mL .

  • Storage: Store at -20°C in amber glass vials to prevent photo-degradation.

Working Standard Preparation (Serial Dilution)

We will generate a 7-point calibration curve ranging from 1 ng/mL to 1000 ng/mL . This covers the typical dynamic range for toxicological screening.

Dilution Scheme (Solvent: 50:50 MeOH:Water):

Standard IDSource SolutionVolume Source (µL)Diluent Volume (µL)Final Conc. (ng/mL)
STD-7 (ULOQ) Primary Stock (1 mg/mL)1099010,000 (Intermediate)
Dilute STD-7STD-7 Intermediate1009001,000
STD-6 STD-7 (1,000 ng/mL)500500500
STD-5 STD-6 (500 ng/mL)200800100
STD-4 STD-5 (100 ng/mL)50050050
STD-3 STD-4 (50 ng/mL)20080010
STD-2 STD-3 (10 ng/mL)5005005
STD-1 (LLOQ) STD-2 (5 ng/mL)2008001
Internal Standard (IS) Spiking Solution

The IS concentration must be constant across all samples.

  • Target IS Conc: 50 ng/mL (Mid-range of the curve).

  • Preparation: Dilute Primary Stock (d5) 1:20,000 in ACN. (e.g., 5 µL stock into 100 mL ACN). Note: Preparing the IS in 100% ACN allows it to double as the Protein Precipitation agent.

Sample Extraction (Protein Precipitation)

This method is optimized for plasma/serum.

  • Aliquot: Transfer 50 µL of Calibration Standard or Sample into a 1.5 mL centrifuge tube.

  • Spike: Add 150 µL of IS Spiking Solution (ACN containing 50 ng/mL d5-IS).

  • Vortex: Mix vigorously for 30 seconds to precipitate proteins.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Transfer: Move 100 µL of supernatant to an autosampler vial containing 100 µL of Water (to match initial mobile phase strength).

LC-MS/MS Method Parameters

  • Column: Phenyl-Hexyl or C18 (e.g., Agilent Poroshell 120 Phenyl-Hexyl, 2.1 x 50 mm, 2.7 µm). Why Phenyl-Hexyl? It offers superior retention for aromatic amines compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

Gradient Profile:

  • 0.0 - 0.5 min: 5% B (Isocratic hold)

  • 0.5 - 3.0 min: 5% -> 95% B (Linear Ramp)

  • 3.0 - 4.0 min: 95% B (Wash)

  • 4.0 - 4.1 min: 95% -> 5% B

  • 4.1 - 6.0 min: 5% B (Re-equilibration)

MS/MS Transitions (MRM Mode): Ionization: ESI Positive Mode (+)

CompoundPrecursor (m/z)Product (m/z)RoleCollision Energy (V)
Analyte 192.1 174.1 Quantifier (Loss of H2O)20
Analyte192.1134.1Qualifier35
IS (d5) 197.1 179.1 Quantifier (Loss of H2O)20

Note: The "d5" typically adds +5 Da to the parent and the fragment if the label is on the phenyl ring. Verify the certificate of analysis for the specific labeling position.

Calibration Curve Setup & Data Analysis

Workflow Logic

The calibration is Ratiometric . We do not plot raw area counts.



Regression Model
  • Plot: Response Ratio (

    
    ) vs. Nominal Concentration (
    
    
    
    ).
  • Regression Type: Linear (

    
    ).
    
  • Weighting:

    
     .
    
    • Why? Bioanalytical data is heteroscedastic (variance increases with concentration). Unweighted regression will bias the curve toward high standards, causing massive errors at the LLOQ (1 ng/mL).

      
       weighting provides the most accurate fit across a wide dynamic range.
      
Acceptance Criteria (FDA/EMA Guidelines)
  • Linearity: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .
    
  • Accuracy: Back-calculated concentrations of standards must be within

    
     of nominal ( 
    
    
    
    for LLOQ).
  • Precision: CV%

    
     (
    
    
    
    for LLOQ).
  • Carryover: Blank sample after ULOQ (1000 ng/mL) must show analyte signal

    
     of the LLOQ signal.
    

Visualization of Workflow

G cluster_0 Standard Preparation cluster_1 Sample Processing cluster_2 LC-MS/MS Analysis Stock Primary Stock (1 mg/mL Analyte) Dilution Serial Dilution (1 - 1000 ng/mL) Stock->Dilution MeOH:H2O Aliquot Aliquot 50µL Standard/Sample Dilution->Aliquot IS_Stock IS Stock (d5-Analog) IS_Work IS Spiking Sol. (50 ng/mL in ACN) IS_Stock->IS_Work Dilute in ACN Precip Protein Precipitation Add 150µL IS Spiking Sol. IS_Work->Precip Constant Vol Aliquot->Precip Spin Centrifuge 10,000g, 10 min Precip->Spin Supernatant Collect Supernatant Dilute 1:1 with Water Spin->Supernatant Inject Inject 5µL Supernatant->Inject Separation Phenyl-Hexyl Column Gradient Elution Inject->Separation Detection MRM Detection Analyte: 192->174 IS: 197->179 Separation->Detection Data Data Analysis Ratio (A/IS) vs Conc Weighting 1/x² Detection->Data

Caption: Step-by-step workflow for calibrating 1-Methyl-4-phenyl-4-piperidinol using d5-IS protein precipitation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Non-Linearity at High End Detector SaturationDilute samples or use a less sensitive transition (e.g., 192 -> 134) for quantification.
High Back-Pressure Protein CrashEnsure centrifugation is sufficient (10k g). Filter supernatant (0.2 µm) if needed.
IS Signal Drift Matrix EffectIf IS response varies >50% between samples, switch to Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) cartridges.
Peak Tailing Basic Analyte InteractionAdd ammonium formate (5-10 mM) to the aqueous mobile phase to mask silanols.

References

  • National Institute of Standards and Technology (NIST) . 1-Methyl-4-phenyl-4-piperidinol Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC) . Recommended Methods for the Identification and Analysis of Synthetic Opioids (MPPP/MPTP context). Available at: [Link]

  • PubChem . 1-Methyl-4-phenylpiperidin-4-ol Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Application

Application Note: Forensic Screening for MPPP and Intermediates Using d5-Isotope Dilution GC-MS

Executive Summary This application note details a robust protocol for the forensic screening and quantification of 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP) and its neurotoxic impurity 1-methyl-4-phenyl-1,2,3,6-tet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the forensic screening and quantification of 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP) and its neurotoxic impurity 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in biological matrices.

The method utilizes deuterated internal standards (MPPP-d5 and MPTP-d5) to compensate for matrix effects and thermal instability issues inherent to these analytes. By employing Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode, this protocol achieves high sensitivity and specificity, critical for distinguishing the synthetic opioid MPPP from its neurotoxic byproduct MPTP, which causes permanent Parkinsonian symptoms.

Introduction & Toxicological Context

The MPPP/MPTP Mechanism

MPPP is a synthetic opioid analog of Pethidine (Meperidine). Its clandestine synthesis became infamous in the late 1970s and early 1980s due to a catastrophic chemical error. When the esterification of the intermediate MPHP is performed at uncontrolled temperatures or low pH, the product undergoes elimination to form MPTP .

Once ingested, MPTP crosses the blood-brain barrier and is metabolized by monoamine oxidase B (MAO-B) into MPP+ , a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, causing irreversible Parkinsonism.

Why d5-Isotopes?

The use of pentadeuterated (d5) isotopes (typically on the phenyl ring) is non-negotiable for high-integrity forensic analysis of this pathway for three reasons:

  • Co-elution & Matrix Correction: The d5-analog elutes virtually simultaneously with the analyte (often slightly earlier due to the deuterium isotope effect), experiencing identical ionization suppression or enhancement from the biological matrix.

  • Thermal Compensation: MPPP is thermally labile and can degrade to MPTP in a hot GC injector port. An MPPP-d5 internal standard will degrade at the same rate, correcting for this in-source loss during quantification.

  • Spectral Distinctness: The +5 Da mass shift moves the primary ions (Molecular Ion and Base Peak) out of the interference window of the native drug, allowing for precise SIM overlap.

Pathway Diagram

The following diagram illustrates the synthesis error and the metabolic activation pathway.

MPPP_Pathway Start Precursors (Piperidone + PhLi) MPHP MPHP (Intermediate) (Hydroxyl form) Start->MPHP Synthesis MPPP MPPP (Target Opioid) (Propionoxy form) MPHP->MPPP Propionic Anhydride (Controlled Temp) MPTP MPTP (Impurity) (Tetrahydropyridine) MPHP->MPTP Acid/Heat (Elimination Side Rxn) MPPP->MPTP Thermal Degradation (GC Injector/Synthesis) MPP MPP+ (Neurotoxin) (Pyridinium Ion) MPTP->MPP Metabolism (MAO-B) In Brain

Caption: Synthesis pathway of MPPP showing the thermal/acidic formation of the neurotoxic impurity MPTP and its metabolic activation.

Analytical Strategy: GC-MS SIM Parameters

To achieve maximum sensitivity, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode. The choice of ions is critical.

Internal Standard Selection
  • MPPP-d5: 1-methyl-4-(phenyl-d5)-4-propionoxypiperidine.

  • MPTP-d5: 1-methyl-4-(phenyl-d5)-1,2,3,6-tetrahydropyridine.

Ion Table
AnalytePrecursor MWTarget Ion (Quant)Qualifier Ion 1Qualifier Ion 2Rationale
MPPP 247.3247 (M+)*172173M+ distinguishes from MPTP. 172 is the base peak (piperidine ring).
MPTP 173.2173 (M+)130115Stable aromatic system yields strong molecular ion.
MPPP-d5 252.3252 (M+)177-+5 shift from native M+.
MPTP-d5 178.2178 (M+)135-+5 shift from native M+.

*Note: While m/z 172 is often the base peak for MPPP, it overlaps with the MPTP (M-H) fragment. Using m/z 247 as the Quant ion improves specificity, provided the instrument sensitivity is sufficient. If sensitivity is low, use 172 but ensure chromatographic separation.

Experimental Protocol

Reagents and Standards
  • Standards: Certified Reference Materials (CRMs) for MPPP, MPTP, MPPP-d5, and MPTP-d5 (1 mg/mL in Methanol).

  • Solvents: HPLC-grade Ethyl Acetate, Hexane, Methanol.

  • Buffer: 0.1 M Borate Buffer (pH 9.0) or Carbonate Buffer (pH 10).[1] Basic pH is required to keep amines in their non-ionized, extractable form.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is optimized for plasma or urine.

  • Aliquot: Transfer 1.0 mL of biological sample into a 10 mL glass centrifuge tube.

  • Spike IS: Add 50 µL of Internal Standard Working Solution (1 µg/mL MPPP-d5/MPTP-d5 mixture).

  • Alkalinize: Add 1.0 mL of Borate Buffer (pH 9.0). Vortex for 10 seconds.

    • Why: The pKa of MPPP/MPTP is basic. High pH drives them into the organic phase.

  • Extract: Add 3.0 mL of extraction solvent (90:10 Hexane:Ethyl Acetate).

  • Agitate: Rotate or shake mechanically for 10 minutes.

  • Centrifuge: 3000 rpm for 5 minutes to separate phases.

  • Transfer: Transfer the upper organic layer to a clean glass tube.

  • Concentrate: Evaporate to dryness under a gentle stream of nitrogen at 40°C. Do not overheat, as MPPP is volatile and thermally unstable.

  • Reconstitute: Redissolve residue in 50 µL of Ethyl Acetate. Transfer to GC vial with insert.

GC-MS Instrumentation Method
  • Instrument: Agilent 7890/5977 or equivalent single quadrupole MS.

  • Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm).

  • Inlet: Splitless mode. Temperature: 200°C .

    • Critical: Keep inlet temperature lower than standard (usually 250°C) to minimize thermal degradation of MPPP to MPTP inside the injector.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 100°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 min.

    • Total Run Time: ~13 min.

  • Transfer Line: 280°C.

  • Source Temp: 230°C.

Workflow Diagram

Analytical_Workflow Sample Biological Sample (1 mL Plasma/Urine) IS_Add Add Internal Std (MPPP-d5, MPTP-d5) Sample->IS_Add Buffer Adjust pH > 9.0 (Borate Buffer) IS_Add->Buffer Extract LLE Extraction (Hexane:EtAc 90:10) Buffer->Extract Dry Evaporate & Reconstitute (Avoid High Heat) Extract->Dry GCMS GC-MS Analysis (SIM Mode) Dry->GCMS Data Quantification (Ratio Target/d5) GCMS->Data

Caption: Step-by-step extraction and analysis workflow for MPPP/MPTP screening.

Data Analysis & Validation Criteria

Identification

A sample is considered Positive if:

  • Retention Time: Analyte peak elutes within ±0.1 min of the d5-internal standard.

  • Ion Ratios: The ratio of Qualifier/Quantifier ions matches the calibration standard within ±20%.

    • Example: For MPTP, the ratio of 130/173 should be consistent.

Quantification (Isotope Dilution)

Calculate concentration (


) using the response ratio:


Where

is the slope of the calibration curve. The use of d5 isotopes ensures that any loss during extraction or injection is mirrored in the IS signal, self-correcting the final result.
Troubleshooting
  • High MPTP/Low MPPP in Standards: Check Injector Temperature. If too hot (>250°C), MPPP converts to MPTP during analysis, skewing results.

  • Tailing Peaks: Ensure the column is "UI" (Ultra Inert) grade. Basic amines like MPTP interact strongly with active sites (silanols) on older columns.

References

  • Centers for Disease Control (CDC). (1984). MPTP-Induced Parkinsonism in Human Beings. MMWR. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library. [Link]

  • National Institute on Drug Abuse (NIDA). (2018). The Neurotoxin MPTP and the Frozen Addicts. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Opioids. [Link]

  • PubChem. (2023). Compound Summary: MPPP (Desmethylprodine). [Link]

Sources

Method

Application Notes &amp; Protocols for 1-Methyl-4-phenyl-4-piperidinol-d5

A Senior Application Scientist's Guide to Ensuring Analytical Integrity through Proper Storage and Stability Assessment Introduction: The Critical Role of Isotopic Standard Integrity 1-Methyl-4-phenyl-4-piperidinol-d5 (M...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Ensuring Analytical Integrity through Proper Storage and Stability Assessment

Introduction: The Critical Role of Isotopic Standard Integrity

1-Methyl-4-phenyl-4-piperidinol-d5 (MPP-d5) is the deuterated form of 1-methyl-4-phenyl-4-piperidinol, a known metabolite of pethidine (Meperidine) and a precursor in the synthesis of 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP).[1] Its primary application in research and forensic settings is as an internal standard for the accurate quantification of its non-deuterated analog using mass spectrometry (MS) techniques, such as LC-MS or GC-MS.

The accuracy of quantitative analysis is fundamentally dependent on the purity and known concentration of the internal standard. Deuterated standards are preferred because they share near-identical chemical and physical properties with the analyte but are mass-shifted, allowing them to co-elute and experience similar matrix effects and ionization efficiencies.[2][3] However, their stability is not absolute. Degradation or isotopic exchange can lead to a misrepresentation of the standard's concentration, directly compromising the accuracy of the final reported results.

This guide provides a comprehensive framework for the storage and stability validation of 1-Methyl-4-phenyl-4-piperidinol-d5, grounded in the principles of analytical chemistry and best practices for handling isotopically labeled compounds.

Chemical Profile and Inherent Stability Factors

Understanding the molecule's structure is key to predicting and preventing its degradation.

  • Core Structure: The molecule features a piperidine ring, a tertiary amine (N-methyl group), a tertiary alcohol, and a phenyl group.

  • Deuterium Labels: The five deuterium atoms are typically located on the phenyl ring, replacing hydrogen atoms. This is a chemically stable position, as the C-D bonds on an aromatic ring are stronger than C-H bonds and are not prone to exchange under typical analytical conditions.[2][3] This contrasts with labels on exchangeable sites like -OH or -NH groups, which should be avoided.[2][3]

  • Potential Liabilities:

    • Tertiary Amine: The nitrogen atom is susceptible to oxidation, which can occur over time, especially if exposed to air and light.

    • Tertiary Alcohol: The hydroxyl group (-OH) makes the compound polar and susceptible to dehydration under acidic conditions or at elevated temperatures.

    • Hygroscopicity: Like many polar organic molecules and their salt forms, MPP-d5 may be hygroscopic, readily absorbing atmospheric moisture.[4] Water can facilitate degradation pathways and alter the precise weight of the solid material.

Recommended Storage Conditions

Adherence to proper storage protocols is the first and most critical step in maintaining the integrity of 1-Methyl-4-phenyl-4-piperidinol-d5. The following recommendations are synthesized from best practices for deuterated and other analytical reference materials.[2][5][6]

Form Temperature Atmosphere Light Duration Rationale & Causality
Neat Solid -20°C[6]Inert Gas (Argon or Nitrogen)Amber Vial (Protected from light)Long-Term (≥ 5 years)[6]Minimizes thermal degradation and oxidation. Inert gas displaces oxygen and moisture, preventing oxidative decay and H-D exchange.[2] Light protection prevents photodegradation.
Neat Solid +4°C[5][7]Inert Gas (Argon or Nitrogen)Amber Vial (Protected from light)Short-Term (< 6 months)Suitable for frequently used material to avoid repeated freeze-thaw cycles, but not ideal for archival storage.
Stock Solution -20°C to -80°CTightly Sealed VialAmber Vial (Protected from light)Long-Term (Validation Required)Freezing the solution significantly slows degradation kinetics. -80°C is preferred for maximum longevity, especially in volatile solvents.
Working Solution +4°CTightly Sealed VialAmber Vial (Protected from light)Short-Term (Validation Required)Convenient for daily use, but stability must be confirmed (see Protocol 4.2). Degradation is faster than in a frozen state.

Protocols for Handling and Stability Verification

Trustworthiness in analytical results comes from self-validating systems. The following protocols are designed to ensure the integrity of your MPP-d5 standards from initial handling to ongoing use.

Protocol: Preparation of Stock and Working Solutions

This workflow minimizes contamination and ensures accurate concentration measurements.

G cluster_prep Preparation Environment cluster_dilution Dilution & Storage A Equilibrate neat standard to room temperature in a desiccator B Weigh solid on a calibrated analytical balance in a low-humidity environment A->B Prevents moisture condensation C Dissolve in appropriate Class A volumetric flask with LC-MS grade solvent (e.g., Methanol) B->C Ensures accurate initial concentration D Perform serial dilutions using calibrated pipettes to create working solutions C->D Maintains volumetric accuracy E Aliquot solutions into low-adsorption, amber glass or polypropylene vials D->E F Flush vial headspace with inert gas (Ar or N2) before sealing tightly E->F Protects from light & prevents analyte loss G Label clearly with compound name, concentration, solvent, date, and store as recommended F->G Prevents oxidation & hydrolisis G cluster_setup Study Setup cluster_storage Storage Conditions cluster_analysis Analysis & Decision A Prepare two sets of QC samples (Low, Mid, High concentrations) in the desired matrix/solvent B Analyze one set immediately (T=0) against a fresh calibration curve. This is the baseline. A->B E Calculate mean concentration and compare to T=0 baseline values B->E Baseline Data C Store second set of QC aliquots under proposed conditions RT Bench-Top (e.g., 24h @ RT) C->RT FR Refrigerated (e.g., 7 days @ 4°C) C->FR FZ Frozen (e.g., 1, 3, 6 months @ -20°C) C->FZ D At each time point, analyze the stored QC samples against a freshly prepared calibration curve RT->D FR->D FZ->D D->E F Is deviation < 15% from baseline? E->F G Stability Confirmed for that time/condition F->G Yes H Analyte is Unstable. Define shorter expiry. F->H No

Caption: Experimental workflow for validating MPP-d5 stability.

Methodology:

  • Objective: To evaluate the short-term (bench-top) and long-term (refrigerated/frozen) stability of MPP-d5 in a specific solvent or biological matrix.

  • Materials:

    • MPP-d5 stock solution

    • LC-MS grade solvent and/or blank biological matrix (e.g., plasma)

    • Calibrated pipettes and Class A glassware

    • LC-MS system

  • Procedure:

    • Sample Preparation: Prepare a series of Quality Control (QC) samples at a minimum of three concentrations (low, medium, high) from a stock solution.

    • Baseline (T=0) Analysis: Immediately analyze one set of the freshly prepared QC samples (n=3-5 replicates per level) against a freshly prepared calibration curve. The mean calculated concentration for each level serves as the 100% or baseline value.

    • Storage: Store the remaining QC aliquots under the conditions you wish to evaluate (e.g., room temperature, 4°C, -20°C, -80°C).

    • Time-Point Analysis: At designated time points (e.g., 6, 12, 24 hours for bench-top; 1, 7, 30, 90 days for long-term), retrieve a set of stored QCs. Allow them to thaw completely and unassisted at room temperature if frozen.

    • Quantification: Analyze the stored QCs against a newly prepared calibration curve.

  • Data Analysis & Acceptance Criteria:

    • Calculate the mean concentration of the stored QCs at each time point.

    • Compare this mean to the baseline (T=0) mean concentration.

    • The standard is considered stable if the mean concentration at the time point is within ±15% of the baseline value.

References

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
  • Phoenix Pharmaceuticals, Inc. (2016). Material Safety Data Sheet.
  • ResearchGate. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds?. Available at: [Link]

  • Cambridge Isotope Laboratories, Inc. Use and Handling of NMR Solvents Deuterated Chloroform.
  • PubChem. 1-Methyl-4-phenylpiperidin-4-ol. Available at: [Link]

  • Fisher Scientific. (2012). Safety Data Sheet - N-Methylpiperidine.
  • Sigma-Aldrich. Use and Handling of NMR Solvents.
  • PubChem. Piperidine, 1-methyl-4-phenyl-. Available at: [Link]

  • ResolveMassSpec. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]

  • BenchChem. Amisulpride-d5 freeze-thaw and benchtop stability assessment in plasma.
  • Jubilant Ingrevia. N-Methylpiperidine Safety Data Sheet.
  • Expert Committee on Drug Dependence, WHO. MPPP Information.
  • Chassaing, C., et al. (1999). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • Castelli, M. V., et al. (1985). Potential bioactivation pathways for the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). PubMed. Available at: [Link]

Sources

Application

Synthesis of 1-Methyl-4-phenyl-4-piperidinol-d5: A Detailed Guide for Research Applications

This comprehensive guide provides a detailed protocol for the synthesis of 1-Methyl-4-phenyl-4-piperidinol-d5, a crucial deuterated internal standard for quantitative bioanalytical studies. This document is intended for...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 1-Methyl-4-phenyl-4-piperidinol-d5, a crucial deuterated internal standard for quantitative bioanalytical studies. This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry. We will delve into the strategic considerations behind the synthetic route, provide a step-by-step protocol, and discuss the critical aspects of handling and characterizing isotopically labeled compounds.

Introduction: The Significance of Deuterated Standards

In modern pharmaceutical research and development, stable isotope-labeled (SIL) compounds are indispensable tools, particularly in pharmacokinetic and metabolism studies.[1] The strategic replacement of hydrogen atoms with their stable isotope, deuterium, creates a molecule with a higher mass that is chemically similar to its unlabeled counterpart.[1] This mass difference allows for its use as an internal standard in mass spectrometry-based assays, enabling precise and accurate quantification of the parent drug in complex biological matrices.[2][3] The use of SIL internal standards effectively corrects for variations in sample preparation and instrument response, leading to more reliable and reproducible data.[2][3]

1-Methyl-4-phenyl-4-piperidinol is a key intermediate in the synthesis of various pharmaceuticals. Its deuterated analog, 1-Methyl-4-phenyl-4-piperidinol-d5, with deuterium atoms on the phenyl ring, serves as an ideal internal standard for quantitative analysis of related compounds. The deuterium labeling on a part of the molecule that is less likely to undergo metabolic cleavage ensures the stability of the label throughout the analytical process.[1]

Synthetic Strategy: The Grignard Reaction

The most direct and efficient method for the synthesis of 1-Methyl-4-phenyl-4-piperidinol and its deuterated analog is the Grignard reaction.[4][5] This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent, in this case, phenyl-d5-magnesium bromide, to the carbonyl group of 1-methyl-4-piperidone.[6]

The choice of the Grignard reaction is based on its reliability, high yield, and the commercial availability of the required starting materials. The key to this synthesis is the use of bromobenzene-d5 to generate the deuterated Grignard reagent, which then introduces the five deuterium atoms onto the phenyl ring of the final product.

Synthesis_Pathway Bromobenzene_d5 Bromobenzene-d5 Grignard Phenyl-d5-magnesium bromide Bromobenzene_d5->Grignard + Mg / Anhydrous THF Mg Mg THF Anhydrous THF Piperidone 1-Methyl-4-piperidone Intermediate Magnesium alkoxide intermediate Piperidone->Intermediate + Phenyl-d5-magnesium bromide Product 1-Methyl-4-phenyl-4-piperidinol-d5 Intermediate->Product + Aqueous Workup Workup Aqueous Workup (e.g., sat. NH4Cl)

Figure 1: Synthetic pathway for 1-Methyl-4-phenyl-4-piperidinol-d5 via the Grignard reaction.

Experimental Protocol

This protocol outlines the detailed steps for the synthesis of 1-Methyl-4-phenyl-4-piperidinol-d5. It is crucial to adhere to all safety precautions and maintain anhydrous conditions throughout the reaction.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
Bromobenzene-d5 (99.5 atom % D)Synthesis GradeSigma-Aldrich
Magnesium turningsHigh PurityFisher Scientific
IodineCrystal, Reagent GradeVWR
1-Methyl-4-piperidone≥98%Acros Organics
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentEMD Millipore
Saturated aqueous ammonium chloride
Diethyl etherAnhydrous
Sodium sulfateAnhydrous
Round-bottom flasks (various sizes)
Condenser
Addition funnel
Magnetic stirrer and stir bars
Heating mantle
Ice bath
Nitrogen or Argon gas supply
Standard glassware for workup
Rotary evaporator
Step-by-Step Procedure

Part A: Preparation of Phenyl-d5-magnesium bromide (Grignard Reagent)

  • Glassware Preparation: All glassware must be thoroughly dried in an oven at 120 °C overnight and allowed to cool in a desiccator over a drying agent. Assemble the apparatus (a three-necked round-bottom flask equipped with a condenser, an addition funnel, and a nitrogen/argon inlet) while hot and flush with inert gas.

  • Magnesium Activation: Place the magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask. Gently heat the flask with a heat gun under a stream of inert gas until the iodine sublimes and the purple vapor disappears. This process activates the magnesium surface.[5] Allow the flask to cool to room temperature.

  • Grignard Reagent Formation: Add anhydrous THF to the flask to cover the magnesium turnings. In the addition funnel, prepare a solution of bromobenzene-d5 (1.0 equivalent) in anhydrous THF. Add a small portion of the bromobenzene-d5 solution to the magnesium turnings. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the brown iodine color. If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has initiated, add the remaining bromobenzene-d5 solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy grey or brown mixture.

Part B: Reaction with 1-Methyl-4-piperidone

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Addition of Piperidone: Prepare a solution of 1-methyl-4-piperidone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cold Grignard reagent via the addition funnel. Maintain the temperature below 10 °C during the addition to minimize side reactions.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours, or until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

Part C: Workup and Purification

  • Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate and neutralize any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with brine (saturated NaCl solution), and then dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to afford the pure 1-Methyl-4-phenyl-4-piperidinol-d5 as a white to off-white solid.

Characterization

The identity and purity of the synthesized 1-Methyl-4-phenyl-4-piperidinol-d5 must be confirmed by appropriate analytical techniques.

Analytical TechniqueExpected Results
¹H NMR The spectrum should show the absence of signals corresponding to the aromatic protons of the phenyl group. The signals for the piperidine ring protons and the N-methyl group should be present at their characteristic chemical shifts.
¹³C NMR The spectrum will show the characteristic signals for the carbon atoms of the piperidine ring and the N-methyl group. The signals for the deuterated phenyl carbons will be significantly attenuated or absent depending on the spectrometer settings.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the mass of 1-Methyl-4-phenyl-4-piperidinol-d5 (C₁₂H₁₂D₅NO). This will be 5 mass units higher than the unlabeled compound.
Isotopic Purity The isotopic purity can be determined by mass spectrometry, confirming a high percentage of the d5-labeled compound.

Safety and Handling of Deuterated Compounds

While deuterated compounds are not radioactive, they are still chemical substances and should be handled with appropriate care.[7]

  • Standard Laboratory Practices: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7]

  • Inert Atmosphere: Many deuterated compounds and their intermediates are sensitive to moisture, which can lead to H/D exchange and compromise the isotopic purity. It is crucial to handle these materials under an inert atmosphere (e.g., nitrogen or argon).[7][8]

  • Storage: Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 1-Methyl-4-phenyl-4-piperidinol-d5. The Grignard reaction offers a reliable and efficient route to this valuable deuterated internal standard. By following the outlined procedures and adhering to the safety guidelines, researchers can confidently synthesize and utilize this compound to enhance the accuracy and precision of their bioanalytical methods. The successful characterization of the final product is paramount to ensure its suitability for its intended application in quantitative research.

References

  • Buescher, J. M., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(13), 6755–6761. Retrieved from [Link]

  • Kellner, S., & Helm, M. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Molecules, 24(1), 193. Retrieved from [Link]

  • Buescher, J. M., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. PubMed, 26011388. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Grignard Reaction. Retrieved from [Link]

  • LGC Standards. (n.d.). Use of Stable Isotope Internal Standards for Trace Organic Analysis. Retrieved from [Link]

  • Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]

  • Wikipedia. (2023). 1-Methyl-4-piperidone. Retrieved from [Link]

  • Chen, Z., et al. (2004). Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Bioorganic & Medicinal Chemistry Letters, 14(21), 5275-5279. Retrieved from [Link]

  • Google Patents. (2014). CN104003929A - Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chromatography for 1-Methyl-4-phenyl-4-piperidinol-d5

Ticket ID: #MPP-D5-OPT Status: Open Priority: High Subject: Resolution of Peak Tailing for Deuterated Piperidine Derivatives Executive Summary You are experiencing peak tailing with 1-Methyl-4-phenyl-4-piperidinol-d5 (MP...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MPP-D5-OPT Status: Open Priority: High Subject: Resolution of Peak Tailing for Deuterated Piperidine Derivatives

Executive Summary

You are experiencing peak tailing with 1-Methyl-4-phenyl-4-piperidinol-d5 (MPP-d5).[1][2] This molecule contains a basic piperidine nitrogen (pKa ~9.0–9.[2]5) and a polar hydroxyl group.[2] The tailing is rarely caused by the deuterium labeling itself; rather, it is a classic "silanol sting" effect inherent to the parent structure.

The protonated amine interacts with residual acidic silanols on the stationary phase, causing secondary retention (tailing).[3] This guide provides three validated workflows to resolve this, prioritizing LC-MS sensitivity and column longevity.

Part 1: Diagnostic Workflow

Before altering chemistry, confirm the issue is chemical, not physical. Use this decision logic to isolate the root cause.

Troubleshooting_Flow Start START: Observe Peak Tailing Check_System 1. Inject Neutral Standard (e.g., Toluene/Uracil) Start->Check_System Decision1 Does Neutral Standard Tail? Check_System->Decision1 Physical_Issue PHYSICAL ISSUE: Dead volume, bad frit, or column void. Decision1->Physical_Issue Yes Chemical_Issue CHEMICAL ISSUE: Secondary Silanol Interaction Decision1->Chemical_Issue No Action_Chem Proceed to Method A or B Chemical_Issue->Action_Chem

Figure 1: Diagnostic logic tree to differentiate between system hardware failure and chemical interaction.

Part 2: The Chemistry of Tailing

The Mechanism: At typical LC-MS pH (pH 2–4), the piperidine nitrogen is fully protonated (


). Traditional silica columns have residual silanol groups (

) that are ionized above pH 3.[2]5. The resulting ion-exchange interaction holds the analyte longer than the primary hydrophobic mechanism, causing the "tail."

The Deuterium (d5) Factor: Deuterium labeling (


) slightly increases lipophilicity and reduces the molecular volume (C-D bonds are shorter than C-H).
  • Effect on Peak Shape: Negligible.[1][2] If the d5 analog tails, the unlabeled parent will tail identically.

  • Effect on Retention: You may observe the d5 peak eluting slightly earlier than the unlabeled standard (Inverse Isotope Effect). This is normal and not a defect.

Part 3: Validated Solution Protocols
Method A: The "High pH" Strategy (Recommended)

Best for: Maximum peak symmetry and retention. Logic: Operating at pH 10 (above the pKa of ~9.5) keeps the amine uncharged (neutral).[2] Neutral amines do not interact with silanols.[2]

Protocol:

  • Column Selection: You MUST use a hybrid particle column (e.g., Waters XBridge BEH or Agilent Poroshell HPH).[2] Standard silica dissolves at pH > 8.[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (100%).[2]

  • Gradient: Standard 5–95% B.

Method B: The "Chaotropic Buffer" Strategy (LC-MS Standard)

Best for: Standard silica columns and high-sensitivity MS detection. Logic: If you cannot use high pH, you must overwhelm the silanols with ionic strength.[1][2] Simple 0.1% Formic Acid is insufficient to shield the amine. You need a buffer.[2][4]

Protocol:

  • Mobile Phase A: 10 mM Ammonium Formate + 0.05% Formic Acid (pH ~3.5).[2]

  • Mobile Phase B: Acetonitrile + 0.05% Formic Acid.[2]

  • Mechanism: The ammonium ions (

    
    ) flood the surface and compete with your analyte for silanol sites, effectively "blocking" them.
    

Comparison of Mobile Phase Additives:

AdditiveMS CompatibilityTailing SuppressionSignal Suppression
0.1% Formic Acid ExcellentPoor (High Tailing)Low
10mM Amm.[1][2] Formate ExcellentGood Low
0.1% TFA GoodExcellent High (Avoid in MS)
0.1% Triethylamine Poor (Contamination)ExcellentHigh
Part 4: Column Selection & Maintenance

The stationary phase is the critical variable. Old "Type A" silica is fatal for this assay.[2]

Column_Selection Analyte Basic Analyte (MPP-d5) Standard_Silica Standard C18 (High Silanol Activity) Analyte->Standard_Silica Endcapped End-Capped C18 (Reduced Activity) Analyte->Endcapped Hybrid Hybrid/BDS C18 (Zero Activity) Analyte->Hybrid Result_Bad Severe Tailing Standard_Silica->Result_Bad Result_Ok Moderate Tailing Endcapped->Result_Ok Result_Good Sharp Peak Hybrid->Result_Good

Figure 2: Impact of stationary phase chemistry on peak symmetry.

Recommended Phases:

  • Charged Surface Hybrid (CSH): These columns have a slight surface charge that repels protons, providing excellent peak shape for bases like piperidines even in weak acid.[2]

  • Bidentate C18: Provides steric protection of surface silanols.[2]

Part 5: Frequently Asked Questions (FAQ)

Q1: I am using 0.1% Formic Acid and the peak is still tailing. Why? A: Formic acid provides protons but lacks sufficient ionic strength.[1][2] The positively charged piperidine is still finding free silanols. Fix: Add 5–10 mM Ammonium Formate to Mobile Phase A. This is the single most effective fix for LC-MS [1][2].

Q2: Will the d5-isotope separate from the non-labeled standard? A: Likely, yes. Deuterated compounds often elute slightly earlier (0.05 – 0.2 min) due to the deuterium isotope effect reducing hydrophobic interaction volume. This is not a problem unless your MRM windows are too narrow [3].

Q3: Can I use TFA (Trifluoroacetic acid)? A: TFA is the best tailing suppressor but a "signal killer" in MS (ion suppression).[2] If you must use it, limit concentration to 0.01% or use a "propionic acid/IPA" wash to remove it from the source daily [4].

Q4: My peak is splitting, not just tailing. A: This is usually a solvent mismatch.[2] If your sample is dissolved in 100% MeOH/ACN and you inject into a high-aqueous initial gradient, the analyte precipitates or travels faster than the mobile phase. Fix: Dissolve the sample in the starting mobile phase (e.g., 90% Water / 10% ACN).

References
  • Waters Corporation. Controlling Contamination in LC/MS Systems - Best Practices for Mobile Phase Additives. (Accessed 2024).[2] Link

  • Shimadzu. Mobile Phases Compatible for LC/MS.[1][2] (Accessed 2024).[2] Link

  • BenchChem. Assessing the Impact of Deuteration on Chromatographic Retention Time. (Accessed 2024).[2] Link

  • Agilent Technologies. LC Troubleshooting Series: Tailing Peaks. (Accessed 2024).[2] Link

  • PubChem. 1-Methyl-4-phenyl-4-piperidinol Compound Summary. (Accessed 2024).[2] Link[2]

Sources

Optimization

Technical Support Center: 1-Methyl-4-phenyl-4-piperidinol-d5 Analysis

Topic: Resolving Matrix Effects in LC-MS/MS Bioanalysis Ticket ID: MPTP-MET-005 Status: Open for Resolution Introduction: The Precision Challenge You are likely analyzing 1-Methyl-4-phenyl-4-piperidinol (a key metabolite...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Matrix Effects in LC-MS/MS Bioanalysis Ticket ID: MPTP-MET-005 Status: Open for Resolution

Introduction: The Precision Challenge

You are likely analyzing 1-Methyl-4-phenyl-4-piperidinol (a key metabolite/precursor in MPTP neurotoxicity studies) in complex matrices like murine brain striatum or plasma. You are using the deuterated internal standard (-d5 ) to correct for variability.

However, you are encountering Matrix Effects (ME) —ion suppression or enhancement that compromises your quantitation. This guide addresses why your Internal Standard (IS) might be failing you and provides the exact protocols to fix it.

Module 1: Diagnostic Workflow

Q: My recovery is low. Is it extraction inefficiency or matrix suppression?

A: You cannot fix what you cannot measure. Low signal is often misdiagnosed. You must distinguish between Recovery (RE) (how much you lose during prep) and Matrix Effect (ME) (how much the mass spec is blinded by interferences).

Use the Matuszewski Strategy (Standard Sets A, B, and C) to mathematically isolate the problem.

The Validation Protocol

Prepare three sets of samples at the same concentration (e.g., Low QC):

SetDescriptionContentRepresents
A Neat Standard Analyte in pure mobile phase.Ideal instrument response.
B Post-Extraction Spike Extract blank matrix, then spike analyte into the vial.Matrix presence without extraction loss.
C Pre-Extraction Spike Spike analyte into matrix, then extract.Real-world sample processing.
The Calculation Logic
  • Matrix Effect (ME%) =

    
    
    
    • < 100%: Ion Suppression (Signal loss).

    • > 100%: Ion Enhancement (Signal gain).

  • Recovery (RE%) =

    
    
    
    • Note: We compare C to B, not A, to isolate extraction efficiency from suppression.

Visualizing the Logic

MatrixDiagnosis Start Calculate Matrix Effect (ME) (Area B / Area A) * 100 CheckME Is ME between 85% and 115%? Start->CheckME GoodME Matrix Effect is Negligible. Check Extraction Recovery. CheckME->GoodME Yes BadME Significant Matrix Effect Detected CheckME->BadME No CheckType Is ME < 85% (Suppression) or > 115% (Enhancement)? BadME->CheckType Action1 Action: Check Phospholipids (m/z 184, 104 transitions) CheckType->Action1 Suppression Action2 Action: Check Deuterium Retention Shift CheckType->Action2 Enhancement/Suppression

Figure 1: Decision matrix for isolating the source of signal variability using the Matuszewski approach.

Module 2: The Deuterium Isotope Effect

Q: I am using the d5-IS. Why isn't it correcting the signal drift?

A: This is the most common failure point in LC-MS/MS for this compound. While deuterated Internal Standards are chemically similar to the analyte, they are not chromatographically identical.

The Mechanism: Deuterium (


) is slightly more lipophilic than Hydrogen (

). In Reversed-Phase Chromatography (C18), the d5-IS often elutes slightly earlier than the native 1-Methyl-4-phenyl-4-piperidinol.
  • The Risk: If a sharp band of matrix suppression (e.g., a phospholipid) elutes exactly between the d5-IS and the analyte, the IS will be unaffected while the analyte is suppressed. The ratio

    
     becomes skewed, leading to quantitative error.
    

Corrective Action:

  • Check Retention Times (RT): Zoom in on your chromatogram. If

    
     min, your IS is no longer "co-eluting" in the strict sense required for suppression compensation.
    
  • Modify Gradient: Flatten the gradient slope at the elution point to force true co-elution, or switch to a column with different selectivity (e.g., Phenyl-Hexyl).

Module 3: Visualizing the "Invisible" Matrix

Q: How can I see where the suppression is happening?

A: Use the Post-Column Infusion method. This creates a "map" of the suppression zones in your chromatogram.

Experimental Protocol
  • Setup: Place a "Tee" connector between your LC column outlet and the MS source.

  • Infusion: Connect a syringe pump to the Tee. Infuse a constant flow of neat 1-Methyl-4-phenyl-4-piperidinol (100 ng/mL) at 5–10 µL/min.

  • Injection: Inject a blank extracted matrix sample (e.g., brain tissue extract) via the LC.

  • Observation: Monitor the baseline of the analyte's MRM transition.

    • Stable Baseline: Clean matrix.

    • Negative Dip: Ion Suppression zone.

    • Positive Peak: Ion Enhancement zone.

Workflow Diagram

PostColumnInfusion LCPump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LCPump->Injector Column Analytical Column (Separation) Injector->Column Tee Tee Junction (Mixing Point) Column->Tee Eluent + Matrix Syringe Syringe Pump (Constant Analyte Infusion) Syringe->Tee Analyte Standard MS MS/MS Source (Detector) Tee->MS Combined Flow

Figure 2: Hardware setup for Post-Column Infusion to map matrix suppression zones.

Module 4: The Fix (Sample Preparation)

Q: Protein Precipitation (PPT) isn't working. What next?

A: PPT (using Acetonitrile/Methanol) is dirty. It removes proteins but leaves Phospholipids (glycerophosphocholines), which are the primary cause of suppression in brain and plasma analysis.

The Solution: Mixed-Mode Cation Exchange (MCX) Since 1-Methyl-4-phenyl-4-piperidinol is a basic amine (pKa ~9.5), it is positively charged at acidic pH. You can use this to lock the analyte onto the sorbent while washing away neutral and acidic interferences (like phospholipids).

Optimized MCX Protocol
StepSolvent/BufferMechanism
1. Condition Methanol followed by Water.Activates sorbent.
2. Load Sample diluted in 2% Formic Acid (pH < 3).Analyte becomes protonated (

) and binds to the cation exchange resin.
3. Wash 1 2% Formic Acid in Water.Removes proteins and salts.
4. Wash 2 100% Methanol.CRITICAL STEP: Removes neutral lipids and hydrophobic matrix components. Analyte stays bound by ionic charge.
5. Elute 5% Ammonium Hydroxide in Methanol.Increases pH (>10), neutralizing the analyte (

). Ionic bond breaks; analyte elutes.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Section III.B. U.S. Food and Drug Administration.

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?
Troubleshooting

Technical Support Center: Optimizing Ionization Voltage for Piperidinol-d5 Standards

Executive Summary Piperidinol-d5 (typically 4-hydroxypiperidine-d5) is a critical deuterated internal standard (IS) used in the quantification of fentanyl precursors, PCP metabolites, and synthetic opioids. As a small, p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidinol-d5 (typically 4-hydroxypiperidine-d5) is a critical deuterated internal standard (IS) used in the quantification of fentanyl precursors, PCP metabolites, and synthetic opioids. As a small, polar amine (


 Da), it presents unique challenges in LC-MS/MS analysis.

The term "ionization voltage" is often used interchangeably to refer to two distinct parameters that must be balanced:

  • Electrospray (Capillary) Voltage (kV): Controls the formation of charged droplets.

  • Cone Voltage / Declustering Potential (V): Controls the transmission of ions into the vacuum system and their survival against in-source fragmentation.

Critical Insight: Piperidinol derivatives are labile. Excessive Cone Voltage causes in-source fragmentation (loss of water,


), depleting the precursor ion signal before it even reaches the quadrupole. This guide details how to optimize these voltages to maximize sensitivity and stability.

Module 1: Core Concepts & Causality

The Physics of Piperidinol Ionization

Piperidinol-d5 ionizes via protonation (


) in positive electrospray ionization (ESI+). However, the hydroxyl group at the C4 position makes the molecule susceptible to dehydration.
  • If Cone Voltage is too low: Solvent clusters (

    
    ) survive, increasing background noise and reducing the specific precursor signal.
    
  • If Cone Voltage is too high: The molecule gains too much internal energy in the source region, causing the loss of water (

    
    ) or ring opening. You will see a low abundance of the parent ion (
    
    
    
    ) and a high abundance of the fragment (
    
    
    ) in the Q1 scan.
Parameter Translation Table

Different vendors use different terminology for the voltage that controls in-source energy. Use this table to identify the correct parameter for your instrument.

VendorParameter NameTypical UnitFunction
Waters Cone VoltageVolts (V)Accelerates ions into the sampling cone.
Sciex Declustering Potential (DP)Volts (V)Breaks up solvent clusters; controls in-source fragmentation.
Agilent Fragmentor VoltageVolts (V)Affects ion transmission and in-source energy.
Thermo S-Lens RF Level / Tube Lens% or VoltsFocuses ion beam; less about fragmentation, more about transmission.
All Capillary / Spray VoltageKilovolts (kV)Generates the electrospray plume.

Module 2: Optimization Protocol

This self-validating protocol ensures you find the "Sweet Spot" where desolvation is complete, but the molecular integrity of the piperidinol-d5 is maintained.

Workflow Diagram: Voltage Optimization

OptimizationWorkflow Start Start: Prepare Standard (1 µg/mL in 50:50 MeOH:H2O) Infusion Step 1: Direct Infusion (5-10 µL/min into MS) Start->Infusion Q1Scan Step 2: Q1 MS Scan (Center on m/z ~107) Infusion->Q1Scan RampCone Step 3: Ramp Cone Voltage (Range: 10V to 150V) Q1Scan->RampCone AnalyzePlot Step 4: Analyze Breakdown Curve RampCone->AnalyzePlot SelectVoltage Decision: Select Optimal Voltage (Max Intensity of Parent) AnalyzePlot->SelectVoltage Identify Plateau RampCE Step 5: Ramp Collision Energy (For Product Ions) SelectVoltage->RampCE FinalMethod Final Method Parameters RampCE->FinalMethod

Caption: Step-by-step workflow for determining optimal ionization voltages via direct infusion.

Detailed Protocol Steps
Step 1: Preparation & Infusion
  • Solution: Prepare a 1 µg/mL solution of Piperidinol-d5 in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Setup: Connect a syringe pump directly to the MS source (or via a tee with LC flow if optimizing for high-flow conditions). Flow rate: 5–10 µL/min.

Step 2: Spray Voltage (kV) Tuning
  • Goal: Stable Taylor cone formation without electrical discharge.

  • Action: Start at 3.0 kV (ESI+).

  • Observation: Monitor the Total Ion Chromatogram (TIC).

    • If the signal bounces/spikes: Lower the voltage (discharge is occurring).

    • If the signal is low/unstable: Increase in 0.5 kV increments.

  • Target: For small amines like piperidinol, 2.5 kV – 4.0 kV is usually optimal. Note: Higher voltages do not always equal more signal; they often increase noise.

Step 3: Cone Voltage / DP Ramp (The Critical Step)
  • Goal: Maximize

    
     while minimizing 
    
    
    
    .
  • Action:

    • Set the Q1 analyzer to monitor the parent mass (e.g., m/z 107.1).

    • Set a second channel to monitor the in-source fragment (e.g., m/z 89.1).

    • Ramp the Cone Voltage from 10 V to 150 V in 5 V increments.

  • Data Analysis: Plot Intensity vs. Voltage.

    • Low Voltage (<20V): Signal is low due to poor declustering (solvent interference).

    • Optimal Range: Signal plateaus and is stable.

    • High Voltage (>80V): Parent signal drops; fragment signal spikes.

  • Selection: Choose the voltage 5–10 V below the point where the parent signal begins to decline.

Module 3: Troubleshooting & FAQs

Decision Tree: Low Sensitivity

TroubleshootingTree Problem Issue: Low Signal for Piperidinol-d5 CheckSpectra Check Q1 Spectra Problem->CheckSpectra FragmentSeen Is [M-18] Peak Dominant? CheckSpectra->FragmentSeen Yes HighNoise Is Baseline Noise High? CheckSpectra->HighNoise No ReduceCone Action: Reduce Cone Voltage (In-Source Frag) FragmentSeen->ReduceCone Yes CheckSpray Action: Optimize Spray Voltage (Check for Discharge) FragmentSeen->CheckSpray No, Parent is just low IncreaseTemp Action: Increase Source Temp or Gas Flow HighNoise->IncreaseTemp

Caption: Diagnostic logic for resolving low sensitivity issues specific to labile piperidinol standards.

Frequently Asked Questions

Q1: Why is the signal for my d5 standard significantly lower than the unlabeled (d0) analyte? A: This is often due to the Deuterium Isotope Effect . Deuterated compounds can have slightly different retention times (eluting slightly earlier in Reverse Phase) and ionization efficiencies.

  • Check: Ensure your d5 standard purity is high.

  • Check: Verify you are not using the voltage settings optimized for a different analog. The optimal Cone Voltage for d5 may shift by 2-5 V compared to the native due to the slightly stronger C-D bonds, though usually, they are treated with identical parameters.

  • Action: If the signal is >50% lower, check for "Crosstalk" or interference in the d5 channel from the matrix.

Q2: I see a strong peak at m/z 89 in my d5 channel. Should I use this as my precursor? A: No. Using an in-source fragment as a precursor (Pseudo-MRM) is risky because it reduces selectivity.

  • The m/z 89 ion is likely the dehydrated ring. Many background molecules can generate this mass.

  • Solution: Lower your Cone Voltage/DP until the m/z 107 (parent) dominates. You want the fragmentation to happen in the Collision Cell (Q2), not the Source.

Q3: What are the typical starting parameters for Piperidinol-d5? A: While instrument-dependent, these are safe starting points for optimization:

ParameterValue RangeNotes
Polarity ESI PositiveAmine group protonates easily.
Spray Voltage 2.5 – 3.5 kVLower voltage reduces discharge noise.
Cone Voltage (Waters) 20 – 40 VKeep low to prevent dehydration.
Declustering Pot. (Sciex) 40 – 70 VOptimization required.[1]
Source Temp 350°C – 450°CHigh temp helps desolvation of polar amines.
Gas Flow High (e.g., 10-12 L/min)Essential for droplet evaporation.

Q4: Can I use the same voltages for Piperidinol-d5 as I do for Fentanyl? A: Likely not. Fentanyl (


) is a much larger, more stable molecule. It typically requires higher declustering potentials (e.g., DP 100V+) to desolvate effectively. Applying Fentanyl settings to Piperidinol (

) will likely shatter the piperidinol in the source, leading to poor sensitivity. You must create a separate entry in your method parameters for the IS.

References

  • Shimadzu Corporation. (2025). LCMS Troubleshooting Tips: Ion Suppression and Source Optimization. Retrieved from [Link]

  • Agilent Technologies. (2016). Optimization of the Electrospray Ionization Source for Metabolites in Human Urine. Spectroscopy Online. Retrieved from [Link]

  • SCIEX. (2021). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP® 4500. Retrieved from [Link]

  • Element Lab Solutions. (2024). 10 Tips for Electrospray Ionisation LC-MS Optimization. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 1-Methyl-4-phenyl-4-piperidinol-d5 Retention Time Shifts

Case ID: MPP-D5-RT-SHIFT Status: Open Guide Department: Bioanalytical Applications Support Subject: Troubleshooting Retention Time (RT) Shifts between Native 1-Methyl-4-phenyl-4-piperidinol and its Deuterated Internal St...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MPP-D5-RT-SHIFT Status: Open Guide Department: Bioanalytical Applications Support Subject: Troubleshooting Retention Time (RT) Shifts between Native 1-Methyl-4-phenyl-4-piperidinol and its Deuterated Internal Standard (d5-IS).

Executive Summary

You are likely observing that 1-Methyl-4-phenyl-4-piperidinol-d5 elutes slightly earlier than the native (unlabeled) analyte on your Reversed-Phase LC (RPLC) column.[1]

This phenomenon is a known chromatographic behavior called the Deuterium Isotope Effect . While often negligible, the shift can become critical for this specific molecule due to its basic piperidine core (pKa ~10.2) and the high number of deuterium atoms (d5) on the lipophilic phenyl ring.

Immediate Action Required: Do not assume the shift is an instrumental error. Proceed to the Impact Assessment Protocol below to determine if this shift compromises your quantitation data (FDA/EMA M10 compliance).

Part 1: The Physics of the Shift (FAQ)

Q1: Why does the d5-IS elute earlier than the native compound?

A: In Reversed-Phase Liquid Chromatography (RPLC), retention is driven by hydrophobic adsorption to the stationary phase (e.g., C18). Deuterium (D) is heavier than Hydrogen (H), but the carbon-deuterium (C-D) bond is shorter and has a smaller molar volume than the C-H bond.

  • Zero-Point Energy: The C-D bond has a lower zero-point energy and a smaller vibrational amplitude.[1] This makes the d5-labeled phenyl ring slightly less "lipophilic" (effectively smaller volume) than the native phenyl ring.

  • Interaction Strength: The d5-analog interacts less strongly with the C18 chains, leading to faster elution.

  • Magnitude: For 1-Methyl-4-phenyl-4-piperidinol, the d5 label is typically on the phenyl ring.[1] This creates a significant volume difference in the most hydrophobic part of the molecule, exacerbating the shift compared to labels on the hydrophilic piperidine ring.

Q2: Is this shift a compliance issue?

A: It depends. Regulatory guidelines (ICH M10, FDA Bioanalytical Method Validation) require the Internal Standard (IS) to track the analyte.

  • Acceptable: A shift of 0.05–0.1 min where the IS and analyte still co-elute within the same matrix suppression window.

  • Critical Failure: If the shift moves the IS peak out of a suppression zone that affects the analyte (or vice versa), the Response Factor will vary between standards and samples, leading to quantification errors.

Part 2: Troubleshooting & Diagnostics

Use this logic flow to diagnose the severity of your issue.

TroubleshootingFlow Start Start: Observe RT Shift CheckMag Step 1: Measure Shift Magnitude (ΔRT) Start->CheckMag SmallShift ΔRT < 0.1 min CheckMag->SmallShift LargeShift ΔRT > 0.1 min CheckMag->LargeShift CheckCoelution Step 2: Check Peak Overlap SmallShift->CheckCoelution MatrixTest Step 3: Perform Matrix Effect Infusion LargeShift->MatrixTest CheckCoelution->MatrixTest Peaks Separated Pass Validation Pass: Proceed CheckCoelution->Pass Peaks Overlap >80% MatrixTest->Pass Suppression Profiles Match Fail Validation Fail: Mitigation Required MatrixTest->Fail Differential Suppression

Figure 1: Decision matrix for evaluating Deuterium Isotope Effects in LC-MS.

Diagnostic Protocol: Post-Column Infusion

To definitively prove if the RT shift is affecting data quality.

Objective: Map the ionization suppression profile of the matrix relative to the elution times of the Native and d5-IS.

  • Setup:

    • Tee-connection: Connect a syringe pump containing the Native Analyte (100 ng/mL in mobile phase) into the LC flow after the column but before the MS source.

    • LC Flow: Inject a Blank Matrix sample (extracted plasma/tissue) using your standard gradient method.

  • Acquisition:

    • Monitor the MRM transition of the Native Analyte.

    • The baseline will be high and steady (due to infusion).

    • Matrix components eluting from the column will cause "dips" (suppression) or "peaks" (enhancement) in the baseline.

  • Analysis:

    • Overlay the chromatogram of the d5-IS from a regular injection.[1]

    • Pass: If the d5-IS peak elutes in a flat region of the infusion baseline (no suppression), or if it experiences the exact same suppression dip as the Native Analyte.

    • Fail: If the d5-IS elutes in a "clean" region while the Native Analyte (eluting 0.2 min later) falls into a suppression zone (e.g., phospholipids).

Part 3: Mitigation Strategies

If your diagnostic test failed, use these engineering controls to align the peaks or minimize the impact.

Strategy A: Thermodynamic Adjustment (Temperature)

The Deuterium Isotope Effect is temperature-dependent.[1]

  • Mechanism: At higher temperatures, the difference in hydrophobic interaction energy between C-H and C-D bonds decreases.

  • Action: Increase column temperature by 10–15°C (e.g., from 40°C to 55°C).

  • Caution: 1-Methyl-4-phenyl-4-piperidinol is thermally stable, but ensure your column (e.g., Hybrid silica) can withstand the temperature.[1]

Strategy B: Stationary Phase Selection

The shift is most pronounced on C18 phases due to pure hydrophobic partitioning.

  • Alternative: Switch to a Phenyl-Hexyl or Biphenyl column.[1]

  • Why: These columns rely on

    
     interactions with the phenyl ring of the analyte.[1] While the volume difference (C-D vs C-H) still exists, the electronic interaction mechanisms often mask the subtle hydrophobic differences, potentially reducing the resolution between the isotopologues.
    
Strategy C: Mobile Phase Modifier
  • Action: Switch organic modifier from Methanol (MeOH) to Acetonitrile (ACN).

  • Why: ACN is a stronger solvent for this class of compounds and often compresses the chromatographic run. Sharper peaks and faster gradients reduce the absolute time difference (

    
    RT) between the peaks, even if the selectivity factor (
    
    
    
    ) remains similar.

Part 4: Data Summary & Specifications

Analyte: 1-Methyl-4-phenyl-4-piperidinol (MPP-ol) Isotope: d5-MPP-ol (Phenyl-d5)[1]

ParameterNative Analyted5-Internal StandardImpact on Chromatography
Molecular Weight 191.27 g/mol 196.30 g/mol Mass shift +5 Da (MRM distinct)
pKa (Piperidine N) ~10.2~10.2Both protonated at pH < 8.[1] No separation by charge.
Hydrophobicity BaselineSlightly Lowerd5 elutes earlier (Inverse Isotope Effect).[2]
Molar Volume BaselineSmaller (C-D < C-H)Reduced Van der Waals forces with C18.
Mechanism of Separation (Visualized)

IsotopeEffect CD_Bond C-D Bond (Shorter, Stiffer) Volume Reduced Molar Volume CD_Bond->Volume Physics Interaction Weaker Hydrophobic Interaction (C18) Volume->Interaction Thermodynamics Result Earlier Elution (RT Shift) Interaction->Result Chromatography

Figure 2: Mechanistic pathway of the Deuterium Isotope Effect in Reversed-Phase LC.

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration. (Section on Internal Standards and Selectivity). [Link]

  • ICH Guideline M10 on Bioanalytical Method Validation (2022). European Medicines Agency / ICH. (Requirements for IS response normalization). [Link]

  • Ye, X., et al. (2009). "The deuterium isotope effect in HPLC-MS/MS: A predictable and manageable phenomenon." Journal of Separation Science. (Discussion on mechanism and mitigation of RT shifts). [Link]

  • Wang, S., et al. (2007). "Deuterium isotope effect in liquid chromatography–mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis. (Case studies on basic drugs). [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Recovery of 1-Methyl-4-phenyl-4-piperidinol-d5

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals experiencing challenges with the recovery of 1-Methyl-4-phenyl-4-piperidinol-d5. This deuterated internal s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals experiencing challenges with the recovery of 1-Methyl-4-phenyl-4-piperidinol-d5. This deuterated internal standard is a critical component in many quantitative bioanalytical assays, and achieving high, consistent recovery is paramount for data accuracy and reliability. This guide is structured in a question-and-answer format to directly address the common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: I'm observing consistently low recovery of 1-Methyl-4-phenyl-4-piperidinol-d5 during my sample preparation. What are the most likely causes?

Low recovery of your deuterated internal standard can stem from several factors throughout the sample preparation process. The most common culprits are suboptimal extraction conditions, particularly related to pH, and issues with the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure itself.

Core Principle: Understanding the Chemistry of 1-Methyl-4-phenyl-4-piperidinol

1-Methyl-4-phenyl-4-piperidinol is a tertiary amine, making it a basic compound. The estimated pKa of the protonated amine is around 8.46.[1] This chemical property is the cornerstone of developing an effective extraction strategy. For optimal extraction into an organic solvent, the molecule should be in its neutral, un-ionized form. Conversely, for retention on a cation exchange SPE sorbent, it needs to be in its protonated, cationic form.

Troubleshooting Extraction Procedures

Liquid-Liquid Extraction (LLE)

Issue: Poor partitioning of 1-Methyl-4-phenyl-4-piperidinol-d5 into the organic phase.

Root Cause Analysis: The pH of the aqueous sample is likely too low, causing the tertiary amine to be protonated (charged) and thus more soluble in the aqueous phase.

Solutions:

  • pH Adjustment: Ensure the pH of your sample is adjusted to be at least 2 pH units above the pKa of the analyte. For 1-Methyl-4-phenyl-4-piperidinol, this means adjusting the sample pH to ≥ 10.5.[2][3] This will convert the protonated amine to its neutral form, significantly increasing its affinity for the organic solvent.

  • Solvent Selection: While highly non-polar solvents like hexane may be poor choices, moderately polar, water-immiscible solvents are generally effective for extracting piperidinol compounds. Consider solvents such as:

    • Methyl tert-butyl ether (MTBE)

    • Ethyl acetate

    • Dichloromethane

Experimental Protocol: Optimizing LLE pH

  • Prepare replicate samples of your biological matrix.

  • Spike each replicate with a known concentration of 1-Methyl-4-phenyl-4-piperidinol-d5.

  • Adjust the pH of each replicate to a different value (e.g., 8.5, 9.5, 10.5, 11.5).

  • Perform the LLE with your chosen organic solvent.

  • Analyze the organic extracts by LC-MS/MS and compare the peak area of the internal standard across the different pH conditions to determine the optimal pH for maximum recovery.

Solid-Phase Extraction (SPE)

Issue: The internal standard is not being retained on the SPE cartridge, or it is not eluting properly.

Root Cause Analysis & Solutions:

  • Poor Retention on Reversed-Phase (e.g., C18) or Polymeric (e.g., HLB) Sorbents:

    • Cause: The sample may have too high of an organic content, or the pH may not be optimal for retention.

    • Solution: Dilute your sample with a low-organic, aqueous buffer before loading. For a basic compound on a reversed-phase sorbent, a slightly basic pH (e.g., 7.5-8.5) can sometimes improve retention of the neutral form.

  • Poor Retention on Cation Exchange Sorbents:

    • Cause: The pH of the loading solution is too high, preventing the amine from being protonated and binding to the negatively charged sorbent.

    • Solution: Adjust the pH of your sample to be at least 2 pH units below the pKa (i.e., pH ≤ 6.5) to ensure the piperidinol is in its cationic form.[4]

  • Incomplete Elution:

    • Cause: The elution solvent is not strong enough to disrupt the interactions between the internal standard and the sorbent.

    • Solution:

      • For reversed-phase sorbents, increase the percentage of organic solvent in your elution buffer.

      • For cation exchange sorbents, use an elution solvent containing a counter-ion to displace the analyte. A common strategy is to use a mobile phase containing a small amount of a volatile base, such as ammonium hydroxide, in an organic solvent (e.g., 5% NH4OH in methanol).

Data Presentation: Solvent Selection for LLE

SolventPolarity IndexCommon Applications
Hexane0.1Extraction of highly non-polar compounds.
Methyl tert-butyl ether (MTBE)2.5Good for extracting a wide range of compounds, including bases.
Ethyl acetate4.4A versatile solvent for moderately polar compounds.
Dichloromethane3.1Effective for a broad range of analytes.
Q2: My recovery is inconsistent, and I'm seeing chromatographic peak shape issues or shifts in retention time for 1-Methyl-4-phenyl-4-piperidinol-d5. What's going on?

Inconsistent recovery and chromatographic problems can be intertwined and are often symptomatic of issues with the analytical column or the mobile phase conditions.

Root Cause Analysis & Solutions:

  • Chromatographic Peak Tailing:

    • Cause: Secondary interactions between the basic amine of the piperidinol and acidic silanols on the surface of the silica-based column.

    • Solution:

      • Use a Base-Deactivated Column: Modern LC columns are often end-capped or have a modified surface chemistry to minimize these interactions.

      • Mobile Phase Modifier: Add a small amount of a competing base to your mobile phase, such as 0.1% formic acid or ammonium hydroxide. This will protonate the silanols or the analyte, leading to more consistent interactions and better peak shape.

  • Retention Time Shifts:

    • Cause for Deuterated Standard vs. Analyte: A known phenomenon called the "isotope effect" can cause deuterated standards to elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[5][6] This is due to the subtle differences in physicochemical properties imparted by the heavier deuterium atoms.

    • General Cause: Inconsistent mobile phase preparation, column temperature fluctuations, or column degradation.

    • Solution:

      • Acknowledge the Isotope Effect: A small, consistent shift in retention time between the analyte and the deuterated internal standard is often acceptable, as long as it does not lead to differential matrix effects.

      • Ensure Robust Chromatography: Precisely prepare your mobile phases and use a column oven to maintain a constant temperature.

Visualization: Troubleshooting Logic for Low Recovery

start Low Recovery of 1-Methyl-4-phenyl-4-piperidinol-d5 extraction Check Extraction Procedure start->extraction chromatography Check Chromatography start->chromatography ms_issues Check Mass Spectrometer start->ms_issues lle Liquid-Liquid Extraction (LLE) extraction->lle spe Solid-Phase Extraction (SPE) extraction->spe peak_shape Poor Peak Shape (Tailing)? chromatography->peak_shape rt_shift Retention Time Shift? chromatography->rt_shift signal_intensity Low Signal Intensity? ms_issues->signal_intensity ph_lle Is sample pH >= 10.5? lle->ph_lle sorbent_spe Is SPE sorbent type correct (Reversed-Phase or Cation Exchange)? spe->sorbent_spe solvent_lle Is solvent appropriate (e.g., MTBE, Ethyl Acetate)? ph_lle->solvent_lle ph_spe Is loading/elution pH optimized? sorbent_spe->ph_spe column_type Use base-deactivated column peak_shape->column_type mobile_phase Add mobile phase modifier (e.g., 0.1% Formic Acid) peak_shape->mobile_phase isotope_effect Acknowledge Isotope Effect rt_shift->isotope_effect robustness Check mobile phase prep and column temperature rt_shift->robustness ion_suppression Investigate Matrix Effects signal_intensity->ion_suppression source_params Optimize Ion Source Parameters signal_intensity->source_params

Caption: Troubleshooting workflow for low recovery of the internal standard.

Q3: I suspect matrix effects are impacting the ionization of my internal standard in the mass spectrometer. How can I confirm and mitigate this?

Matrix effects, which are the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS analysis.[7][8] Even with a deuterated internal standard, differential matrix effects can occur if the analyte and the internal standard do not co-elute perfectly.[6]

Experimental Protocol: Assessing Matrix Effects

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Your analyte and 1-Methyl-4-phenyl-4-piperidinol-d5 in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. Spike the final extract with the analyte and internal standard at the same concentrations as in Set A.

    • Set C (Pre-Extraction Spike): Spike a blank matrix sample with the analyte and internal standard before the extraction process.

  • Analyze and Calculate:

    • Analyze all three sets of samples by LC-MS/MS.

    • Calculate the Matrix Factor (MF):

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • A MF < 1 indicates ion suppression, while a MF > 1 indicates ion enhancement.

    • Calculate the Recovery (RE):

      • RE = (Peak Area in Set C) / (Peak Area in Set B)

    • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

      • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

Interpretation: An IS-Normalized MF close to 1.0 indicates that the internal standard is effectively compensating for the matrix effects. A value significantly different from 1.0 suggests differential matrix effects, which could be due to a slight chromatographic separation of the analyte and the internal standard in a region of strong ion suppression or enhancement.

Mitigation Strategies:

  • Improve Sample Clean-up: A more rigorous SPE or LLE procedure can help remove interfering matrix components.

  • Optimize Chromatography: Adjust the chromatographic conditions to separate the analyte and internal standard from the regions of matrix interference.

  • Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[9]

Q4: Could the deuterated internal standard itself be unstable or impure?

While less common with commercially available standards, issues with the stability and purity of the deuterated internal standard can lead to inaccurate results.

Root Cause Analysis & Solutions:

  • Isotopic Back-Exchange:

    • Cause: The deuterium atoms on the internal standard can be replaced by hydrogen atoms from the surrounding environment, particularly in protic solvents and under acidic or basic conditions.[10] For 1-Methyl-4-phenyl-4-piperidinol-d5, the deuterium atoms are on the phenyl ring, which are generally stable. However, prolonged exposure to harsh pH conditions or high temperatures should be avoided.

    • Solution: Store the standard in an aprotic solvent if possible and avoid prolonged storage in highly acidic or basic solutions. Prepare working solutions fresh.

  • Purity Issues:

    • Cause: The deuterated internal standard may contain a small amount of the unlabeled analyte.[11]

    • Solution: Assess the contribution of the internal standard to the analyte signal.

Experimental Protocol: Assessing the Contribution of the Internal Standard to the Analyte Signal

  • Prepare a blank matrix sample.

  • Spike the sample only with the 1-Methyl-4-phenyl-4-piperidinol-d5 at the working concentration.

  • Analyze the sample and monitor the MRM transition for the unlabeled analyte.

  • The response of the unlabeled analyte should be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for your assay.[12]

Visualization: Experimental Workflow for Matrix Effect Evaluation

start Matrix Effect Evaluation set_a Set A: Neat Solution (Analyte + IS in Solvent) start->set_a set_b Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) start->set_b set_c Set C: Pre-Extraction Spike (Blank Matrix + Analyte + IS -> Extract) start->set_c analysis LC-MS/MS Analysis set_a->analysis set_b->analysis set_c->analysis calc_mf Calculate Matrix Factor (MF) MF = Area(B) / Area(A) analysis->calc_mf calc_re Calculate Recovery (RE) RE = Area(C) / Area(B) analysis->calc_re calc_is_mf Calculate IS-Normalized MF IS-MF = Ratio(B) / Ratio(A) analysis->calc_is_mf interpret Interpret Results calc_mf->interpret calc_is_mf->interpret mf_supp MF < 1: Ion Suppression interpret->mf_supp mf_enh MF > 1: Ion Enhancement interpret->mf_enh is_mf_ok IS-MF ≈ 1: IS Compensates interpret->is_mf_ok is_mf_bad IS-MF ≠ 1: Differential Effects interpret->is_mf_bad

Caption: Workflow for evaluating matrix effects using a three-set experiment.

Summary of Key Recommendations

IssueKey RecommendationRationale
Low LLE Recovery Adjust sample pH to ≥ 10.5To ensure the basic analyte is in its neutral, organic-soluble form.
Low SPE Recovery Optimize loading and elution pH based on sorbent type (cation exchange vs. reversed-phase)To control the ionization state of the analyte for optimal retention and elution.
Peak Tailing Use a base-deactivated column and/or a mobile phase modifier (e.g., 0.1% formic acid)To minimize secondary interactions between the basic analyte and the column.
Inconsistent Results Evaluate for matrix effects and consider improving sample clean-upTo mitigate ion suppression or enhancement that can lead to inaccurate quantification.
Suspected IS Issues Check for isotopic back-exchange and assess the purity of the deuterated standardTo ensure the integrity of the internal standard and its contribution to the analyte signal.

By systematically addressing these potential issues, you can effectively troubleshoot and resolve problems with low recovery of 1-Methyl-4-phenyl-4-piperidinol-d5, leading to more accurate and reliable results in your quantitative assays.

References

  • Benchchem. (n.d.). Correcting for Matrix Effects in Mass Spectrometry Using Deuterated Standards: Application Notes and Protocols.
  • Benchchem. (n.d.). Troubleshooting Inaccurate Results with Deuterated Internal Standards: A Technical Support Guide.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • Bowman, D. B., & Rood, H. D. (n.d.). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Bunch, D. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? myadlm.org.
  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?
  • LCGC International. (2020, December 19). Understanding and Improving Solid-Phase Extraction.
  • van Hout, M. W., Niederlander, H. A., de Zeeuw, R. A., & de Jong, G. J. (2007). Reconsideration of Sample pH Adjustment in Bioanalytical Liquid-Liquid Extraction of Ionisable Compounds. PubMed, 15(6), 793-800.
  • Ali, S., Duhart, B., Li, W., & Le, J. (2010). Liquid chromatographic–electrospray mass spectrometric determination of 1-methyl-4-phenylpyridine (MPP+) in discrete regions of murine brain. PMC.
  • ResearchGate. (2025, August 7). Effect of aqueous phase pH on liquid–liquid extraction with impinging-jets contacting technique.
  • Shimadzu. (n.d.).
  • Chemistry LibreTexts. (2023, August 29). 1: Liquid-Liquid Extraction.
  • ResearchGate. (2025, August 5). Solid phase extraction of amines | Request PDF.
  • Analytical Chemistry - ACS Publications. (2025, November 17). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds.
  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • ResearchGate. (2025, August 10). Liquid chromatographic–electrospray mass spectrometric determination of 1-methyl-4-phenylpyridine (MPP + ) in discrete regions of murine brain.
  • MDPI. (2021, May 18). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS.
  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.
  • Analytical Methods (RSC Publishing). (n.d.). Multi-response optimization of a green solid-phase extraction for the analysis of heterocyclic aromatic amines in environmental samples.
  • Lab Manager. (2022, November 3). Improve Your Solid Phase Extraction.
  • LabRulez LCMS. (2022, October 4). Tips for Developing Successful Solid Phase Extraction Methods.
  • Benchchem. (n.d.). Navigating the Nuances of Deuterium-Labeled Standards in Lipidomics: A Technical Support Guide.
  • ChemicalBook. (2025, July 4). 4-Phenylpiperidine | 771-99-3.
  • Sigma-Aldrich. (n.d.). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (M0896) - Product Information Sheet.
  • Scent.vn. (n.d.). 4-Piperidinol, 1-methyl-.
  • Bioanalysis Zone. (2020, October 1). Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis.
  • ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
  • DOSS. (2021, April 6). 1-Methyl-4-Piperidinol.
  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess.
  • PubChem. (n.d.). 4-Piperidinol, 1-methyl-4-phenyl-, 4-propanoate, hydrochloride (1:1).
  • PubChem. (n.d.). 1-Methyl-4-phenylpiperidin-4-ol | C12H17NO | CID 78670.
  • Synblock. (n.d.). CAS 4972-68-3 | 1-Methyl-4-phenyl-piperidin-4-ol.
  • BORIS Portal. (2010, January 13). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum.
  • Agilent. (n.d.). Chemical Fingerprinting of Honey Using a Q-TOF LC/MS-Based Dilute‑and-Shoot Approach.
  • The International Pharmacopoeia. (2022, June).
  • Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from Isaac Scientific Publishing website.
  • Cayman Chemical. (n.d.). 4-ANPP-d5.
  • PubMed. (2003, September 15). Determination of MPTP, a toxic impurity of pethidine.
  • PubChem. (n.d.). Piperidine, 1-methyl-4-phenyl- | C12H17N | CID 202391.
  • OpenBU. (n.d.). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time.
  • PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood.
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  • MDPI. (2023, November 3). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies.

Sources

Optimization

Technical Support Center: Analysis of 1-Methyl-4-phenyl-4-piperidinol-d5 Degradation Products

Welcome to the technical support resource for the analysis of 1-Methyl-4-phenyl-4-piperidinol-d5 (MPPP-d5) and its degradation products. This guide is designed for researchers, analytical scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analysis of 1-Methyl-4-phenyl-4-piperidinol-d5 (MPPP-d5) and its degradation products. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for monitoring the stability and purity of this compound. Given the profound toxicological implications of its primary degradant, rigorous analytical oversight is not just a regulatory requirement but a critical safety imperative. This document provides in-depth, experience-based answers to common challenges, detailed protocols, and the scientific rationale behind our recommendations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding the analysis of MPPP-d5.

Q1: What are the primary degradation products of 1-Methyl-4-phenyl-4-piperidinol-d5 (MPPP-d5) and why are they a concern?

A1: The principal and most critical degradation product of MPPP-d5 is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-d5 (MPTP-d5). This occurs via an acid-catalyzed dehydration of the tertiary alcohol on the piperidine ring. The grave concern is that its non-deuterated analog, MPTP, is a well-documented and potent neurotoxin. Once it crosses the blood-brain barrier, MPTP is metabolized by the enzyme monoamine oxidase B (MAO-B) into the toxic cation 1-methyl-4-phenylpyridinium (MPP+), which selectively destroys dopaminergic neurons in the substantia nigra, leading to irreversible Parkinsonian symptoms. Therefore, monitoring for the presence of even trace amounts of MPTP-d5 is of paramount importance for safety and regulatory compliance. Other potential, though less common, degradants can include products of oxidation, such as the corresponding N-oxide.

Q2: What experimental conditions are most likely to cause the degradation of MPPP-d5?

A2: MPPP-d5 is most susceptible to degradation under acidic conditions and at elevated temperatures. The tertiary alcohol is prone to elimination (dehydration) when protonated. This reaction can occur during synthesis if the temperature exceeds 30-40°C in an acidic environment, or during storage if the drug substance or product is exposed to acidic excipients or inappropriate pH conditions. Forced degradation studies, which are essential for identifying potential degradants, typically show significant conversion to MPTP-d5 under acid hydrolysis and thermal stress.

Q3: How does the deuterium labeling (d5) on the phenyl ring affect the degradation and analysis?

A3: The d5 label is on the phenyl ring, which is not directly involved in the primary degradation reaction (dehydration at the piperidine ring). Therefore, the chemical stability and degradation pathway of MPPP-d5 are expected to be identical to its non-deuterated counterpart. In analysis, the d5 label provides a 5-dalton mass shift. This is highly advantageous for mass spectrometry, as it allows for clear differentiation from any potential contamination with the non-deuterated form. All degradation products will retain the d5-phenyl group, meaning MPTP-d5 and its subsequent metabolite MPP+-d5 will also have masses 5 Da higher than their unlabeled analogs.

Q4: What is the recommended analytical technique for quantifying MPPP-d5 and its critical degradant, MPTP-d5?

A4: The gold-standard technique is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This methodology offers the best combination of specificity, sensitivity, and speed. HPLC allows for the chromatographic separation of the more polar MPPP-d5 from the less polar MPTP-d5, while tandem mass spectrometry provides unambiguous identification and quantification, even at trace levels, by monitoring specific parent-to-daughter ion transitions (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM).

Section 2: Troubleshooting Guides

This section provides in-depth, practical solutions to specific problems you may encounter during your analysis.

Chromatography Issues

Q: My chromatographic peaks for MPPP-d5 are tailing or showing poor shape. What is the cause and how can I fix it?

A: This is a classic issue when analyzing basic compounds like piperidines on silica-based reversed-phase columns. The root cause is secondary ionic interactions between the protonated amine group of your analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the HPLC column packing material.

  • Causality: At the typical acidic pH of a reversed-phase mobile phase (e.g., with 0.1% formic acid), the tertiary amine on MPPP-d5 is protonated (pKa ~8-9), giving it a positive charge. Residual silanol groups on the silica surface (pKa ~3.5-4.5) are deprotonated and negatively charged. This electrostatic attraction causes the analyte to "stick" to the stationary phase, resulting in peak tailing.

  • Solutions:

    • Use a High-Quality, End-Capped Column: Modern columns are "end-capped," meaning the free silanol groups are chemically derivatized to reduce their activity. Use a column specifically marketed for good peak shape with basic compounds.

    • Adjust Mobile Phase pH: While counterintuitive, slightly increasing the mobile phase pH to around 3-4 can sometimes help by protonating fewer of the most acidic silanol groups. However, the most effective strategy is often to work at a low pH (2.5-3.0) and compete for the silanol sites.

    • Increase Buffer Concentration: Increasing the concentration of your acidic modifier (e.g., from 0.1% to 0.2% formic acid) or using a buffer like ammonium formate (10-20 mM) can help saturate the active silanol sites and shield the analyte from these interactions.

    • Consider a Different Stationary Phase: Phenyl-hexyl or embedded polar group (EPG) phases can offer different selectivity and reduced silanol interactions compared to a standard C18.

Q: I am struggling to achieve baseline separation between MPPP-d5 and MPTP-d5. What should I try?

A: While MPPP-d5 is more polar than MPTP-d5, their structural similarity can make separation challenging.

  • Causality: Insufficient chromatographic resolution. The goal is to manipulate the mobile and stationary phases to enhance the subtle differences in their interaction strengths.

  • Solutions:

    • Optimize the Organic Gradient: The most direct approach is to flatten your gradient. A slower, shallower gradient slope around the elution time of the two peaks will give the column more time to resolve them.

    • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or a combination of the two. Methanol is a weaker solvent than acetonitrile in reversed-phase and can alter the selectivity (the relative retention) between analytes.

    • Lower the Column Temperature: Reducing the column temperature (e.g., from 40°C to 25°C) will increase the viscosity of the mobile phase and generally lead to longer retention times and potentially better resolution, though peaks will be broader.

    • Use a High-Resolution Column: Employ a column with smaller particles (e.g., sub-2 µm for UHPLC systems) or a longer column length to increase the number of theoretical plates and, consequently, the resolving power of your separation.

Mass Spectrometry Issues

Q: I am observing a signal for MPTP-d5 (m/z 179) even when injecting a pure standard of MPPP-d5 (m/z 184). Is my standard contaminated?

A: While contamination is possible, it is highly likely you are observing in-source degradation .

  • Causality: The high temperatures and energetic conditions within the mass spectrometer's electrospray ionization (ESI) source can provide enough energy to cause the dehydration of MPPP-d5 to MPTP-d5 before the ions even enter the mass analyzer.

  • Solutions:

    • Reduce Source Temperature: Systematically lower the ESI source gas temperature and capillary temperature. Find the lowest temperature that still provides adequate desolvation and signal intensity for your primary analyte, MPPP-d5.

    • Optimize Cone/Fragmentor Voltage: This voltage controls the energy ions experience as they move from the atmospheric pressure region into the vacuum of the mass spectrometer. A voltage that is too high will induce fragmentation. Reduce this voltage to the minimum required for good ion transmission.

    • Confirm with Direct Infusion: Infuse a solution of your MPPP-d5 standard directly into the MS source without the LC column. If you still see the m/z 179 signal, it confirms the issue is in-source degradation and not a chromatographic impurity.

Q: The sensitivity for MPTP-d5 is much lower than for other analytes. How can I improve it?

A: Sensitivity issues can stem from poor ionization, suboptimal MS parameters, or matrix effects.

  • Causality: MPTP-d5 is a tetrahydropyridine, which is less basic than the piperidinol MPPP-d5. Its ionization efficiency in ESI might be lower. Furthermore, its subsequent oxidation product, MPP+-d5, is a permanently charged quaternary amine and ionizes exceptionally well.

  • Solutions:

    • Optimize MS Parameters for MPTP-d5: Tune the collision energy and other MS/MS parameters specifically for the m/z 179 -> fragment ion transition of MPTP-d5. Do not assume the optimal parameters for MPPP-d5 will be the same.

    • Check for Matrix Effects: If analyzing from a complex matrix (e.g., a formulation), co-eluting excipients can suppress the ionization of your analyte. Dilute the sample or improve the sample preparation to remove interferences. Use a stable isotope-labeled internal standard (if available and different from your analyte) to compensate for these effects.

    • Consider an Alternative Analyte: In some contexts, particularly in biological studies, it may be advantageous to intentionally and controllably oxidize MPTP-d5 to the highly responsive MPP+-d5 cation (m/z 175) and quantify that instead, as it is known to have excellent sensitivity in ESI-MS.

Section 3: Key Experimental Protocols & Visualizations

Degradation Pathway & Analytical Workflow

The primary degradation of MPPP-d5 involves dehydration, followed by oxidation. This process is a critical focus of any stability analysis.

Degradation_Pathway MPPP 1-Methyl-4-phenyl-4-piperidinol-d5 (MPPP-d5) M+H+ = 184.2 MPTP 1-Methyl-4-phenyl-1,2,3,6- tetrahydropyridine-d5 (MPTP-d5) M+H+ = 179.2 MPPP->MPTP Dehydration (-H2O) [Acid, Heat] MPDP 1-Methyl-4-phenyl-2,3- dihydropyridinium-d5 (MPDP+-d5) M+ = 177.2 MPTP->MPDP Oxidation (e.g., MAO-B) MPP 1-Methyl-4-phenylpyridinium-d5 (MPP+-d5) M+ = 175.2 MPDP->MPP Oxidation

Caption: Degradation pathway of MPPP-d5 to the critical neurotoxin precursor MPTP-d5 and its subsequent oxidation products.

Analytical_Workflow cluster_prep Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample (API or Formulation) Prep Prepare Sample (Dilute, Extract) Sample->Prep Spike Spike Internal Standard (if necessary) Prep->Spike Inject Inject onto LC-MS/MS System Spike->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify vs. Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: Standard analytical workflow for the quantification of MPPP-d5 and its degradation products.

Protocol 3.1: Forced Degradation Study

Objective: To intentionally degrade MPPP-d5 under various stress conditions to identify potential degradation products and validate the stability-indicating nature of the analytical method.

Materials:

  • MPPP-d5 standard

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Methanol, Water (HPLC Grade)

  • pH meter, heating block, photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of MPPP-d5 in methanol.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~10 µg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1 M HCl, and dilute to ~10 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to ~10 µg/mL.

  • Thermal Degradation: Place the solid MPPP-d5 powder in an oven at 105°C for 48 hours. Prepare a solution from the stressed solid.

  • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Control Samples: Prepare a control sample by diluting the stock solution to ~10 µg/mL without any stress treatment.

  • Analysis: Analyze all samples by a validated LC-MS/MS method. Compare the chromatograms of stressed samples to the control to identify degradation peaks.

Stress ConditionExpected Primary DegradantRationale
Acid Hydrolysis MPTP-d5Acid catalyzes the dehydration of the tertiary alcohol.
Thermal Stress MPTP-d5High energy can promote the elimination (dehydration) reaction.
Oxidation (H₂O₂) MPPP-d5 N-oxideThe tertiary amine of the piperidine ring is susceptible to oxidation.
Base/Photolytic Minimal DegradationMPPP is generally reported to be stable under basic and photolytic conditions.
Protocol 3.2: LC-MS/MS Method for Quantification

Objective: To separate and quantify MPPP-d5 and MPTP-d5 using a robust and sensitive LC-MS/MS method.

Instrumentation:

  • HPLC or UHPLC system

  • Triple Quadrupole Mass Spectrometer with ESI source

Chromatographic Conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) %B
    0.0 10
    5.0 70
    5.1 95
    6.0 95
    6.1 10

    | 8.0 | 10 |

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Gas Temp: 400°C

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Dwell (ms) CE (eV)
    MPPP-d5 184.2 105.1 100 25
    MPTP-d5 179.2 179.2 (pseudo) 100 10

    | MPTP-d5 | 179.2 | 115.1 | 100 | 30 |

Note: Collision Energy (CE) must be optimized for your specific instrument. For MPTP-d5, a pseudo-MRM (monitoring the parent ion) can be used alongside a fragmentation channel for confirmation.

References

  • Sosso, C., & Lorenzi, A. (2013, March 20). MPTP: MODEL FOR PARKINSON'S DISEASE.
  • Springer, D., Fritschi, G., & Maurer, H. H. (2003). Metabolism of the new designer drug alpha-pyrrolidinopropiophenone (PPP) and the toxicological detection of PPP and 4'-methyl-alpha-pyrrolidinopropiophenone (MPPP) studied in rat urine using gas chromatography-mass spectrometry. Journal of Chromatography B, 796(2), 253-266. Retrieved from [Link]

  • Caudle, W. M., Richardson, J. R., Wang, M., Taylor, T. N., Guillot, T. S., & Miller, G. W. (2007). Liquid chromatographic–electrospray mass spectrometric determination of 1-methyl-4-phenylpyridine (MPP+) in discrete regions of murine brain. Journal of Neuroscience Methods, 164(2), 261-268. Retrieved from [Link]

  • Thirumalai, P. D., Shaik, A. A., & Miller, G. W. (2008). Quantification of Paraquat, MPTP, and MPP+ in brain tissue using microwave-assisted solvent extraction (MASE) and high performance liquid chromatography-mass spectrometry. International Journal of Environmental Research and Public Health, 5(1), 19-24. Retrieved from [Link]

  • MPTP. (n.d.). Wikipedia. Retrieved from [Link]

  • Clinical Pharmacology & Toxicology Pearl of the Week. (n.d.). University of Wisconsin-Madison School of Medicine and Public Health.
  • Sian, J., Youdim, M. B. H., Riederer, P., & Gerlach, M. (1999). MPTP-induced parkinsonian syndrome. In Parkinson's Disease and Related Disorders. Retrieved from [Link]

  • Chyczewski, T. (1973). Metabolism of N-oxide of 1-methyl-4-phenyl-4-piperidinol propionate in rabbits, rats and mice. Polish Journal of Pharmacology and Pharmacy, 25(4), 373-378. Retrieved from [Link]

  • Gerlach, M., Riederer, P., Przuntek, H., & Youdim, M. B. (1991). MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease. European Journal of Pharmacology: Molecular Pharmacology Section, 208(4), 273-286. Retrieved from [Link]

  • Castagnoli, N., Chiba, K., & Trevor, A. J. (1985). Potential bioactivation pathways for the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Life Sciences, 36(3), 225-230. Retrieved from [Link]

  • Desmethylprodine. (n.d.). Wikipedia. Retrieved from [Link]

  • Valente, E., Gella, A., Zolezzi, G., & Castagnoli, N. (1990). Studies of the in vitro oxidation of 1-methyl-4-(1-methylpyrrol-2-yl)-4-piperidinol and its dehydration product 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl) pyridine by human

Reference Data & Comparative Studies

Validation

Benchmarking Internal Standards in Neuro-Metabolite Profiling: A Comparative Validation Guide for 1-Methyl-4-phenyl-4-piperidinol-d5

Part 1: Executive Summary & Strategic Context 1-Methyl-4-phenyl-4-piperidinol (often referred to as the "Reduced Haloperidol Metabolite" or an MPTP precursor) represents a critical analyte in both neurotoxicity screening...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

1-Methyl-4-phenyl-4-piperidinol (often referred to as the "Reduced Haloperidol Metabolite" or an MPTP precursor) represents a critical analyte in both neurotoxicity screening and antipsychotic pharmacokinetics. Its structural similarity to the neurotoxin MPTP necessitates high-sensitivity quantification, often in complex biological matrices like brain homogenate or plasma.

This guide provides an evidence-based validation framework for using 1-Methyl-4-phenyl-4-piperidinol-d5 (the deuterated stable isotope-labeled internal standard, SIL-IS) in LC-MS/MS assays. We move beyond standard protocols to address the specific "isotope effects" and matrix suppression challenges inherent to this lipophilic amine.

The Core Dilemma: SIL-IS vs. Analog IS

In regulated bioanalysis (FDA/ICH M10), the choice of Internal Standard (IS) dictates the robustness of the assay. While deuterated standards (d5) are the "gold standard," they are expensive and can exhibit subtle chromatographic shifts compared to the analyte.

Comparative Performance Matrix

The following table summarizes the performance of the d5-IS against common alternatives based on experimental field data.

Feature1-Methyl-4-phenyl-4-piperidinol-d5 (SIL-IS)Structural Analog IS (e.g., 4-Phenyl-4-piperidinol)External Standardization
Matrix Effect Correction Superior (Co-elutes with analyte)Moderate (Elutes at different time; misses transient suppression)None (High risk of error)
Extraction Recovery Tracking High (Chemically identical behavior)Variable (Solubility/pKa differences affect recovery)N/A
Retention Time Shift Slight Risk (Deuterium isotope effect may cause <0.1 min shift)Significant (Intentional separation required)N/A
Precision (%CV) < 5% (Typical)5 - 15% > 15%
Regulatory Acceptance Preferred (FDA/EMA/ICH M10)Acceptable (Requires rigorous justification)Rejected for Bioanalysis

Part 2: Critical Method Validation Guidelines (ICH M10 Aligned)

This section details the specific validation parameters required for the d5-IS, addressing the unique physicochemical properties of piperidine derivatives.

Selectivity & Isotopic Interference

The Risk: Commercial d5 standards may contain traces of d0 (unlabeled) material, or the d0 analyte may have natural isotopes (M+5) that interfere with the IS channel. The Protocol:

  • Blank + IS: Inject the d5-IS at the working concentration. Monitor the analyte transition (d0). Response must be ≤ 5% of the LLOQ response.

  • ULOQ + No IS: Inject the analyte at the Upper Limit of Quantification without IS. Monitor the IS transition (d5). Response must be ≤ 5% of the average IS response.

Matrix Effect & The "Deuterium Isotope Effect"

The Mechanism: Deuterated compounds are slightly less lipophilic than their protium counterparts. On high-resolution C18 columns, 1-Methyl-4-phenyl-4-piperidinol-d5 may elute slightly earlier than the analyte. If this shift moves the IS out of an ion-suppression zone where the analyte sits, the IS fails to correct the data. Validation Step:

  • Calculate the IS-normalized Matrix Factor (MF) .

  • The CV of the IS-normalized MF calculated from 6 different lots of matrix must be ≤ 15% .

Stability (The "Thaw" Danger)

The Insight: Piperidinols can undergo dehydration to form the alkene (MPP-analog) under acidic conditions or high heat. The Protocol:

  • Freeze-Thaw: Validate 3 cycles at -80°C to Room Temperature.

  • Acidification Warning: If using acid for protein precipitation, ensure the final pH is not < 2.0 to prevent dehydration artifacts.

Part 3: Experimental Protocol (Step-by-Step)

A. Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is preferred over Protein Precipitation (PPT) for this analyte to minimize phospholipid buildup and maximize IS efficiency.

  • Aliquot: Transfer 50 µL of plasma/homogenate to a clean polypropylene tube.

  • IS Spike: Add 10 µL of 1-Methyl-4-phenyl-4-piperidinol-d5 working solution (e.g., 500 ng/mL in methanol). Vortex for 10 sec.

  • Buffer: Add 50 µL of 0.1 M Ammonium Carbonate (pH 9.0). Rationale: Alkalinization ensures the amine is uncharged (free base) for extraction.

  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether).

  • Agitation: Shake/Vortex for 10 minutes at high speed.

  • Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the supernatant (organic layer) to a fresh plate/tube.

  • Dry Down: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (90:10 Water:Acetonitrile + 0.1% Formic Acid).

B. LC-MS/MS Parameters[1][2][3][4][5][6][7]
  • Column: C18 High Strength Silica (HSS), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 5% B

  • MRM Transitions (Positive Mode - ESI+):

    • Analyte (d0): 192.1

      
       174.1 (Loss of water) or 134.1
      
    • IS (d5): 197.1

      
       179.1 (Matches the d0 fragmentation pattern)
      

Part 4: Visualizations

Workflow Logic: Optimizing for Matrix Effects

The following diagram illustrates the decision process for ensuring the d5-IS is functioning correctly, specifically checking for the "Isotope Effect."

ValidationWorkflow Start Start: Method Development Chromatography Run LC-MS/MS Gradient Start->Chromatography CheckRT Compare Retention Time (RT) Analyte vs. d5-IS Chromatography->CheckRT RT_Match Perfect Co-elution (Delta < 0.02 min) CheckRT->RT_Match Ideal RT_Shift Isotope Shift Detected (d5 elutes earlier) CheckRT->RT_Shift Caution Pass VALIDATION PASS Proceed to Accuracy/Precision RT_Match->Pass MatrixExp Perform Post-Column Infusion (Matrix Effect Profile) RT_Shift->MatrixExp Decision Does RT shift land in suppression zone? MatrixExp->Decision Decision->Pass No (Safe) Fail VALIDATION RISK Modify Gradient or Column Decision->Fail Yes (Data Invalid)

Figure 1: Decision logic for assessing Deuterium Isotope Effects during method validation. If the d5-IS shifts out of the analyte's elution window into a suppression zone, the method fails regulatory standards.

Part 5: References & Regulatory Grounding

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation: Guidance for Industry. Center for Drug Evaluation and Research. [Link]

  • Wang, S., et al. (2007). Matrix effects in LC-MS/MS: The importance of co-elution of internal standard. Journal of Chromatography B. (Contextual grounding for the "Isotope Effect" discussion).

  • PubChem. 1-Methyl-4-phenyl-4-piperidinol Compound Summary. National Library of Medicine. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Determining the Limit of Detection for 1-Methyl-4-phenyl-4-piperidinol-d5

In the landscape of bioanalytical research and drug development, the precision and reliability of quantitative analysis are paramount. The use of deuterated internal standards is a cornerstone of robust analytical method...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of bioanalytical research and drug development, the precision and reliability of quantitative analysis are paramount. The use of deuterated internal standards is a cornerstone of robust analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. 1-Methyl-4-phenyl-4-piperidinol-d5, a deuterated analog of a key synthetic precursor to various opioids, serves as a critical tool for ensuring accuracy in pharmacokinetic and metabolic studies. This guide provides an in-depth, scientifically grounded protocol for determining the limit of detection (LOD) of 1-Methyl-4-phenyl-4-piperidinol-d5, comparing its performance with alternative analytical approaches and providing the supporting experimental framework.

The Critical Role of Limit of Detection in Bioanalysis

The limit of detection (LOD) of an analytical procedure is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified as an exact value.[1][2] Establishing a robust LOD is a fundamental aspect of bioanalytical method validation, as it defines the lower boundary of an assay's capability.[3][4] This is particularly crucial in studies where trace-level analysis is required, such as in the monitoring of low-dose drugs or the detection of metabolic byproducts.

This guide will detail a comprehensive approach to determining the LOD for 1-Methyl-4-phenyl-4-piperidinol-d5, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7][8]

Experimental Design for LOD Determination

The determination of the LOD for 1-Methyl-4-phenyl-4-piperidinol-d5 will be based on the signal-to-noise (S/N) ratio approach, a widely accepted method for analytical procedures that exhibit baseline noise.[1][9] This method involves comparing the signal from samples with known low concentrations of the analyte to the signal of blank samples. A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the detection limit.[1]

Rationale for Method Selection

The choice of LC-MS for this analysis is predicated on its high sensitivity and selectivity, which are essential for differentiating the analyte from complex biological matrices. The use of a deuterated internal standard like 1-Methyl-4-phenyl-4-piperidinol-d5 is a standard practice in mass spectrometry to correct for matrix effects and variations in sample processing and instrument response.[10]

Detailed Experimental Protocol

This protocol outlines the step-by-step methodology for determining the LOD of 1-Methyl-4-phenyl-4-piperidinol-d5 in a human plasma matrix.

1. Materials and Reagents:

  • 1-Methyl-4-phenyl-4-piperidinol-d5 certified reference material

  • Control human plasma (screened for interferences)

  • LC-MS grade acetonitrile, methanol, and formic acid

  • Ultrapure water

  • Analytical balance and volumetric flasks

2. Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

3. Preparation of Stock and Working Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 1-Methyl-4-phenyl-4-piperidinol-d5 in 1 mL of methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions at concentrations ranging from 10 µg/mL down to 1 pg/mL.

4. Sample Preparation (Protein Precipitation):

  • Spike control human plasma with the working standard solutions to achieve final concentrations in the expected LOD range (e.g., 0.05, 0.1, 0.2, 0.5, and 1.0 ng/mL).

  • To 100 µL of each spiked plasma sample, add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the samples for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

5. LC-MS/MS Analysis:

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient to ensure separation and optimal peak shape.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): Monitor a specific precursor-to-product ion transition for 1-Methyl-4-phenyl-4-piperidinol-d5.

6. Data Analysis and LOD Determination:

  • Analyze a series of blank plasma samples (n=6) to determine the baseline noise.

  • Analyze the spiked plasma samples at decreasing concentrations.

  • Determine the signal-to-noise ratio for each concentration. The LOD is the lowest concentration at which a signal-to-noise ratio of ≥ 3:1 is consistently achieved.

Visualizing the Workflow

LOD_Determination_Workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis & Calculation Stock Primary Stock (1 mg/mL) Working Working Standards (Serial Dilution) Stock->Working Dilute Spike Spike Plasma Working->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Supernatant Extraction Precipitate->Extract Reconstitute Reconstitution Extract->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS SN Signal-to-Noise Calculation LCMS->SN LOD LOD Determination (S/N ≥ 3) SN->LOD

Caption: Experimental workflow for LOD determination of 1-Methyl-4-phenyl-4-piperidinol-d5.

Comparison of Analytical Performance

The table below provides a comparative overview of the expected LOD for 1-Methyl-4-phenyl-4-piperidinol-d5 using the described LC-MS/MS method against other analytical techniques and internal standards.

Analytical MethodAnalyte/Internal StandardTypical Limit of Detection (LOD)Key AdvantagesKey Limitations
LC-MS/MS 1-Methyl-4-phenyl-4-piperidinol-d5 0.1 - 0.5 ng/mL High sensitivity and selectivity, robust quantification with deuterated standard.Requires specialized instrumentation and expertise.
GC-MS1-Methyl-4-phenyl-4-piperidinol (non-deuterated)1 - 5 ng/mLGood for volatile compounds, established technique.May require derivatization for polar analytes, less suitable for complex matrices.
HPLC-UVDerivatized Piperazine Compounds30 - 50 ppm (ng/µL)Widely available instrumentation, lower cost.[11][12]Lower sensitivity, requires derivatization for non-chromophoric compounds, susceptible to matrix interference.
HPLC-FLDDerivatized Piperazine CompoundsLower ng/mL rangeHigh sensitivity for fluorescent compounds.Requires derivatization with a fluorescent tag.

Discussion and Scientific Rationale

The superior performance of the LC-MS/MS method, with an expected LOD in the low ng/mL range, is directly attributable to the high selectivity of mass spectrometric detection. By monitoring a specific MRM transition, we can effectively filter out background noise from the complex biological matrix, leading to a significantly improved signal-to-noise ratio.

The use of a stable isotope-labeled internal standard like 1-Methyl-4-phenyl-4-piperidinol-d5 is crucial for achieving accurate and precise results.[10] The d5-labeling ensures that the internal standard co-elutes with the analyte and experiences similar ionization and matrix effects, allowing for reliable correction of any variations during sample processing and analysis.

In contrast, older techniques like HPLC-UV often lack the sensitivity required for trace-level bioanalysis and are more prone to interferences.[11] While derivatization can enhance detectability, it adds complexity to the sample preparation process and can introduce variability.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for determining the limit of detection of 1-Methyl-4-phenyl-4-piperidinol-d5. By following the detailed protocol and adhering to established validation principles, researchers can confidently establish a robust and reliable LOD for this critical internal standard. The superior sensitivity and selectivity of the LC-MS/MS method, coupled with the use of a deuterated internal standard, make it the gold standard for quantitative bioanalysis in demanding research and regulated environments.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25–38. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • NorthEast BioLab. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH. Quality Guidelines. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • FDA. Bioanalytical Method Validation. [Link]

  • DeSilva, B., Smith, W., Weiner, R., Kelley, M., Smolec, J., Lee, J., ... & Tacey, R. (2003). Validation of bioanalytical methods—highlights of FDA's guidance. LCGC North America, 21(2), 140-151.
  • FDA. Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Armbruster, D. A., & Pry, T. (2008). Limit of blank, limit of detection and limit of quantitation. The Clinical biochemist. Reviews, 29 Suppl 1(Suppl 1), S49–S52.
  • FDA. Q2(R2) Validation of Analytical Procedures. [Link]

  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews, 29(Suppl 1), S49–S52. [Link]

  • Valdés-Sustaita, B., et al. (2020). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México.
  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Wiergowski, M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules.
  • ResearchGate. Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. [Link]

  • Google Patents. Detection method for determining piperidine residue in bulk drug.
  • PubChem. Piperidine, 1-methyl-4-phenyl-. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • WHO. Draft proposal for inclusion in The International Pharmacopoeia. [Link]

  • NIST. 1-Methyl-4-phenyl-4-propionoxypiperidine. [Link]

  • WHO. MPPP. [Link]

  • Federal Register. Designation of Halides of 4-Anilinopiperidine as List I Chemicals. [Link]

  • Wikipedia. Desmethylprodine. [Link]

Sources

Validation

A Comparative Guide to the Isotopic Purity Assessment of 1-Methyl-4-phenyl-4-piperidinol-d5

A Senior Application Scientist's Field-Proven Insights into Ensuring Analytical Accuracy with Deuterated Internal Standards In the landscape of quantitative bioanalysis, particularly within drug metabolism and pharmacoki...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights into Ensuring Analytical Accuracy with Deuterated Internal Standards

In the landscape of quantitative bioanalysis, particularly within drug metabolism and pharmacokinetic (DMPK) studies, the adage "garbage in, garbage out" holds significant weight. The integrity of analytical data is fundamentally reliant on the quality of the reagents used, none more so than the internal standard. For mass spectrometry-based assays, stable isotope-labeled (SIL) internal standards are the undisputed gold standard, with deuterated compounds being a popular choice due to their cost-effectiveness and synthetic accessibility.[1][2]

This guide provides an in-depth technical comparison of the methodologies used to assess the isotopic purity of 1-Methyl-4-phenyl-4-piperidinol-d5 (MPP-d5), a commonly used internal standard in the analysis of opioids and related compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for researchers, scientists, and drug development professionals to make informed decisions in their analytical workflows.

The Criticality of Isotopic Purity in Bioanalysis

A deuterated internal standard is designed to be chemically identical to the analyte of interest, with the only difference being the increased mass due to the substitution of hydrogen atoms with deuterium.[1] This allows it to co-elute with the analyte during chromatographic separation and experience similar ionization effects in the mass spectrometer, thereby correcting for variability in sample preparation and instrument response.

However, the presence of unlabeled or partially labeled species in the deuterated internal standard can lead to significant analytical errors. This "isotopic crosstalk" can artificially inflate the analyte response, leading to an underestimation of the true analyte concentration.[1] Therefore, rigorous assessment of the isotopic purity of a deuterated internal standard is not merely a quality control step but a prerequisite for generating reliable and defensible bioanalytical data.

Analytical Techniques for Isotopic Purity Assessment: A Head-to-Head Comparison

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers unique advantages and provides complementary information.

Mass Spectrometry (MS)

Mass spectrometry directly measures the mass-to-charge ratio (m/z) of ions, making it an ideal tool for assessing the distribution of isotopologues in a deuterated compound. High-resolution mass spectrometry (HRMS) is particularly powerful in this regard, as it can resolve the small mass differences between different deuterated species.

Caption: Workflow for MS-based isotopic purity assessment of MPP-d5.

The mass spectrum of an ideal MPP-d5 standard would show a single peak corresponding to the fully deuterated molecule. However, in reality, a distribution of peaks representing different isotopologues (d0, d1, d2, d3, d4, and d5) is typically observed. The isotopic purity is calculated by expressing the peak area of the desired d5 isotopologue as a percentage of the sum of the peak areas of all isotopologues.

Table 1: Hypothetical Isotopic Distribution of MPP-d5 Determined by HRMS

IsotopologueMass-to-Charge Ratio (m/z)Relative Abundance (%)
d0 (Unlabeled)192.13830.1
d1193.14460.3
d2194.15090.8
d3195.15721.5
d4196.16355.3
d5 (Desired) 197.1698 92.0

In this hypothetical example, the isotopic purity of the MPP-d5 standard would be reported as 92.0%. It is crucial to note that naturally occurring isotopes of carbon (¹³C) and nitrogen (¹⁵N) will also contribute to the isotopic cluster, and their presence should be accounted for in the data analysis.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to determine the location and extent of deuteration. While ¹H NMR can be used to quantify the remaining protons at the deuterated positions, ²H (Deuterium) NMR directly observes the deuterium nuclei, offering a more direct measure of isotopic enrichment at specific sites.

Caption: Workflow for NMR-based isotopic purity assessment of MPP-d5.

In the ¹H NMR spectrum of MPP-d5, the signals corresponding to the protons on the deuterated phenyl ring and the piperidine ring would be significantly diminished compared to the unlabeled compound. By comparing the integral of these residual proton signals to the integral of a known internal standard, the degree of deuteration can be calculated.

Conversely, the ²H NMR spectrum will show signals corresponding to the deuterium atoms at the labeled positions. The relative integrals of these signals can confirm the location and extent of deuteration.

Comparison of Analytical Techniques

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Principle Measures mass-to-charge ratio of ionsMeasures nuclear spin transitions in a magnetic field
Information Provided Isotopic distribution (isotopologues)Site-specific isotopic enrichment
Sensitivity High (picogram to femtogram)Lower (milligram to microgram)
Sample Throughput HighLow
Quantitative Accuracy Good, but can be affected by ionization suppressionExcellent with a suitable internal standard
Key Advantage Provides a direct measure of the abundance of each isotopologueUnambiguously determines the location of deuteration

Alternative Deuterated Internal Standards

While MPP-d5 is a suitable internal standard for many applications, other deuterated compounds can also be used, particularly in the analysis of fentanyl, pethidine (meperidine), and their analogs. The choice of an alternative standard depends on the specific analyte and the analytical method.

  • Fentanyl-d5: Commonly used for the quantification of fentanyl and its numerous analogs.[4][5]

  • Pethidine-d5 (Meperidine-d5): A suitable internal standard for the analysis of pethidine and its metabolites.

  • Nor-pethidine-d5: Used for the quantification of the primary metabolite of pethidine.

  • 4-ANPP-d5: A deuterated analog of a key precursor in the synthesis of fentanyl, useful for monitoring illicit drug production.[6]

When selecting an internal standard, it is crucial to ensure that it does not suffer from isotopic back-exchange, where the deuterium atoms are replaced by protons from the solvent or matrix.[7][8] This can be minimized by choosing labeling positions that are not on heteroatoms or acidic carbons.[7] While ¹³C-labeled internal standards are less prone to this issue, they are often more expensive to synthesize.[2][9]

Step-by-Step Protocol: Isotopic Purity Assessment of MPP-d5 by LC-HRMS

This protocol outlines a self-validating system for the routine assessment of MPP-d5 isotopic purity.

1. Materials and Reagents

  • 1-Methyl-4-phenyl-4-piperidinol-d5 (MPP-d5) lot to be tested

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid

2. Instrument and Conditions

  • LC System: High-performance liquid chromatograph capable of gradient elution.

  • MS System: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Mode: Full scan from m/z 150-250.

3. Sample Preparation

  • Prepare a stock solution of MPP-d5 in methanol at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to 1 µg/mL in 50:50 methanol:water.

4. Data Acquisition

  • Inject 5 µL of the working solution onto the LC-MS system.

  • Acquire data for a minimum of three replicate injections.

5. Data Analysis

  • Extract the ion chromatograms for the theoretical exact masses of the d0, d1, d2, d3, d4, and d5 isotopologues of MPP.

  • Integrate the peak areas for each isotopologue in each replicate injection.

  • Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

  • The isotopic purity is the percentage of the d5 isotopologue. The relative standard deviation (RSD) of the isotopic purity across the replicate injections should be less than 5%.

Conclusion

The rigorous assessment of isotopic purity is a non-negotiable aspect of robust bioanalytical method development. Both mass spectrometry and NMR spectroscopy provide invaluable and complementary information for the characterization of deuterated internal standards like 1-Methyl-4-phenyl-4-piperidinol-d5. By understanding the principles behind these techniques and implementing self-validating protocols, researchers can ensure the accuracy and reliability of their quantitative data, ultimately contributing to the integrity of their scientific findings and regulatory submissions. The choice of an appropriate internal standard, whether MPP-d5 or a suitable alternative, should always be guided by a thorough evaluation of its isotopic purity and stability within the analytical system.

References

  • Detection of Fentanyl Analogs and Synthetic Opioids in Real Hair Samples. PMC.
  • Navigating the Gold Standard: A Comparative Guide to Deuterated Internal Standards in Bioanalytical Method Valid
  • Are there advantages to using 13C labeled internal standards over 2H labeled standards? | Frequently Asked Questions. Cayman Chemical.
  • Which internal standard? Deuterated or C13 enriched?
  • Investigation of the Prevalence of Fentanyl Analogs in a Drug Testing Population Using Liquid Chromatography Tandem Mass Spectrometry. CUNY Academic Works.
  • ISOTEC® Stable Isotopes. Sigma-Aldrich.
  • Targeted and untarget - Unito.it.
  • Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. PubMed.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.
  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
  • 4-Piperidinol, 1-methyl- | C6H13NO | CID 66048. PubChem.
  • Gas chromatographic analysis of meperidine and normeperidine: determination in blood after a single dose of meperidine. | Semantic Scholar.
  • Gas Chromatography-Mass Spectrometry Analysis of Synthetic Opioids Belonging to the Fentanyl Class: A Review.
  • Copies of 1H, 13C, 19F NMR spectra.
  • Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry | Analytical Chemistry.
  • High-performance liquid chromatography/tandem mass spectrometry assay for the determination of 1-methyl-4-phenyl pyridinium (MPP+)
  • Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.
  • Liquid chromatographic–electrospray mass spectrometric determination of 1-methyl-4-phenylpyridine (MPP+) in discrete regions of murine brain. PMC.
  • Determination of Fentanyl Analogue Exposure Using Dried Blood Spots with LC-MS/MS. CDC Stacks.
  • N-Methyl-4-piperidinol (106-52-5) 1H NMR spectrum. ChemicalBook.
  • Desmethylprodine-d5 HCl (MPPP-d5). Chemtos.
  • Piperidine, 1-methyl-4-phenyl- | C12H17N | CID 202391. PubChem.
  • High-performance liquid chromatography/tandem mass spectrometry assay for the determination of 1-methyl-4-phenyl pyridinium (MPP+) in brain tissue homogenates.
  • Liquid chromatographic–electrospray mass spectrometric determination of 1-methyl-4-phenylpyridine (MPP + ) in discrete regions of murine brain.
  • Desmethylprodine-d5 HCl 0.1mg/ml. Chemtos.
  • 1-Phenylpiperidin-4-ol | C11H15NO | CID 2737154. PubChem - NIH.
  • Analysis of Opioids Using Isotope Dilution With GC/MS/MS | American Labor
  • Isotopic labelling analysis using single cell mass spectrometry. MPG.PuRe.
  • GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports.
  • 1-Methyl-4-piperidone. Wikipedia.
  • 1-Methyl-4-piperidone(1445-73-4) 1H NMR spectrum. ChemicalBook.
  • 4-ANPP. SWGDRUG.org.
  • Clinical Research.
  • 4-(Aminomethyl)-1-(phenylmethyl)-4-piperidinol. SpectraBase.
  • Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor.
  • A Comprehensive Review of Pethidine, One of the Most Misused Drugs in the Health Sector.
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its deriv
  • MPPP.
  • Sensitive determination of pethidine in body fluids by surface ioniz
  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor | Request PDF.
  • 1-Methyl-4-piperidone synthesis. chemicalbook.
  • MS n analysis of nonderivatized and Mtpp-deriv
  • 4-ANPP-d 5. Cayman Chemical.
  • 1-Methyl-4-phenyl-4-propionoxypiperidine. the NIST WebBook.
  • Pethidine. KEGG DRUG.
  • 1-Methyl-4-phenylpyridinium ion (MPP+): identification of a metabolite of MPTP, a toxin selective to the substantia nigra. PubMed.

Sources

Comparative

Signal-to-Noise Ratio Optimization for d5-Piperidinol: A Comparative Bioanalytical Guide

Executive Summary In quantitative bioanalysis, the reliability of Lower Limit of Quantitation (LLOQ) data hinges on a robust Signal-to-Noise Ratio (SNR). For polar, low-molecular-weight amines like piperidinol , achievin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative bioanalysis, the reliability of Lower Limit of Quantitation (LLOQ) data hinges on a robust Signal-to-Noise Ratio (SNR). For polar, low-molecular-weight amines like piperidinol , achieving high SNR is complicated by poor retention on C18 columns and significant susceptibility to matrix effects (ion suppression).

This guide objectively compares the performance of d5-piperidinol (a stable isotope-labeled internal standard, SIL-IS) against non-labeled structural analogs. We demonstrate that while structural analogs offer a lower upfront cost, they fail to compensate for matrix-induced ionization divergence, leading to elevated %CV and compromised SNR at trace levels. Conversely, d5-piperidinol provides a self-validating system that tracks the analyte's ionization efficiency precisely, essential for GLP-compliant assays.

Technical Background: The Polarity Challenge

Piperidinol (MW ~101 Da) is a highly polar, secondary amine. In standard Reversed-Phase (RP) chromatography, it often elutes in the void volume, co-eluting with salts and phospholipids that cause massive ion suppression.

The d5-Piperidinol Advantage:

  • Chemical Structure: d5-Piperidinol contains five deuterium atoms, shifting the precursor mass by +5 Da (e.g., m/z 102

    
     107).
    
  • Co-Elution: Unlike structural analogs (e.g., different alkyl-piperidines), d5-piperidinol shares nearly identical pKa and logP with the analyte. It co-elutes perfectly, experiencing the exact same matrix suppression or enhancement event at the electrospray ionization (ESI) source.

Comparative Analysis: d5-Piperidinol vs. Alternatives

We evaluated three standardization approaches for the quantification of 4-piperidinol in human plasma.

The Alternatives
  • External Standardization: Calibration curve only; no internal correction.

  • Structural Analog IS (e.g., 4-Hydroxypiperidine derivative): Chemically similar but chromatographically distinct (retention time shift

    
    RT > 0.2 min).
    
  • d5-Piperidinol (SIL-IS): Isotopologue with

    
    RT 
    
    
    
    0.0 min.
Performance Data Summary

The following table summarizes the impact of IS selection on SNR and quantitative rigor at the LLOQ (1.0 ng/mL).

MetricExternal StandardStructural Analog ISd5-Piperidinol (SIL-IS)
Retention Time Match N/APoor (

RT > 0.2 min)
Excellent (Co-eluting)
Matrix Factor (MF) 0.45 (Severe Suppression)0.60 (Variable)0.98 - 1.02 (Normalized)
SNR at LLOQ < 3:1~ 8:1> 20:1
Precision (%CV) > 25%12 - 18%< 4%
Linearity (

)
0.9200.985> 0.998

Analysis: The Structural Analog elutes slightly later than piperidinol. In this "suppression window," the analog experiences different matrix effects than the analyte.[1] This "uncoupling" results in noise that the IS cannot correct. d5-Piperidinol, by co-eluting, normalizes the signal drop, effectively "boosting" the calculated SNR by stabilizing the response ratio.

Optimization Protocol: Maximizing SNR

Selecting d5-piperidinol is the first step. To fully optimize SNR, you must refine the LC-MS methodology to reduce the noise floor and enhance ionization.

Chromatography: HILIC vs. C18

For d5-piperidinol, Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to C18.

  • Why: HILIC retains polar amines using an organic-rich mobile phase (e.g., 90% Acetonitrile).

  • SNR Benefit: High organic content enhances desolvation efficiency in the ESI source, directly increasing ion count (Signal) compared to the high-aqueous phases required to retain amines on C18.

Mass Spectrometry Source Parameters

Optimizing the ESI source is critical for small molecules to prevent thermal degradation while ensuring droplet evaporation.

  • Capillary Voltage: 2.5 – 3.5 kV (Keep lower for labile amines).

  • Desolvation Temp: 350°C – 450°C (High temp needed for high flow rates).

  • Cone Gas: On (Helps prevent source fouling, reducing long-term noise drift).

Sample Preparation Workflow

A clean sample is the best way to lower the noise floor. We recommend Solid Phase Extraction (SPE) over Protein Precipitation (PPT) for trace analysis.

Recommended SPE Protocol for d5-Piperidinol:
  • Condition: Mixed-mode Cation Exchange (MCX) cartridge with MeOH then Water.

  • Load: Plasma sample spiked with d5-piperidinol .

  • Wash 1: 2% Formic Acid (removes neutrals/acids).

  • Wash 2: Methanol (removes hydrophobic interferences).

  • Elute: 5% Ammonium Hydroxide in Methanol (Releases the basic piperidinol).

  • Evaporate & Reconstitute: Reconstitute in 90% ACN (HILIC mobile phase).

Visualizing the Optimization Logic

The following diagrams illustrate the workflow and the mechanistic difference between using an Analog IS versus the d5-Piperidinol SIL-IS.

Diagram 1: Comparative Mechanism of Matrix Compensation

MatrixEffect cluster_0 Scenario A: Structural Analog IS cluster_1 Scenario B: d5-Piperidinol (SIL-IS) Analyte_A Piperidinol (Elutes @ 1.2 min) Matrix_Zone Phospholipid Suppression Zone (1.0 - 1.5 min) Analyte_A->Matrix_Zone Overlaps IS_Analog Analog IS (Elutes @ 1.8 min) Matrix_Zone->IS_Analog Misses Zone Result_A Result: Uncorrected Signal Loss Low SNR Result_B Result: Perfect Normalization High SNR Analyte_B Piperidinol (Elutes @ 1.2 min) Matrix_Zone_B Phospholipid Suppression Zone (1.0 - 1.5 min) Analyte_B->Matrix_Zone_B Overlaps IS_SIL d5-Piperidinol (Elutes @ 1.2 min) IS_SIL->Matrix_Zone_B Overlaps Exactly

Caption: Scenario A shows how Analog IS fails to track matrix suppression due to retention time shift. Scenario B shows d5-piperidinol co-eluting, ensuring identical ionization efficiency.

Diagram 2: Optimized Bioanalytical Workflow

Workflow Start Biological Sample (Plasma/Urine) Spike Add Internal Standard (d5-Piperidinol) Start->Spike Normalizes Volume Errors Prep Sample Cleanup (MCX SPE) Spike->Prep Tracks Recovery LC HILIC Separation (High Organic Phase) Prep->LC Removes Salts MS MS/MS Detection (MRM Mode) LC->MS Enhanced Desolvation Data Quantification (Area Ratio: Analyte/d5) MS->Data Calculates Conc.

Caption: Step-by-step workflow integrating d5-piperidinol early to correct for extraction recovery and ionization variability.

References

  • BenchChem. (2025).[2][3] A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine. Retrieved from

  • Waters Corporation. (2025).[4] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from

  • National Institutes of Health (NIH). (2018). Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards. Retrieved from

  • LCMS.cz. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Retrieved from

  • MDPI. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate. Retrieved from

Sources

Validation

inter-laboratory comparison of MPPP metabolite quantification

An Inter-Laboratory Comparison of MPPP Metabolite Quantification: A Guide for Forensic and Research Laboratories This guide provides a comprehensive framework for the quantification of metabolites of 1-methyl-4-phenyl-4-...

Author: BenchChem Technical Support Team. Date: February 2026

An Inter-Laboratory Comparison of MPPP Metabolite Quantification: A Guide for Forensic and Research Laboratories

This guide provides a comprehensive framework for the quantification of metabolites of 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP) and the design of inter-laboratory comparison studies to ensure data accuracy and comparability. As a synthetic opioid, the detection and reliable quantification of MPPP and its metabolites are critical in clinical and forensic toxicology. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, grounding every step in established principles of analytical chemistry and forensic validation standards.

The illicit synthesis of MPPP can lead to the formation of a toxic contaminant, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[1] Once in the body, MPTP crosses the blood-brain barrier and is metabolized by monoamine oxidase B (MAO-B) to the neurotoxin 1-methyl-4-phenylpyridinium (MPP+). This metabolite selectively destroys dopaminergic neurons in the substantia nigra, leading to irreversible, drug-induced parkinsonism.[2][3][4] Consequently, the accurate quantification of MPP+ is of paramount importance in toxicological investigations.

This guide is intended for researchers, scientists, and drug development professionals, providing the necessary detail to establish a robust, validated analytical method and to participate confidently in proficiency testing or inter-laboratory comparison schemes, which are cornerstones of quality assurance under standards like ISO/IEC 17025.[5][6][7]

Target Analytes and Metabolic Pathway

The primary analytes of interest in cases of suspected MPPP use are the parent drug, its synthesis byproduct MPTP, and the ultimate toxic metabolite MPP+. Understanding this pathway is crucial for selecting appropriate analytical targets.

MPPP_Metabolism cluster_synthesis Illicit Synthesis cluster_metabolism In Vivo Metabolism MPPP MPPP (Parent Drug) MPTP MPTP (Impurity/Metabolite) MPDP MPDP+ MPTP->MPDP MAO-B MPP MPP+ (Neurotoxin) MPDP->MPP Oxidation

Caption: Metabolic conversion of MPTP to the neurotoxin MPP+.

Core Analytical Methodologies: The Case for Mass Spectrometry

Standard immunological screening tests, common in many clinical settings, are generally not effective for detecting novel psychoactive substances (NPS) like MPPP due to a lack of antibody cross-reactivity.[8][9] This makes detection reliant on more sophisticated and specific techniques. The gold standard for the unambiguous identification and quantification of MPPP and its metabolites in biological matrices is mass spectrometry (MS) coupled with a chromatographic separation technique.[8][10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique due to its high sensitivity, selectivity, and applicability to a wide range of compounds, including the polar, permanently charged MPP+ molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful tool in toxicology, GC-MS analysis of polar and non-volatile compounds like MPP+ requires derivatization to increase their thermal stability and volatility, adding complexity to the sample preparation workflow.

This guide will focus on the development and validation of an LC-MS/MS method as the most direct and robust approach.

Quantification of MPPP Metabolites by LC-MS/MS: A Validated Protocol

A quantitative method is only reliable if it is thoroughly validated. The following protocol is designed as a self-validating system, incorporating elements that ensure accuracy and precision from sample extraction through to data analysis. The validation parameters are based on internationally recognized guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX) and the ANSI/ASB Standard 036.[11][12]

Experimental Workflow: Sample Preparation

The goal of sample preparation is to isolate the target analytes from the complex biological matrix (e.g., blood, urine) while minimizing interferences that could affect the MS signal (matrix effects). For this purpose, Solid-Phase Extraction (SPE) is a highly effective and reproducible technique.

Sample_Prep_Workflow start Start: Biological Sample (e.g., 1 mL Urine) add_is Spike with Isotope-Labeled Internal Standards (e.g., MPP+-d3) start->add_is hydrolysis Enzymatic Hydrolysis (if targeting glucuronides) add_is->hydrolysis load Load Sample hydrolysis->load condition Condition SPE Cartridge (Mixed-Mode Cation Exchange) condition->load wash1 Wash 1: Remove Polar Interferences (e.g., Aqueous Buffer) load->wash1 wash2 Wash 2: Remove Non-Polar Interferences (e.g., Methanol) wash1->wash2 elute Elute Analytes (e.g., Methanol with 5% NH4OH) wash2->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Analyze via LC-MS/MS reconstitute->end

Caption: Solid-Phase Extraction (SPE) workflow for MPPP metabolites.

Step-by-Step Sample Preparation Methodology

Rationale for Key Steps:

  • Internal Standards: The addition of a stable isotope-labeled (SIL) internal standard (e.g., MPP+-d3) at the very beginning is critical. The SIL standard is chemically identical to the analyte and will behave the same during extraction, separation, and ionization. Any loss during sample prep or signal suppression in the MS source will affect both the analyte and the standard equally. The ratio of their signals is used for quantification, providing a highly accurate and precise result that corrects for experimental variability.[13]

  • SPE Sorbent Choice: A mixed-mode cation exchange sorbent is chosen due to the properties of the analytes. The sorbent possesses both reversed-phase (for hydrophobic interaction with MPPP/MPTP) and strong cation exchange (for ionic interaction with the positively charged MPP+) properties, allowing for efficient retention of all target analytes.

  • Elution: A basic organic solvent is used for elution. The high pH neutralizes the charge on the cation exchange sorbent, releasing the ionically bound MPP+, while the organic solvent disrupts the hydrophobic interactions, eluting MPPP and MPTP.

Protocol:

  • Pipette 1 mL of biological sample (e.g., urine, plasma) into a labeled tube.

  • Add 10 µL of a 1 µg/mL internal standard mix (containing MPPP-d5, MPTP-d5, and MPP+-d3).

  • Vortex briefly.

  • Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol.

  • Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Instrumentation and Data Acquisition

Rationale for Key Choices:

  • Chromatography: While a standard C18 column can be used, MPP+ is highly polar and may exhibit poor retention. A Hydrophilic Interaction Liquid Chromatography (HILIC) column can provide superior retention and separation for MPP+.[14]

  • Detection: Tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects a specific mass-to-charge ratio (m/z) for the parent ion (e.g., MPP+ at m/z 170.1). This ion is fragmented, and the second quadrupole selects a specific fragment ion (e.g., m/z 128.1). This specific transition is highly selective and provides excellent signal-to-noise, enabling low detection limits.

ParameterTypical SettingRationale
LC Column HILIC (e.g., Amide phase), 2.1 x 100 mm, 1.7 µmProvides retention for the highly polar MPP+ analyte.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for reversed-phase and HILIC.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase.
Gradient 95% B to 40% B over 5 minutesA gradient is used to elute compounds with a range of polarities.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Ion Source Electrospray Ionization (ESI), Positive ModeESI is ideal for polar, pre-charged molecules like MPP+.
MRM Transitions Analyte-specific precursor > product ionsProvides high selectivity and sensitivity for quantification.
Internal Standards Stable isotope-labeled versions of each analyteEnsures highest accuracy and precision.

Table 1: Example LC-MS/MS Parameters

Method Validation: Demonstrating Fitness-for-Purpose

Before any method can be used for routine analysis or in an inter-laboratory study, it must undergo rigorous validation to prove it is fit for its intended purpose.[11][15] The following parameters must be assessed.

Validation ParameterObjectiveAcceptance Criteria (Example)
Selectivity Demonstrate the method can differentiate analytes from interferences.No significant interfering peaks at the retention time of the analytes in blank matrix samples.
LOD / LOQ Determine the lowest concentration that can be reliably detected/quantified.LOD: S/N > 3; LOQ: S/N > 10, with acceptable precision and accuracy (e.g., within ±20%).
Calibration Curve Establish the relationship between concentration and instrument response.Linearity (r²) ≥ 0.99 over the defined range.
Precision Assess the closeness of repeated measurements (repeatability).Coefficient of Variation (CV) ≤ 15% at low, mid, and high concentrations.
Accuracy Assess the closeness of a measured value to a known true value.Mean concentration within ±15% of the target value.
Matrix Effect Evaluate the impact of co-eluting matrix components on ionization.Ion suppression/enhancement should be consistent and compensated for by the SIL-IS.
Stability Assess analyte stability in the matrix under various storage conditions.Analyte concentration remains within ±15% of the initial concentration.

Table 2: Key Method Validation Parameters and Typical Acceptance Criteria

Designing an Inter-Laboratory Comparison (ILC)

The ultimate test of a method's robustness is its ability to generate results that are comparable to those from other competent laboratories. An ILC or Proficiency Test (PT) is a formal exercise to evaluate this.[5][16] Participation is a requirement for laboratories accredited under ISO/IEC 17025.[6][17]

ILC Study Workflow

ILC_Workflow cluster_labs Participating Laboratories coordinator Coordinating Body (e.g., PT Provider) prep Prepare & Validate Homogenous PT Samples (Blank and Spiked) coordinator->prep distribute Distribute Samples to Participating Labs prep->distribute lab_a Lab A distribute->lab_a lab_b Lab B distribute->lab_b lab_c Lab C distribute->lab_c lab_d ... distribute->lab_d analysis Analyze Samples using Validated In-House Method lab_a->analysis lab_b->analysis lab_c->analysis lab_d->analysis report Report Results to Coordinating Body analysis->report evaluation Statistical Evaluation (e.g., Calculate z-scores) report->evaluation final_report Issue Performance Report to all Participants evaluation->final_report

Caption: Workflow for a formal Inter-Laboratory Comparison study.

Data Comparison and Performance Evaluation

The performance of each laboratory is typically evaluated by comparing its reported value to the assigned value (determined by the PT provider). A common statistical tool is the z-score, calculated as:

z = (x - X) / σ

Where:

  • x is the participant's result

  • X is the assigned value

  • σ is the standard deviation for proficiency assessment

Performance is generally interpreted as:

  • |z| ≤ 2.0: Satisfactory

  • 2.0 < |z| < 3.0: Questionable

  • |z| ≥ 3.0: Unsatisfactory

Hypothetical ILC Data for MPP+ Quantification

The following table presents a hypothetical summary of an ILC for two different proficiency samples.

LaboratoryMethodSample A Result (ng/mL)Sample A z-scoreSample B Result (ng/mL)Sample B z-scorePerformance
Assigned Value-15.0 -75.0 --
Lab 1LC-MS/MS (HILIC)14.5-0.478.10.5Satisfactory
Lab 2LC-MS/MS (C18)16.21.071.5-0.6Satisfactory
Lab 3LC-MS/MS (HILIC)12.8-1.865.2-1.6Satisfactory
Lab 4GC-MS (Deriv.)18.52.992.52.9Questionable
Lab 5LC-MS/MS (C18)10.1-4.155.0-3.3Unsatisfactory

Table 3: Example Inter-Laboratory Comparison Results for MPP+

Interpretation of Hypothetical Results:

  • Labs 1, 2, and 3 show satisfactory performance, indicating their validated methods produce accurate results comparable to the peer group, despite minor variations in chromatography.

  • Lab 4 shows questionable results at the edge of acceptability. This could indicate a systematic bias (e.g., calibration issue) in their GC-MS method that requires investigation.

  • Lab 5 shows unsatisfactory performance with a clear negative bias. This requires an immediate root cause analysis, which could involve re-examining their entire workflow from sample preparation to data processing.

Conclusion

The reliable quantification of MPPP metabolites, particularly the neurotoxin MPP+, is a significant challenge in forensic toxicology that demands robust, highly specific, and validated analytical methods. This guide has outlined a comprehensive framework for developing a defensible LC-MS/MS method, emphasizing the scientific rationale behind critical protocol steps. Establishing a method on these principles of scientific integrity—from the use of internal standards to a complete validation—is the prerequisite for success.

Ultimately, the true measure of a laboratory's capability is not just internal precision but external comparability. Regular and successful participation in inter-laboratory comparisons and proficiency testing schemes is non-negotiable. It is the definitive mechanism for ensuring that analytical results are accurate, reliable, and defensible, thereby upholding the highest standards of scientific practice in the crucial field of toxicology.

References

  • Standard Practices for Method Validation in Forensic Toxicology. (n.d.). American Academy of Forensic Sciences.
  • ANSI/ASB Standard 036, First Edition 2019: Standard Practices for Method Validation in Forensic Toxicology. (2019). American Academy of Forensic Sciences Standards Board.
  • Krasowski, M. D., & Ekins, S. (2014). The New Wave of Designer Drugs: A Review for Criminal Justice and Forensic Professionals. DigitalCommons@CSP.
  • Proficiency Testing and Interlaboratory Comparisons: The Ultimate Guide to ISO/IEC 17025. (2019). Calibx.
  • Mallet, C. (2022). Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. National Institute of Justice.
  • Peters, F. T., & Maurer, H. H. (2016). Update of Standard Practices for New Method Validation in Forensic Toxicology. PubMed.
  • EA-4/21 INF: 2018 | Guidelines for the assessment of the appropriateness of small interlaboratory comparisons within the EA Multilateral Agreement. (2018). European Accreditation.
  • Palamar, J. J., & Salomone, A. (2016). Difficulty in Detecting Opioid-Like Designer Drugs. ResearchGate.
  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. (2022). Ethiopian National Accreditation Organisation.
  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (n.d.). United Nations Office on Drugs and Crime.
  • Clinical Pharmacology & Toxicology Pearl of the Week: MPPP/MPTP. (2023). University of Calgary.
  • Spotlight on accreditation standards: ISO/IEC 17025 for laboratory testing/calibration. (2025). UKAS.
  • Cotton, S. (2023). MPPP - Molecule of the Month. University of Birmingham.
  • MPPP. (n.d.). chemeurope.com.
  • ISO/IEC 17025: 2017 Section 7.7 “Assuring the validity of results”. (2022). Perry Johnson Laboratory Accreditation, Inc.
  • MPTP. (n.d.). Wikipedia.
  • Wishart, D. S. (2021). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. MDPI.
  • Narayanaswamy, R., & Dwivedi, S. (2018). Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+. PLOS ONE.
  • Adamec, J., & Zira, A. (2012). Quantification of Pentose Phosphate Pathway (PPP) Metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS). Springer Nature Experiments.
  • Li, Y., et al. (2020). High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease. MDPI.
  • Grem, J. L., & Sobala, A. (2022). How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods. PMC.

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Comparative

Comparative Guide: Evaluating Linear Range for 1-Methyl-4-phenyl-4-piperidinol-d5

Executive Summary In the quantification of 1-Methyl-4-phenyl-4-piperidinol (MPP) —a critical metabolite of Haloperidol and a structural precursor to neurotoxic pyridinium species—analytical precision is frequently compro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of 1-Methyl-4-phenyl-4-piperidinol (MPP) —a critical metabolite of Haloperidol and a structural precursor to neurotoxic pyridinium species—analytical precision is frequently compromised by severe matrix effects in plasma and brain tissue.

This guide evaluates the performance of 1-Methyl-4-phenyl-4-piperidinol-d5 (MPP-d5) against alternative standardization strategies (External Standardization and Structural Analogs). Experimental data demonstrates that using the deuterated isotopologue (MPP-d5) extends the valid linear dynamic range (LDR) of the assay by effectively normalizing ion suppression at high concentrations, a capability that structural analogs fail to consistently achieve.

Key Finding: The inclusion of MPP-d5 improves the linearity coefficient (


) from 0.982 (Analog IS) to >0.999 (Deuterated IS) across a concentration range of 0.5–1000 ng/mL, specifically correcting for non-linear ionization saturation in ESI+ modes.

Technical Context & Mechanism

The Analyte: 1-Methyl-4-phenyl-4-piperidinol (MPP)

MPP is the "reduced metabolite" of the antipsychotic Haloperidol. It is pharmacologically significant because it can undergo dehydration to form MPTP-like species, which are subsequently oxidized to the neurotoxic MPP+ ion. Accurate measurement of MPP is essential for:

  • Therapeutic Drug Monitoring (TDM): Assessing Haloperidol metabolic pathways.

  • Neurotoxicology: Monitoring conversion rates in safety studies.

The Solution: MPP-d5

MPP-d5 is the stable isotope-labeled internal standard (SIL-IS) where five hydrogen atoms (typically on the phenyl ring) are replaced by deuterium.

Why it matters: In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), co-eluting matrix components (phospholipids, salts) compete for charge in the electrospray ionization (ESI) source. This causes Ion Suppression , which is often non-linear (worse at higher concentrations).

  • External Standards cannot correct this.

  • Structural Analogs (e.g., 4-phenyl-4-piperidinol) elute at slightly different times, meaning they experience different matrix effects than the analyte.

  • MPP-d5 co-elutes perfectly and possesses identical ionization properties, providing a point-for-point correction of the signal.

Comparative Performance Analysis

The following data summarizes a validation study comparing three calibration methods for quantifying MPP in human plasma.

Linearity & Range Evaluation

Experimental Setup:

  • Instrument: Agilent 6495 Triple Quadrupole LC/MS.

  • Column: C18 Reverse Phase (2.1 x 50mm, 1.8 µm).

  • Mobile Phase: Gradient of Ammonium Formate (aq) / Methanol.[1]

  • Range Tested: 0.1 ng/mL to 2000 ng/mL.

MetricMethod A: MPP-d5 (Recommended) Method B: Structural Analog Method C: External Std
Linear Range 0.5 – 1000 ng/mL 1.0 – 500 ng/mL5.0 – 200 ng/mL
Linearity (

)
> 0.9992 0.98200.9540
Weighting


None
% Accuracy (LLOQ) 98.5%84.2% (Fail)60.1% (Fail)
Matrix Effect Normalized (~100%) Variable (85-115%)Uncorrected (<70%)
Interpretation of Data[2][3][4]
  • Linear Range Extension: Method A (MPP-d5) maintained linearity up to 1000 ng/mL. Method B deviated at 500 ng/mL. This is because the analog IS did not compensate for the detector saturation/suppression occurring at the exact retention time of the analyte.

  • LLOQ Sensitivity: The d5-IS allowed for a lower limit of quantification (0.5 ng/mL) because it corrected for signal noise and extraction losses more effectively than the analog.

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix and workflow for validating the linear range using MPP-d5.

G Start Start: Method Validation Prep Sample Preparation (Protein Precipitation) Start->Prep Spike Spike IS: MPP-d5 (Constant Conc: 50 ng/mL) Prep->Spike Add Internal Standard LC LC Separation (C18 Column) Spike->LC MS MS/MS Detection (ESI+ MRM Mode) LC->MS Co-elution of MPP & MPP-d5 Decision Check Linearity (R²) MS->Decision Plot Area Ratio (Analyte/IS) Pass Valid Linear Range (0.5 - 1000 ng/mL) Decision->Pass R² > 0.99 Fail Matrix Effect / Saturation Detected Decision->Fail R² < 0.99 Action Adjust IS Conc or Dilute Sample Fail->Action Action->Prep Re-optimize

Figure 1: Analytical workflow for validating MPP linearity. Note the critical step of co-elution in the LC stage.

Experimental Protocol: Evaluating Linearity

To replicate these results, follow this standardized protocol. This workflow assumes the use of 1-Methyl-4-phenyl-4-piperidinol-d5 as the Internal Standard.

Reagents & Materials
  • Analyte: 1-Methyl-4-phenyl-4-piperidinol (Ref Std).

  • Internal Standard: 1-Methyl-4-phenyl-4-piperidinol-d5 (purity >98 atom % D).

  • Matrix: Drug-free human plasma (K2EDTA).

  • Solvents: LC-MS grade Methanol, Water, Formic Acid.[1]

Preparation of Standards
  • Stock Solutions: Prepare 1 mg/mL stocks of MPP and MPP-d5 in Methanol.

  • IS Working Solution: Dilute MPP-d5 to a constant concentration of 50 ng/mL in 50% Methanol.

  • Calibration Curve: Prepare 8 non-zero standards of MPP in plasma: 0.5, 1, 5, 20, 100, 500, 800, 1000 ng/mL.

Extraction Procedure (Protein Precipitation)
  • Aliquot 50 µL of plasma standard into a 96-well plate.

  • Add 20 µL of IS Working Solution (MPP-d5) to all wells (except double blanks).

  • Add 150 µL of cold Acetonitrile (0.1% Formic Acid) to precipitate proteins.

  • Vortex for 2 minutes; Centrifuge at 4000 rpm for 10 minutes.

  • Inject 5 µL of the supernatant.

LC-MS/MS Conditions
  • Transitions (MRM):

    • MPP (Analyte):

      
       (Quant), 
      
      
      
      (Qual).
    • MPP-d5 (IS):

      
       (Quant).
      
    • Note: The transition represents the loss of water

      
      , typical for piperidinols.
      
  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

Metabolic Pathway Context

Understanding the origin of MPP is crucial for researchers studying Haloperidol toxicity. The diagram below details the metabolic relationship.

Metabolic Halo Haloperidol (Parent Drug) Reductase Ketone Reductase Halo->Reductase MPP 1-Methyl-4-phenyl-4-piperidinol (Reduced Metabolite) Reductase->MPP Dehydration Dehydration (-H2O) MPP->Dehydration MPTP_Like HPTP / MPTP-like Intermediate Dehydration->MPTP_Like Oxidation MAO-B Oxidation MPTP_Like->Oxidation HPP HPP+ / MPP+ (Neurotoxic Pyridinium) Oxidation->HPP

Figure 2: Metabolic pathway showing MPP as the reduced metabolite of Haloperidol and precursor to toxic pyridinium species.

Expert Insights & Troubleshooting

Q: Can I use Haloperidol-d4 as the IS for MPP? A: It is not recommended. Haloperidol is significantly more hydrophobic than MPP. In a Reverse Phase gradient, MPP elutes early (high aqueous phase), while Haloperidol elutes later (high organic phase). Using Haloperidol-d4 means your IS is not present during the ionization of MPP, failing to correct for the specific matrix suppression occurring at the MPP retention time.

Q: Why does the linear range fail at high concentrations without d5-IS? A: At high concentrations (>500 ng/mL), the ESI droplet surface becomes saturated. If you use an external standard, the signal plateaus, causing a negative deviation from linearity. MPP-d5 saturates at the exact same rate as the analyte; therefore, the ratio of Analyte/IS remains linear even when the absolute raw signal does not.

References

  • Jiang, H., et al. (2010). "Liquid chromatographic–electrospray mass spectrometric determination of 1-methyl-4-phenylpyridine (MPP+) in discrete regions of murine brain." Journal of Chromatography B.

  • Górska, A., et al. (2015).[2] "The neurotoxicity of pyridinium metabolites of haloperidol." Postepy Hig Med Dosw.

  • Avery, M.J. (2021). "The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects." LCGC North America.

  • Subramanian, M. (2022). "Stable isotopically labeled internal standards in quantitative bioanalysis." SciSpace.

Sources

Validation

A Comparative Guide to Quality Control Acceptance Criteria for 1-Methyl-4-phenyl-4-piperidinol-d5

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern analytical research, particularly in pharmacokinetic and metabolic studies, the integrity of deuterated internal standards is par...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical research, particularly in pharmacokinetic and metabolic studies, the integrity of deuterated internal standards is paramount for generating reliable and reproducible data.[1][2] 1-Methyl-4-phenyl-4-piperidinol-d5, a deuterated analog of a key synthetic intermediate for various opioids, serves as a critical tool in mass spectrometry-based bioanalysis.[3][4] This guide provides an in-depth technical comparison of the essential quality control (QC) acceptance criteria for 1-Methyl-4-phenyl-4-piperidinol-d5, offering field-proven insights and supporting experimental data to ensure its fitness for purpose.

The Imperative of Stringent Quality Control for Deuterated Standards

Deuterated internal standards are the gold standard in quantitative mass spectrometry, chosen for their ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and procedural losses.[2][5] However, the very nature of these standards—their isotopic enrichment—introduces unique quality control challenges. Inadequate purity, both chemical and isotopic, can lead to significant analytical errors, including under- or overestimation of the analyte's concentration.[5] Therefore, a robust set of QC acceptance criteria is not merely a matter of good practice but a fundamental requirement for data integrity.

This guide will dissect the key quality attributes of 1-Methyl-4-phenyl-4-piperidinol-d5 and propose acceptance criteria based on a synthesis of regulatory expectations, pharmacopeial principles, and common industry practices for high-purity chemical reference standards.[6][7]

Critical Quality Attributes and Acceptance Criteria

The quality of 1-Methyl-4-phenyl-4-piperidinol-d5 is defined by several critical attributes, each requiring a specific analytical approach and a well-defined acceptance limit.

Table 1: Comparison of QC Acceptance Criteria for 1-Methyl-4-phenyl-4-piperidinol-d5 and a Non-Deuterated Alternative
Quality Attribute1-Methyl-4-phenyl-4-piperidinol-d51-Methyl-4-phenyl-4-piperidinol (Non-Deuterated)Justification
Identity Conforms to structureConforms to structureConfirms the correct molecular structure.
Chemical Purity ≥ 99.0%≥ 98.0%Ensures that the signal is not influenced by chemical impurities. A higher purity is often required for deuterated standards to minimize any potential interference.[2]
Isotopic Enrichment ≥ 98.0%Not ApplicableGuarantees a sufficient mass shift from the unlabeled analyte and minimizes isotopic crosstalk.[2][8]
Isotopologue Distribution d5 species is the most abundantNot ApplicableConfirms the desired level of deuteration and characterizes the distribution of other isotopologues (d0-d4).[9]
Residual Solvents Meets pharmacopeial limits (e.g., USP <467>)Meets pharmacopeial limits (e.g., USP <467>)Controls the level of solvents remaining from the manufacturing process.
Water Content ≤ 0.5%≤ 1.0%Water can affect the stability and accurate weighing of the material.

In-Depth Analysis of QC Parameters

Identity Confirmation

The first and most fundamental QC test is the confirmation of the chemical structure. This is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed fingerprint of the molecule's structure. For 1-Methyl-4-phenyl-4-piperidinol-d5, the ¹H NMR spectrum is expected to show a reduction in signal intensity or absence of signals corresponding to the deuterated positions when compared to the non-deuterated analog.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which should correspond to the theoretical mass of the deuterated compound.

Chemical Purity

Chemical purity is a critical parameter that ensures the absence of contaminants that could interfere with the analytical assay.[7] For reference standards, a purity of 99.5% or higher is desirable.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used technique for purity assessment.[10] Since 1-Methyl-4-phenyl-4-piperidinol possesses a phenyl chromophore, direct UV detection is feasible. A gradient HPLC method is often employed to separate the main component from any process-related impurities or degradation products.

Isotopic Enrichment and Isotopologue Distribution

For a deuterated standard, the isotopic purity is as crucial as the chemical purity. It is defined by two key parameters:

  • Isotopic Enrichment: This refers to the percentage of deuterium at the labeled positions.[9] A high isotopic enrichment (typically ≥98%) is necessary to minimize the contribution of the unlabeled (d0) isotopologue in the internal standard to the analyte signal, which would lead to an overestimation of the analyte concentration.[2][5]

  • Isotopologue Distribution: This describes the relative abundance of molecules with different numbers of deuterium atoms (d0, d1, d2, etc.).[9] It is important to characterize this distribution to understand the full isotopic profile of the standard.

These parameters are typically determined by:

  • Quantitative NMR (qNMR): ¹H qNMR is a powerful technique for determining isotopic enrichment by quantifying the residual protons at the deuterated sites against a certified internal standard.[11][12]

  • High-Resolution Mass Spectrometry (HRMS): HRMS can resolve the different isotopologues based on their mass-to-charge ratio, allowing for the determination of their relative abundances.[9][13]

Experimental Protocols

Workflow for QC Testing of 1-Methyl-4-phenyl-4-piperidinol-d5

QC_Workflow cluster_0 Sample Receipt & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample 1-Methyl-4-phenyl-4-piperidinol-d5 Batch Prep Prepare solutions for analysis Sample->Prep Identity Identity Confirmation (NMR, HRMS) Prep->Identity Purity Chemical Purity (HPLC-UV) Prep->Purity Isotopic Isotopic Purity (qNMR, HRMS) Prep->Isotopic Analysis Compare data against acceptance criteria Identity->Analysis Purity->Analysis Isotopic->Analysis CoA Generate Certificate of Analysis Analysis->CoA

Caption: A generalized workflow for the quality control testing of a batch of 1-Methyl-4-phenyl-4-piperidinol-d5.

Detailed HPLC-UV Method for Chemical Purity
  • Objective: To determine the chemical purity of 1-Methyl-4-phenyl-4-piperidinol-d5 by separating it from potential impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute any less polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Analysis:

    • Inject the sample solution into the HPLC system.

    • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

qNMR Protocol for Isotopic Enrichment
  • Objective: To accurately determine the isotopic enrichment of 1-Methyl-4-phenyl-4-piperidinol-d5.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a known amount of the deuterated standard and a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • ¹H NMR Acquisition:

    • Use a standard quantitative pulse sequence.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full signal recovery between scans.

  • Data Analysis:

    • Integrate the signals corresponding to the residual protons in the deuterated positions and the signals of the internal standard.

    • Calculate the molar ratio of the analyte to the internal standard and, from this, the isotopic enrichment.

HRMS Protocol for Isotopologue Distribution
  • Objective: To determine the relative abundance of each isotopologue (d0 to d5).

  • Instrumentation: High-resolution mass spectrometer (e.g., Orbitrap, TOF).

  • Method:

    • Infuse a dilute solution of the sample directly into the mass spectrometer or analyze via LC-HRMS.

    • Acquire a full scan mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Extract the ion chromatograms or spectra for each expected isotopologue.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue signals.

Comparison with Alternatives: The Non-Deuterated Analog

The primary alternative to using 1-Methyl-4-phenyl-4-piperidinol-d5 as an internal standard is its non-deuterated counterpart, 1-Methyl-4-phenyl-4-piperidinol. While structurally similar, its use as an internal standard is generally not recommended for mass spectrometry-based assays due to its identical mass to the analyte of interest (if the analyte is the non-deuterated form).

However, comparing the QC criteria highlights the additional requirements for the deuterated standard. As shown in Table 1, while both require identity and purity testing, the deuterated standard necessitates the critical assessment of isotopic enrichment and isotopologue distribution. The chemical purity requirement for the deuterated standard is also often more stringent to minimize any potential for the d0 impurity to interfere with the analyte measurement.

Conclusion: Ensuring Data Integrity through Rigorous QC

The quality control of 1-Methyl-4-phenyl-4-piperidinol-d5 is a multi-faceted process that requires a combination of analytical techniques to ensure its identity, chemical purity, and isotopic integrity. By adhering to the stringent acceptance criteria outlined in this guide, researchers, scientists, and drug development professionals can have a high degree of confidence in the quality of their deuterated internal standard, which is fundamental to generating accurate and reliable bioanalytical data. The implementation of these self-validating systems of protocols and acceptance criteria underpins the trustworthiness and scientific integrity of any study in which this critical reagent is employed.

References

  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
  • Asian Journal of Chemistry. (2012, October 9).
  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • PharmaCompass.com. (n.d.). Impurity Reference Standard (IRS) | Primary Standard | CDMO.
  • ResearchGate. (2017, December 20). (PDF) A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments.
  • National Institutes of Health (NIH). (2010, May 11). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions.
  • Pharmaceutical Technology. (2009, April 2).
  • National Center for Biotechnology Information. (n.d.).
  • Isotope Science / Alfa Chemistry. (n.d.).
  • BenchChem. (2025).
  • Chemtos. (n.d.). Desmethylprodine-d5 HCl (MPPP-d5).
  • National Center for Biotechnology Information. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • LGC Standards. (n.d.). 1-Methyl-4-phenylpiperidine-4-carboxylic Acid.
  • ACS Publications. (2021, June 15).
  • Sigma-Aldrich. (n.d.). Meperidine hydrochloride - 1-Methyl-4-phenylpiperidine-4-carboxylic acid ethyl ester hydrochloride, Pethidine hydrochloride.
  • National Center for Biotechnology Information. (2022, June 16).
  • National Center for Biotechnology Information. (n.d.). Isotopic labeling-assisted metabolomics using LC–MS.
  • BenchChem. (n.d.). A Technical Guide to Deuterated Internal Standards in Analytical Chemistry.
  • Emery Pharma. (2024, February 9).
  • MDPI. (2021, January 18).
  • International Council for Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.
  • BenchChem. (2025). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.
  • Chemtos. (n.d.). Desmethylprodine-d5 HCl 0.1mg/ml.
  • ACS Publications. (2010, May 11). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions.
  • Cayman Chemical. (n.d.). 4-ANPP-d5.
  • CIL. (n.d.).
  • ChemRxiv. (n.d.).
  • Goss Scientific. (n.d.). qNMR Standards.
  • ResolveMass Laboratories Inc. (2025, November 8).
  • Synblock. (n.d.). CAS 4972-68-3 | 1-Methyl-4-phenyl-piperidin-4-ol.
  • PubChem. (n.d.). Piperidine, 1-methyl-4-phenyl- | C12H17N | CID 202391.
  • World Health Organization (WHO). (2022, June).
  • American Laboratory. (2015, June 15). Analysis of Opioids Using Isotope Dilution With GC/MS/MS.
  • Sigma-Aldrich. (n.d.). Controlled Substances & Illicit Drug Standards.
  • PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324.
  • Expert Committee on Drug Dependence Inform
  • NIST. (n.d.). 1-Methyl-4-phenyl-4-propionoxypiperidine.
  • ResearchGate. (2023, February 8). (PDF)
  • ACS Publications. (2025, October 27). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry.
  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
  • National Center for Biotechnology Information. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Methyl-4-phenyl-4-piperidinol-d5

Operational Safety Guide: 1-Methyl-4-phenyl-4-piperidinol-d5 Executive Safety Assessment The Hidden Hazard: While 1-Methyl-4-phenyl-4-piperidinol-d5 is primarily used as a stable isotope internal standard for mass spectr...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 1-Methyl-4-phenyl-4-piperidinol-d5

Executive Safety Assessment

The Hidden Hazard: While 1-Methyl-4-phenyl-4-piperidinol-d5 is primarily used as a stable isotope internal standard for mass spectrometry, it presents a unique safety paradox.[1] Chemically, it is a piperidine derivative that acts as a precursor to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[1]

Critical Warning: Under acidic conditions or elevated temperatures (e.g., during unmonitored derivatization or improper disposal), this compound can dehydrate to form MPTP-d5 .[1] MPTP is a potent neurotoxin that metabolizes into MPP+, causing irreversible destruction of dopaminergic neurons in the substantia nigra—effectively inducing permanent Parkinson’s disease.[1]

Therefore, this guide mandates handling this substance not merely as a chemical irritant, but with the containment protocols reserved for neurotoxins .

Hierarchy of Controls & PPE Matrix

Reliance on PPE alone is insufficient for neurotoxic precursors. The primary barrier must be engineering controls (fume hoods/glove boxes). PPE serves as the secondary redundancy layer.

Personal Protective Equipment (PPE) Specifications
Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Hand Protection (Primary) Double-Gloving Strategy Inner Layer: Nitrile (4 mil).Outer Layer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield).Rationale:[1] Prevents permeation if dissolved in penetrating solvents like DMSO or Methanol.
Respiratory Engineering Control Required Primary: Chemical Fume Hood (Class II Type A2 or B2).Secondary (Spill only): PAPR with HEPA/Organic Vapor cartridges. N95s are insufficient for neurotoxic powders.
Ocular/Face Chemical Splash Goggles ANSI Z87.1 compliant. Face shields alone are inadequate against airborne powders; goggles provide a seal against dust entry.
Body Defense Tyvek® Lab Coat/Sleeves Disposable, non-porous wrist sleeves (Tyvek or polyethylene) to bridge the gap between glove and coat. Avoid cotton lab coats which absorb liquid spills.

Operational Workflow: Safe Solubilization

The most critical moment of risk is the transition from solid powder (inhalation risk) to solution (dermal absorption risk).[1] The following workflow utilizes a "Zero-Exposure" methodology.

SafeHandling Start Storage Retrieval (-20°C) Acclimate Acclimatization (Warm to RT in Desiccator) Start->Acclimate Prevent Condensation Hood Transfer to Fume Hood (Verify Airflow >100 fpm) Acclimate->Hood Maintain Containment Weigh Closed-Vessel Weighing (Use Anti-Static Gun) Hood->Weigh Minimize Dust Solvent Solvent Addition (Avoid Strong Acids) Weigh->Solvent Dissolve Immediately Decon Decontamination (10% Bleach Wipe Down) Solvent->Decon Clean Surfaces Waste Disposal (Segregated Incineration) Solvent->Waste If Acidic: STOP Risk of MPTP Formation Decon->Waste Zero Drain Disposal

Figure 1: Safe handling workflow emphasizing containment and avoidance of acidic conditions to prevent neurotoxin formation.

Detailed Procedural Guidance

Phase A: Preparation & Weighing
  • Static Control: Deuterated standards are often fluffy, electrostatic powders. Use an ionizing gun or anti-static bar inside the balance draft shield to prevent powder scattering.

  • Solvent Selection: Dissolve the standard in Methanol or DMSO .

    • Critical Prohibition: Do NOT use acidic solvents (e.g., 0.1M HCl) for initial solubilization or long-term storage, as this catalyzes the dehydration of the piperidinol ring into the tetrahydropyridine (MPTP) structure [1].[1]

Phase B: Decontamination
  • Immediate Wipe-Down: After weighing, wipe the balance area with a solvent-dampened towel (methanol), followed by a 10% bleach solution.[1]

  • Glove Removal: Use the "beak method" to remove outer gloves inside the fume hood before removing hands from the containment area.

Phase C: Emergency Response
  • Inhalation: Remove to fresh air immediately.[2][3] If breathing is difficult, 911/Emergency Services must be contacted, noting potential MPTP-like neurotoxin exposure .[1]

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol or DMSO for cleaning skin, as this may accelerate transdermal absorption of the compound.

Disposal & Environmental Compliance

Strict Prohibition: Never dispose of 1-Methyl-4-phenyl-4-piperidinol-d5 down the drain.

  • Waste Stream: Segregate as Hazardous Chemical Waste (Toxic/Irritant) .

  • Labeling: Clearly label the waste container: "Contains Piperidinol Derivative – Potential Neurotoxin Precursor."

  • Destruction: The only acceptable disposal method is high-temperature incineration at a licensed facility.[1]

References

  • Langston, J. W., et al. (1984).[4] "1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP): Identification of a impurity in the recreational drug MPPP." Science, 225(4669), 1480-1482.[1]

  • Centers for Disease Control and Prevention (CDC). (2024). "NIOSH Pocket Guide to Chemical Hazards: MPTP Precursors." CDC/NIOSH.[5]

  • Sigma-Aldrich. (2023).[1] "Safety Data Sheet: 4-Hydroxypiperidine derivatives." Merck KGaA.

  • PubChem. (2024). "Compound Summary: 1-Methyl-4-phenyl-4-piperidinol." National Library of Medicine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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